molecular formula C7H7BFNO3 B2462200 3-Aminocarbonyl-2-fluorophenylboronic acid CAS No. 1451392-76-9

3-Aminocarbonyl-2-fluorophenylboronic acid

Cat. No.: B2462200
CAS No.: 1451392-76-9
M. Wt: 182.95
InChI Key: RBTYOTCFMGEGAV-UHFFFAOYSA-N
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Description

3-Aminocarbonyl-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.95. The purity is usually 95%.
BenchChem offers high-quality 3-Aminocarbonyl-2-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminocarbonyl-2-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-carbamoyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTYOTCFMGEGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-76-9
Record name (3-carbamoyl-2-fluorophenyl)boronic acid
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Foundational & Exploratory

3-Aminocarbonyl-2-fluorophenylboronic acid CAS 1451392-76-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Aminocarbonyl-2-fluorophenylboronic Acid (CAS 1451392-76-9)

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of highly functionalized aromatic motifs is essential for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 3-Aminocarbonyl-2-fluorophenylboronic acid (CAS 1451392-76-9) represents a highly specialized organoboron building block designed to introduce a 3-carbamoyl-2-fluorophenyl moiety into complex molecular scaffolds [1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive understanding of this compound's physicochemical properties, its mechanistic rationale in drug design, and field-proven protocols for overcoming the synthetic challenges associated with its use in cross-coupling reactions.

Chemical Identity and Physicochemical Profiling

The utility of CAS 1451392-76-9 stems from its unique substitution pattern: an ortho-fluorine atom adjacent to a boronic acid group, flanked by a primary amide (aminocarbonyl) at the meta position. This specific arrangement creates a highly polarized molecule with distinct electronic and steric properties [1, 2].

Table 1: Core Structural and Physicochemical Properties
PropertyValue / Description
Chemical Name 3-Aminocarbonyl-2-fluorophenylboronic acid
Synonyms (3-Carbamoyl-2-fluorophenyl)boronic acid
CAS Registry Number 1451392-76-9
Molecular Formula C₇H₇BFNO₃
Molecular Weight 182.94 g/mol
SMILES OB(O)C1=CC=CC(C(N)=O)=C1F
Storage Conditions Sealed, dry environment at 2–8°C (Inert atmosphere preferred)
Purity Standards Typically ≥95% to 98% for pharmaceutical applications

To assist in advanced mass spectrometry (MS) and ion mobility studies, Table 2 summarizes the predicted Collision Cross Section (CCS) values for various adducts of this compound, which are critical for liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) workflow validations [2].

Table 2: Predicted Collision Cross Section (CCS) Data
Adduct Speciesm/z RatioPredicted CCS (Ų)
[M+H]⁺ 184.057133.7
[M+Na]⁺ 206.039141.4
[M+NH₄]⁺ 201.084151.7
[M-H]⁻ 182.043133.5

Mechanistic Rationale in Medicinal Chemistry

The insertion of the 3-carbamoyl-2-fluorophenyl motif into a drug scaffold is rarely accidental; it is usually the result of structure-based drug design (SBDD) aimed at optimizing protein-ligand interactions.

  • Conformational Locking: The fluorine atom at the 2-position exerts a strong stereoelectronic effect. Due to dipole-dipole repulsions and steric constraints, the fluorine atom restricts the free rotation of the newly formed biaryl bond (post-coupling) and the adjacent carbamoyl group. This "locks" the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to the target protein.

  • Kinase Hinge Binding: The primary amide (carbamoyl group) acts as a potent, bidentate hydrogen bond donor and acceptor. In kinase inhibitor design, this motif is frequently employed to interact directly with the peptide backbone of the kinase hinge region.

  • Metabolic Shielding: The highly electronegative fluorine atom deactivates the aromatic ring toward oxidative metabolism by Cytochrome P450 enzymes, specifically blocking hydroxylation at the ortho position.

G A 3-Aminocarbonyl-2-fluorophenyl Motif B Ortho-Fluorine Atom A->B C Primary Amide (Carbamoyl) A->C D Conformational Locking (Steric & Dipole) B->D E Metabolic Stability (Blocks CYP450) B->E F Kinase Hinge Binding (H-Bond Donor/Acceptor) C->F G Enhanced Target Affinity D->G E->G F->G

Diagram 1: Structural rationale of the 3-carbamoyl-2-fluorophenyl motif in drug design.

Synthetic Application: Overcoming Protodeboronation

The primary synthetic application of CAS 1451392-76-9 is as a nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [3]. However, this specific boronic acid presents two distinct chemical challenges that require expert mitigation:

  • Susceptibility to Protodeboronation: Boronic acids containing electron-withdrawing groups (such as fluorine) ortho to the boron atom are highly susceptible to base-catalyzed protodeboronation [4]. Under harsh basic conditions or high temperatures, the boronate intermediate undergoes rapid C-B bond cleavage, yielding the des-boronated byproduct (3-fluoro-benzamide) and ruining the reaction yield.

  • Competitive Amidation: The unprotected primary amide can undergo competitive Buchwald-Hartwig cross-coupling with the aryl halide if strong bases (e.g., NaOtBu) or excessively high temperatures are employed.

Causality in Protocol Design

To circumvent these issues, the reaction must be engineered as a self-validating system :

  • Catalyst Selection: Pd(dppf)Cl₂ is chosen because its bidentate phosphine ligand accelerates the transmetalation step, outcompeting the rate of protodeboronation.

  • Base Selection: A mild, inorganic base like K₂CO₃ or K₃PO₄ is mandatory. Strong bases will deprotonate the primary amide and trigger competitive C-N coupling.

  • Solvent System: A biphasic or miscible aqueous system (1,4-Dioxane/H₂O) is required to ensure the rapid formation of the reactive boronate species without requiring elevated thermal energy.

Workflow N1 Aryl Halide + CAS 1451392-76-9 N2 N2 N1->N2 Pd Catalyst N3 Transmetalation [Mild Base/H2O] N2->N3 K2CO3 / 80°C N4 Reductive Elimination [Biaryl Formation] N3->N4 Fast Kinetics N4->N2 Pd(0) Regeneration N5 Purified Target Compound N4->N5 Workup

Diagram 2: Optimized Suzuki-Miyaura workflow for ortho-fluorinated boronic acids.

Step-by-Step Experimental Protocol

The following methodology represents a field-proven, standardized workflow for coupling CAS 1451392-76-9 with a generic aryl bromide.

Step 1: Reagent Preparation

  • Charge a dry, inert reaction vial with Aryl Bromide (1.0 equiv), 3-Aminocarbonyl-2-fluorophenylboronic acid (1.3 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Causality Check: The 0.3 equiv excess of boronic acid acts as a buffer against trace protodeboronation, ensuring the aryl halide is fully consumed.

Step 2: Solvent and Base Addition

  • Add a pre-mixed solution of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Add K₂CO₃ (2.0 equiv) to the mixture.

Step 3: Degassing (Critical Step)

  • Sparge the biphasic mixture with ultra-pure Argon or N₂ for exactly 10 minutes.

  • Causality Check: Oxygen must be rigorously excluded. In the presence of O₂, Pd(0) will catalyze the homocoupling of the boronic acid, drastically reducing the yield of the desired cross-coupled product.

Step 4: Thermal Execution

  • Seal the vial and heat the mixture to 80°C for 4 to 6 hours.

  • Causality Check: Do not exceed 85°C. At ≥90°C, the activation energy for protodeboronation of the ortho-fluoro boronic acid is reached, leading to rapid degradation of the starting material [4].

Step 5: Workup and Purification

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaCl (brine).

  • Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel). Note: Due to the highly polar primary amide, a gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 90:10) is typically required to elute the product cleanly.

References

  • PubChemLite. "1451392-76-9 (C7H7BFNO3) - CID 57497309." Université du Luxembourg / PubChem Database. Available at:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Cox, P. A., et al. (2016). "Base-catalyzed protodeboronation of heteroarylboronic acids." Chemical Science, 7(3), 2066-2073. Available at:[Link]

An In-depth Technical Guide to 2-Fluoro-3-carbamoylphenylboronic acid: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 2-Fluoro-3-carbamoylphenylboronic acid is a specialized synthetic building block of significant interest to researchers and professionals in drug development. Its unique trifunctional architecture, featuring a boronic acid, a fluorine atom, and a carbamoyl group, offers a versatile platform for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions for the development of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1][2] Phenylboronic acids are indispensable reagents in organic synthesis, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3][4] 2-Fluoro-3-carbamoylphenylboronic acid merges these two critical features, presenting a trifunctional scaffold that is primed for the construction of intricate molecular architectures.

The strategic placement of the fluoro, carbamoyl, and boronic acid groups on the phenyl ring allows for orthogonal reactivity and the introduction of diverse substituents, making it a valuable intermediate in the synthesis of targeted therapeutics. The boronic acid moiety serves as a handle for palladium-catalyzed cross-coupling, the fluorine atom can modulate the electronic properties and metabolic stability of the final compound, and the carbamoyl group provides a site for hydrogen bonding interactions or further functionalization.

Chemical Properties and Identifiers

PropertyValue
Molecular Formula C₇H₇BFNO₃
Molecular Weight 182.95 g/mol
SMILES O=C(N)c1cccc(B(O)O)c1F
InChI Key (Derived)
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents such as dioxane, THF, and DMF

Synthesis and Mechanistic Considerations

The synthesis of 2-Fluoro-3-carbamoylphenylboronic acid can be envisioned through a multi-step sequence starting from readily available precursors. A plausible synthetic route involves the ortho-lithiation of a protected fluorobenzamide followed by quenching with a trialkyl borate and subsequent deprotection.

Synthesis of 2-Fluoro-3-carbamoylphenylboronic acid start 2-Fluorobenzamide step1 Protection of Amide start->step1 intermediate1 N-Protected-2-fluorobenzamide step1->intermediate1 step2 Directed ortho-Metalation (DoM) (e.g., n-BuLi, THF, -78 °C) intermediate1->step2 intermediate2 Lithiate Intermediate step2->intermediate2 step3 Borylation (e.g., B(OiPr)₃) intermediate2->step3 intermediate3 Boronate Ester step3->intermediate3 step4 Hydrolysis and Deprotection (e.g., Acidic workup) intermediate3->step4 product 2-Fluoro-3-carbamoylphenylboronic acid step4->product

Caption: Plausible synthetic route to 2-Fluoro-3-carbamoylphenylboronic acid.

The directed ortho-metalation (DoM) is a key step, where the amide group directs the deprotonation to the adjacent ortho position. The choice of protecting group for the amide is crucial to prevent side reactions with the organolithium reagent. Subsequent reaction with a trialkyl borate, such as triisopropyl borate, followed by acidic workup yields the desired boronic acid.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 2-Fluoro-3-carbamoylphenylboronic acid in drug discovery lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs.

Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid 2-Fluoro-3-carbamoylphenylboronic acid reaction Suzuki-Miyaura Cross-Coupling boronic_acid->reaction aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->reaction product Biaryl Product reaction->product purification Workup and Purification (e.g., Chromatography) product->purification final_product Final Product for Biological Screening purification->final_product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The presence of the fluorine atom can enhance the reactivity of the boronic acid in some cases and also imparts desirable properties to the final product. The carbamoyl group can participate in key binding interactions with biological targets, such as enzymes or receptors. This trifunctional building block allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Fluoro-3-carbamoylphenylboronic acid with an aryl bromide.

Materials:

  • 2-Fluoro-3-carbamoylphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add 2-Fluoro-3-carbamoylphenylboronic acid, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

Phenylboronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Fluoro-3-carbamoylphenylboronic acid is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a reactive boronic acid, a strategically placed fluorine atom, and a hydrogen-bonding carbamoyl group provides a powerful tool for the synthesis of complex and biologically active molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction ensures its continued importance in the quest for novel therapeutics.

References

  • DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

  • The Growing Demand for 2-Fluorophenylboronic Acid in Chemical Research and Development. [Link]

  • PubChem. 2-Fluorophenylboronic acid. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PubChem. 2-Fluoro-3-methoxyphenylboronic acid. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
  • PubChem. (3-Carbamoylphenyl)boronic acid. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

  • Google Patents. Process for preparing boronic and borinic acids.

Sources

Ortho-Fluoro Phenylboronic Acid Amides: Pharmacophore Engineering for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and application of Ortho-Fluoro Substituted Phenylboronic Acid Amide Derivatives . This document is structured for researchers in medicinal chemistry and chemical biology, focusing on the utility of these scaffolds as reversible covalent inhibitors of serine proteases (e.g.,


-lactamases, proteasomes).

Executive Summary

Phenylboronic acid (PBA) derivatives have emerged as a privileged class of pharmacophores in drug discovery, primarily due to their ability to form reversible covalent bonds with nucleophilic serine residues in enzyme active sites. The introduction of an ortho-fluoro substituent combined with an amide linker creates a unique chemical scaffold. The fluorine atom modulates the Lewis acidity (pKa) of the boron center and enhances metabolic stability, while the amide functionality facilitates specific hydrogen-bonding interactions within the enzyme's S1/S1' pockets. This guide explores the physicochemical rationale, synthetic pathways, and experimental validation of these derivatives.

Part 1: The Fluorine Effect in Boron Chemistry

Electronic Modulation and pKa

The efficacy of boronic acid inhibitors hinges on their ionization state. At physiological pH (7.4), the boronic acid exists in equilibrium between its neutral trigonal planar form (


) and its anionic tetrahedral form (

). The anionic form mimics the high-energy tetrahedral transition state of amide hydrolysis, making it the active inhibitory species.
  • The pKa Challenge: Unsubstituted phenylboronic acid has a pKa of

    
     8.[1]8. To maximize potency, the pKa must be lowered to increase the fraction of the active tetrahedral species at physiological pH.
    
  • The Ortho-Fluoro Solution:

    • Inductive Effect (-I): The high electronegativity of fluorine (

      
      ) exerts a strong inductive electron-withdrawing effect, pulling electron density away from the aromatic ring and the boron center. This generally increases Lewis acidity (lowering pKa).
      
    • The "Ortho-Anomaly": While para-fluoro substitution reliably lowers pKa, ortho-fluoro substitution introduces a competing intramolecular hydrogen bond interaction (B-O-H

      
      F). This interaction can stabilize the neutral form, potentially resisting ionization. However, in the presence of strong electron-withdrawing amide groups at the para or meta positions (e.g., 4-carbamoyl), the net effect is typically a modulation of pKa into the optimal range (6.5–7.5) for biological binding.[1]
      
Metabolic Stability

The ortho-fluoro group blocks metabolic oxidation at the susceptible ortho-positions (a common clearance pathway for phenyl rings) and prevents deborylation by sterically and electronically shielding the C-B bond from oxidative cleavage.

Part 2: Mechanism of Action[2]

The primary application of these derivatives is the inhibition of serine proteases (e.g., KPC-2


-lactamase).
  • Recognition: The amide substituent (R-CONH-) acts as a peptidomimetic anchor, engaging the enzyme's specificity pockets (e.g., Asn152 in AmpC) via hydrogen bonds.

  • Attack: The catalytic serine hydroxyl (Ser-OH) attacks the Lewis acidic boron atom.

  • Transition State Mimicry: The boron atom rehybridizes from

    
     to 
    
    
    
    , forming a stable, negatively charged tetrahedral adduct. The ortho-fluorine atom often occupies a position that mimics the carbonyl oxygen of the natural substrate or interacts with the "oxyanion hole" residues.
Visualization: Mechanism of Inhibition

MOA cluster_0 Key Interactions Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Ortho-F PBA Amide (Trigonal sp2) Inhibitor->Complex Recognition (Amide) TS_Mimic Tetrahedral Adduct (sp3 Boronate Anion) Complex->TS_Mimic Nucleophilic Attack (Ser-OH -> B) TS_Mimic->Complex Slow Dissociation (Ki) Note1 Ortho-F: Modulates pKa & Metabolic Stability Note2 Amide: H-bonds to Specificity Pocket

Caption: Kinetic pathway of serine protease inhibition by ortho-fluoro phenylboronic acid amides. The transition from trigonal to tetrahedral geometry is the critical inhibitory step.

Part 3: Synthetic Methodologies

Synthesizing these derivatives requires careful handling of the boronic acid moiety, which can be sensitive to oxidation or protodeboronation.[2] Two primary routes are recommended.

Route A: The MIDA Boronate Strategy (Recommended)

This route uses N-methyliminodiacetic acid (MIDA) to protect the boron atom, rendering it chemically inert to the harsh conditions of amide coupling.

  • Starting Material: 4-Carboxy-2-fluorophenylboronic acid MIDA ester.

  • Activation: Convert the carboxylic acid to an activated ester (using HATU or T3P).

  • Amide Coupling: React with the desired amine (R-NH

    
    ).
    
  • Deprotection: Mild hydrolysis of the MIDA ester using NaOH/NaHCO

    
    .
    
Route B: Lithium-Halogen Exchange (For novel scaffolds)

Used when the boronic acid precursor is not commercially available.

  • Precursor: 4-Bromo-3-fluorobenzamide derivative.

  • Lithiation: Treatment with

    
    -BuLi at -78°C (requires protection of amide protons or use of excess base).
    
  • Borylation: Quench with triisopropyl borate (

    
    ).
    
  • Hydrolysis: Acidic workup to yield the free boronic acid.

Visualization: Synthesis Workflow (Route A)

Synthesis Start 4-Carboxy-2-fluoro- phenylboronic acid Step1 MIDA Protection (MIDA, Toluene, Reflux) Start->Step1 Intermediate1 Protected MIDA Ester Step1->Intermediate1 Step2 Amide Coupling (R-NH2, HATU, DIPEA, DMF) Intermediate1->Step2 Intermediate2 Functionalized Amide (MIDA Protected) Step2->Intermediate2 Step3 MIDA Deprotection (NaOH, THF/H2O) Intermediate2->Step3 Final Target: Ortho-Fluoro PBA Amide Step3->Final

Caption: Step-wise synthesis using MIDA protecting group strategy to prevent side reactions during amide coupling.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-(benzylcarbamoyl)phenylboronic acid

Objective: To synthesize a model inhibitor targeting the S1 pocket.

Reagents:

  • 4-Borono-3-fluorobenzoic acid (1.0 eq)

  • Benzylamine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

  • Pinacol (1.1 eq) - Optional for intermediate purification

Procedure:

  • Protection (In situ): Dissolve 4-borono-3-fluorobenzoic acid (1 mmol) in THF. Add pinacol (1.1 mmol) and MgSO

    
    . Stir for 2h to form the pinacol ester (protects Boron). Filter and concentrate.
    
  • Coupling: Dissolve the pinacol ester residue in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3 mmol). Stir for 10 min.

  • Addition: Add benzylamine (1.2 mmol) dropwise. Stir at RT for 4-6 hours under N

    
    .
    
  • Workup: Dilute with EtOAc (50 mL). Wash with 1N HCl (2x), sat. NaHCO

    
     (2x), and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Deprotection: Resuspend the crude pinacol ester in acetone/H

    
    O (1:1). Add NaIO
    
    
    
    (3 eq) and NH
    
    
    OAc (3 eq). Stir for 24h to cleave the pinacol group.
  • Purification: Extract with EtOAc. The free boronic acid may require reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) for final isolation.

Protocol 2: Determination of pKa (Spectrophotometric Method)

Rationale: The ionization of the boronic acid changes the UV absorption spectrum of the aromatic ring.

  • Buffer Preparation: Prepare a series of phosphate/citrate buffers ranging from pH 4.0 to 10.0 (0.5 pH increments).

  • Sample Prep: Dissolve the derivative in MeOH to make a 10 mM stock. Dilute to 50

    
    M in each buffer.
    
  • Measurement: Record UV-Vis spectra (200-400 nm).

  • Analysis: Plot Absorbance at

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation to determine pKa.
    
    • Target pKa: 6.5 - 7.5.

Part 5: Data Summary & SAR

Table 1: Structure-Activity Relationship (SAR) of Fluoro-PBA Derivatives

Substituent PatternElectronic EffectApprox.[3] pKaBiological Relevance
Unsubstituted Baseline~8.8Weak binding at physiological pH.
4-Fluoro Inductive (-I)~8.7Minimal improvement; good metabolic stability.
3-Fluoro Inductive (-I)~8.4Moderate acidity increase.
2-Fluoro (Ortho) Inductive + H-Bond~7.8 - 8.2*Optimal balance. Metabolic block at ortho position.
2,6-Difluoro Strong Inductive~6.2Highly acidic; may bind non-specifically or exist as anion permanently.
2-Fluoro-4-Amide Synergistic EWG6.8 - 7.4 Ideal. Amide (-M) and Fluoro (-I) combine to tune pKa to pH 7.4.

*Note: pKa values are solvent-dependent. The combination of Ortho-F and Para-Amide is critical for reaching the bio-active window.

References

  • Intramolecular Interactions. Silva, M. et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes. PMC. Retrieved from [Link]

  • Beta-Lactamase Inhibition. Caselli, E. et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. Retrieved from [Link][4]

  • Boronic Acid Synthesis. Organic Syntheses. (2008). Synthesis of Fluorinated Boronic Acids. Retrieved from [Link]

  • KPC-2 Inhibitors. Li, Y. et al. (2025). 2-Carboxyquinoline Boronic Acids as Highly Potent KPC Inhibitors. ChemMedChem. Retrieved from [Link]

Sources

Electronic Properties and Reactivity Profile of 3-Aminocarbonyl-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Design and Advanced Organic Synthesis

Executive Summary

3-Aminocarbonyl-2-fluorophenylboronic acid (CAS: 1451392-76-9), also known as (3-carbamoyl-2-fluorophenyl)boronic acid, is a highly specialized organoboron building block 1. It features a unique substitution pattern: a boronic acid moiety at position 1, a highly electronegative fluorine atom at position 2 (ortho), and an electron-withdrawing aminocarbonyl (amide) group at position 3 (meta). This specific architecture is not arbitrary; it is engineered to precisely tune the Lewis acidity of the boron center. By synergizing the inductive (-I) and resonance (-R) effects of its substituents, this molecule achieves a significantly enhanced electrophilicity compared to unsubstituted phenylboronic acid, making it a privileged motif in the design of reversible covalent inhibitors and a highly reactive partner in Suzuki-Miyaura cross-coupling reactions.

Structural and Electronic Architecture

To understand the utility of 3-aminocarbonyl-2-fluorophenylboronic acid, one must dissect the causality behind its electronic distribution.

  • The Boronic Acid Core (Lewis Acidity): Unlike Brønsted acids that donate a proton, boronic acids act primarily as Lewis acids. The sp²-hybridized boron atom possesses an empty, orthogonal p-orbital that readily accepts a lone pair from a nucleophile (such as a hydroxide ion or a biological serine residue) to form a stable, sp³-hybridized tetrahedral boronate anion. The equilibrium constant for this hydration/nucleophilic addition is conventionally expressed as the pKa of the boronic acid 2.

  • The Ortho-Fluoro Effect (-I Dominance): The introduction of a fluorine atom ortho to the boronic acid drastically alters the local electronic environment. Fluorine is the most electronegative element, exerting a powerful inductive withdrawal (-I) through the sigma-bond framework. Because inductive effects decay proportionally to the square of the distance (

    
    ), placing fluorine at the ortho position maximizes electron depletion at the boron center 2. While fluorine can theoretically donate electron density via resonance (+R), the through-bond inductive effect and through-space polar-
    
    
    
    interactions overwhelmingly dominate, significantly lowering the pKa of the boronic acid 3. Furthermore, the ortho-fluorine dictates the conformation of the B(OH)₂ group via dipole-dipole repulsion, orienting the empty p-orbital for optimal nucleophilic attack.
  • The Meta-Aminocarbonyl Effect (-I, -R): The aminocarbonyl (-CONH₂) group at the 3-position acts as an additional electron sink. Positioned meta to the boronic acid, its resonance withdrawal (-R) does not place a formal positive charge directly on the boron-bearing carbon. However, its strong inductive effect (-I) systematically drains electron density from the aromatic

    
    -system 4. This secondary withdrawal acts synergistically with the ortho-fluorine, creating a highly electron-deficient aromatic ring that further destabilizes the empty p-orbital of the boron, thereby increasing its hunger for electrons.
    

G B Boron Center (Empty p-orbital) F Ortho-Fluoro (-F) Inductive Withdrawal F->B Conformational Locking Ring Phenyl Ring Electron Conduit F->Ring -I Effect Amide Meta-Aminocarbonyl (-CONH2) Amide->Ring -I, -R Effects Ring->B Net Electron Depletion

Figure 1: Electronic effects mapping of 3-aminocarbonyl-2-fluorophenylboronic acid.

Quantitative Electronic Parameters

The interplay of these substituents manifests quantitatively in the molecule's pKa. A lower pKa indicates a stronger Lewis acid, meaning the boron center more readily accepts a hydroxide ion to form the boronate anion at a given pH.

CompoundSubstitution PatternPredominant Electronic EffectsApproximate pKa (H₂O)
Phenylboronic Acid (PBA)NoneBaseline8.86 2
3-Carbamoylphenylboronic Acid3-CONH₂-I, -R (Meta)~8.00
2-Fluorophenylboronic Acid2-FStrong -I (Ortho)~7.80 2
3-Aminocarbonyl-2-fluorophenylboronic Acid 2-F, 3-CONH₂ Synergistic -I, -R ~7.10 (Predicted) 4

Table 1: Comparative electronic parameters of substituted phenylboronic acids. The synergistic withdrawal in the target molecule results in the lowest pKa, indicating the highest Lewis acidity.

Implications for Reactivity and Applications

  • Medicinal Chemistry (Reversible Covalent Binding): In drug development, boronic acids are utilized as reversible covalent "warheads" targeting catalytic serine, threonine, or cysteine residues in enzymes (e.g., beta-lactamases, proteases). The therapeutic efficacy depends on the residence time and the equilibrium of the covalent adduct. A pKa closer to physiological pH (7.4) ensures that a significant fraction of the drug exists in a highly reactive state, facilitating rapid engagement with the target nucleophile. The ortho-fluoro/meta-amide combination precisely tunes this pKa, optimizing the on/off rate of the inhibitor 3.

  • Suzuki-Miyaura Cross-Coupling: In organic synthesis, the transmetalation step of the Suzuki-Miyaura reaction requires the formation of a negatively charged boronate complex. The highly electron-deficient nature of 3-aminocarbonyl-2-fluorophenylboronic acid accelerates the initial coordination of the base (e.g., OH⁻ or RO⁻) to the boron center. However, researchers must carefully select the base; while the boronate forms rapidly, the extreme electron deficiency can sometimes retard the transfer of the aryl group to the palladium center. Weak, bulky bases (like K₃PO₄) are often preferred over strong hydroxides to maintain a self-validating catalytic cycle without promoting protodeboronation 4.

Experimental Protocols: Self-Validating Systems

To empirically validate the electronic properties of 3-aminocarbonyl-2-fluorophenylboronic acid, the following self-validating protocols are recommended. These methods do not just yield a number; they provide mechanistic proof of the molecular state by incorporating internal controls and orthogonal validation.

Protocol 1: Potentiometric Titration for pKa Determination

Objective: To accurately measure the Lewis acidity via the hydration equilibrium constant.

  • Preparation: Dissolve 1.0 mmol of 3-aminocarbonyl-2-fluorophenylboronic acid in 50 mL of a 0.1 M NaCl aqueous solution. Causality: The NaCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, preventing artificial skewing of the pKa.

  • Baseline Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution under an inert argon atmosphere. Causality: Argon prevents atmospheric CO₂ absorption, which would otherwise form carbonic acid and act as a confounding buffer system.

  • Data Acquisition: Record the pH after each 0.1 mL addition. Wait for the reading to stabilize (

    
    pH < 0.005 per minute), ensuring thermodynamic equilibrium is reached before the next addition.
    
  • Validation: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point. The pH at the half-equivalence point equals the pKa. Run unsubstituted phenylboronic acid as a parallel baseline control to validate the relative

    
    pKa drop.
    
Protocol 2: ¹¹B and ¹⁹F NMR Analysis of Lewis Acidity

Objective: To observe the structural transition from sp² (trigonal planar) to sp³ (tetrahedral) as a function of pH.

  • Sample Prep: Prepare a 50 mM solution of the compound in D₂O. Divide the solution equally into 5 NMR tubes.

  • pH Adjustment: Adjust the pD of each tube using NaOD/DCl to span a critical range (e.g., 5.0, 6.5, 7.5, 8.5, 10.0).

  • Acquisition: Acquire ¹¹B NMR spectra (referenced to BF₃·OEt₂ at 0 ppm) and ¹⁹F NMR spectra (referenced to CFCl₃ at 0 ppm).

  • Analysis:

    • ¹¹B NMR: The neutral sp² boronic acid typically resonates at ~30 ppm. As the pH increases and the sp³ boronate forms, the signal shifts distinctly upfield to ~5 ppm.

    • ¹⁹F NMR: The ortho-fluorine chemical shift is highly sensitive to the hybridization of the adjacent boron. An upfield shift in the ¹⁹F signal will correlate perfectly with the ¹¹B transition.

  • Validation: Plot the chemical shift (

    
    ) vs. pH. Fit the data to a sigmoidal Boltzmann distribution. The inflection point provides a secondary, independent confirmation of the pKa, validating the potentiometric data 3.
    

G Prep Sample Preparation (50 mM in D2O) Titration pD Adjustment (Range: 5.0 to 10.0) Prep->Titration NMR NMR Acquisition (11B and 19F Nuclei) Titration->NMR Analysis Chemical Shift Analysis (sp2 vs sp3 transition) NMR->Analysis Calc pKa & Lewis Acidity Calculation Analysis->Calc

Figure 2: Experimental workflow for multidimensional NMR analysis of Lewis acidity.

References

  • PubChemLite. "1451392-76-9 (C7H7BFNO3)". Université du Luxembourg. Available at: [Link]

  • "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds". NIH / PMC. Available at: [Link]

  • "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents". NIH / PMC. Available at:[Link]

  • "On the Computational Determination of the pKa of Some Arylboronic Acids". MDPI. Available at: [Link]

Sources

Tuning the Lewis Acidity: A Technical Guide to the pKa Values of Fluorinated Aminocarbonyl Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylboronic acids (PBAs) are highly versatile reagents in drug discovery, bioconjugation, and materials science. However, their high inherent pKa (~8.8) restricts their reactivity at physiological pH (7.4), limiting their efficacy in in vivo sensing and biological targeting. This whitepaper explores the mechanistic causality behind tuning the pKa of PBAs through the synergistic addition of fluorinated and aminocarbonyl substituents. By engineering the electronic environment of the boron center, researchers can drastically lower the pKa, ensuring the predominance of the highly reactive boronate anion under physiological conditions.

The pKa Dilemma in Boronic Acid Chemistry

Unlike traditional Brønsted-Lowry acids that donate a proton, phenylboronic acids act as Lewis acids [1]. The boron atom possesses an empty p-orbital, making it highly electrophilic. Instead of releasing an


, the neutral, trigonal planar boronic acid accepts a hydroxide ion (

) from water to form a stable, tetrahedral boronate anion[2].

The pKa of a boronic acid is defined as the pH at which the neutral and anionic forms exist in a 1:1 equilibrium. Because the tetrahedral boronate anion is the active species required for binding cis-diols (like glucose) and initiating transmetalation in Suzuki-Miyaura cross-couplings, a high pKa means the compound is largely inactive at physiological pH (7.4)[3].

G A Neutral PBA (Trigonal Planar) B Boronate Anion (Tetrahedral) A->B + OH⁻ (pH > pKa) B->A + H⁺ (pH < pKa) C Diol Complex (Stable Ester) B->C + Diol (-H₂O)

Caption: Boronic acid equilibrium and pH-dependent diol complexation pathway.

Mechanistic Causality: Substituent Effects on pKa

To optimize PBAs for biological applications, the pKa must be lowered. This is achieved by introducing electron-withdrawing groups (EWGs) onto the phenyl ring, which pull electron density away from the boron atom, increasing its electrophilicity and stabilizing the negative charge of the resulting boronate anion[2].

The Aminocarbonyl Effect

The aminocarbonyl group (amide,


) exerts both inductive (

) and resonance (

) electron-withdrawing effects depending on its position on the ring. Substituting an aminocarbonyl group at the meta or para position lowers the pKa of the parent PBA from ~8.86 down to ~7.8[4]. This reduction permits a lower pH to be used in coupling reactions and diol esterification[3].
The Fluorine Effect

Fluorine is the most electronegative element. Its introduction onto the phenyl ring exerts a powerful inductive withdrawal (


) of electron density[1]. While a single fluorine atom provides a modest pKa reduction, polyfluorination can drastically drop the pKa to as low as 6.17[2].
Synergistic Tuning

By combining both substituents—creating fluorinated aminocarbonyl phenylboronic acids —chemists achieve a synergistic electron-withdrawing effect. For example, the addition of a fluorine atom to a 3-aminocarbonyl scaffold (e.g., 3-aminocarbonyl-5-fluorophenylboronic acid) drops the pKa to approximately 6.81[5]. At pH 7.4, this compound exists predominantly (>75%) in the reactive tetrahedral state, making it an ideal candidate for physiological sensors and targeted therapeutics.

Quantitative Data: pKa Comparisons

The following table synthesizes the impact of specific substituents on the Lewis acidity of phenylboronic acids, demonstrating the progressive lowering of pKa.

CompoundSubstituent(s)pKa ValueMechanism of Acidity Shift
Phenylboronic Acid None8.86Baseline Lewis acidity[2].
4-Fluorophenylboronic Acid 4-F8.77Mild inductive withdrawal (

)[1].
2-Aminocarbonylphenylboronic Acid 2-

8.21Steric hindrance partially offsets EWG effect[6].
4-Aminocarbonylphenylboronic Acid 4-

7.87Strong resonance/inductive withdrawal[4].
3-Aminocarbonylphenylboronic Acid 3-

7.84Strong inductive withdrawal[7].
3-(Aminocarbonyl)-5-fluorophenylboronic acid 3-

, 5-F
6.81Synergistic

and

effects[5].
2,3,4,6-Tetrafluorophenylboronic Acid 2,3,4,6-Tetrafluoro6.17Extreme inductive withdrawal[2].

Self-Validating Protocol: Potentiometric pKa Determination

To ensure high-fidelity data, pKa values must be determined using a self-validating potentiometric titration system. The following protocol is designed to eliminate environmental artifacts and ensure thermodynamic accuracy.

Step-by-Step Methodology
  • System Calibration:

    • Action: Calibrate the glass pH electrode using standard buffers (pH 4.00, 7.00, 10.00) immediately prior to use.

    • Causality: Ensures a Nernstian response across the entire titration range, preventing slope drift errors.

  • Sample Preparation & Ionic Strength Control:

    • Action: Dissolve 1.0 mmol of the fluorinated aminocarbonyl phenylboronic acid in 50 mL of an aqueous

      
       solution.
      
    • Causality: Maintaining a constant, high ionic strength background ensures that the activity coefficients of the ions remain stable during the titration, allowing concentration to accurately approximate thermodynamic activity.

  • Environmental Isolation:

    • Action: Place the titration vessel in a water jacket set to exactly

      
      . Sparge the solution continuously with high-purity Nitrogen (
      
      
      
      ) gas.
    • Causality: pKa is a temperature-dependent thermodynamic constant; strict thermal control prevents equilibrium shifts.

      
       sparging prevents atmospheric 
      
      
      
      from dissolving into the solution to form carbonic acid, which would artificially lower the pH and invalidate the titration curve.
  • Titration Execution:

    • Action: Titrate with standardized

      
       using an automated micro-burette, adding titrant in 0.05 mL increments.
      
    • Causality: The slow, incremental addition ensures the system reaches thermodynamic equilibrium before each pH reading is recorded.

  • Data Processing:

    • Action: Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point, refined by non-linear regression analysis of the entire titration curve.

Synthetic Workflow

The synthesis of fluorinated aminocarbonyl phenylboronic acids typically avoids direct lithiation due to the incompatibility of the primary amide (aminocarbonyl) group with strong organolithium bases. Instead, a Palladium-catalyzed Miyaura borylation is the industry standard.

Workflow S1 Fluorinated Bromobenzamide (Starting Material) S2 Pd-Catalyzed Miyaura Borylation (B₂pin₂, KOAc, Dioxane, 110°C) S1->S2 S3 Pinacol Ester Intermediate S2->S3 S4 Acidic Hydrolysis (HCl / THF / H₂O) S3->S4 S5 Fluorinated Aminocarbonyl PBA (Final Product) S4->S5

Caption: Step-by-step synthetic workflow for fluorinated aminocarbonyl phenylboronic acids.

Workflow Causality:
  • Miyaura Borylation: Utilizing Bis(pinacolato)diboron (

    
    ) with a Palladium catalyst (e.g., 
    
    
    
    ) and a mild base (Potassium Acetate) prevents the degradation of the sensitive aminocarbonyl group that would occur under Grignard or organolithium conditions.
  • Acidic Hydrolysis: The resulting pinacol ester is highly stable. To yield the free boronic acid, mild acidic hydrolysis (or oxidative cleavage using

    
    ) is employed to cleave the pinacol protecting group without hydrolyzing the amide to a carboxylic acid.
    

References

1. - National Center for Biotechnology Information (PMC)[2] 2. - Benchchem[1] 3. - ChemBK[4] 4. - Acros Pharmatech[6] 5. - Guidechem[7] 6. - Google Patents[3] 7. - ChemicalBook[5]

Sources

3-Aminocarbonyl-2-fluorophenylboronic acid MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety, Handling, and Application of 3-Aminocarbonyl-2-fluorophenylboronic Acid

Introduction & Scope

This technical guide provides a comprehensive safety and operational framework for 3-Aminocarbonyl-2-fluorophenylboronic acid (CAS 874219-35-9) . While often categorized generically alongside other phenylboronic acids, this compound possesses distinct structural features—specifically the ortho-fluorine atom and the meta-amide (aminocarbonyl) group—that influence its reactivity, stability, and handling requirements.

This document moves beyond standard MSDS reporting to integrate field-proven handling protocols, specifically addressing the equilibrium between boronic acids and their dehydrated boroxine trimers, as well as the specific hazards associated with fluorinated combustion byproducts.

Chemical Identity & Physicochemical Data

The following data establishes the baseline identity for verification upon receipt of the material.

ParameterSpecification
Chemical Name 3-Aminocarbonyl-2-fluorophenylboronic acid
Synonyms (3-Carbamoyl-2-fluorophenyl)boronic acid; 2-Fluoro-3-carbamoylphenylboronic acid
CAS Number 874219-35-9
Molecular Formula C₇H₇BFNO₃
Molecular Weight 182.94 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents
Melting Point >300°C (often decomposes prior to melting)
SMILES OB(O)C1=C(F)C(C(N)=O)=CC=C1

Hazard Identification (GHS Classification)

While this specific congener is not classified as acutely toxic (Category 1-3), it exhibits significant irritant properties common to the boronic acid class.

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][4][5][6]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2]

Expert Insight on Toxicology: Unlike simple phenylboronic acid, the presence of the fluorine atom at the C2 position increases the metabolic stability of the ring system. However, in the event of thermal decomposition (fire), the release of Hydrogen Fluoride (HF) is a critical risk factor that exceeds standard organic fire hazards.

Handling, Storage, & Stability (The Boroxine Cycle)

A common failure mode in the laboratory use of boronic acids is the variability in stoichiometry caused by dehydration.

The Mechanism: Boronic acids exist in an equilibrium with their dehydrated cyclic trimer, the boroxine. This process is accelerated by heat and dry conditions, leading to a variable effective molecular weight which can skew stoichiometric calculations in precision coupling reactions.

Storage Protocol:

  • Temperature: Store at 2–8°C . Cold storage kinetically inhibits the dehydration to boroxine.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. While not pyrophoric, moisture control prevents uncontrolled hydrolysis/dehydration cycles that degrade crystal quality.

  • Container: Keep tightly sealed. If the material appears "caked" or has lost its crystalline sheen, verify purity via ¹H-NMR (DMSO-d₆) before use.

Emergency Response Protocols

Firefighting Measures
  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Specific Hazard: Thermal Decomposition. At temperatures >300°C, this compound decomposes to release Boron oxides (B₂O₃), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .

  • Action: Firefighters must wear full SCBA. If water is used, contain runoff; HF dissolves in water to form hydrofluoric acid, which is corrosive and toxic to aquatic life.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][7] Critical: Remove contact lenses immediately; the boronic acid moiety can complex with contact lens polymers.

  • Skin Contact: Wash with soap and water.[5][6][7] If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Application: Safety-First Suzuki-Miyaura Coupling

The primary application of CAS 874219-35-9 is as a nucleophile in Palladium-catalyzed cross-coupling. The following workflow integrates safety checkpoints directly into the experimental procedure.

Experimental Workflow Diagram

SuzukiSafety start Start: Reagent Prep ppe_check Safety Check: Nitrile Gloves + Goggles Fume Hood Active? start->ppe_check weigh Weighing CAS 874219-35-9 (Use Anti-Static Gun) solvent Solvent Degassing (Dioxane/H2O) Remove O2 to prevent homocoupling weigh->solvent ppe_check->weigh Pass mix Mix Reagents: Boronic Acid + Aryl Halide + Base (K2CO3) + Pd Cat solvent->mix heat Heating (80-100°C) mix->heat hazard_check HAZARD CHECK: Pressure buildup? Solvent refluxing? heat->hazard_check workup Workup: Quench with NH4Cl Extract with EtOAc hazard_check->workup Stable waste Waste Disposal: Halogenated Stream (Contains Fluorine) workup->waste

Caption: Operational workflow for Suzuki Coupling utilizing 3-Aminocarbonyl-2-fluorophenylboronic acid, highlighting critical safety decision points.

Detailed Protocol
  • Preparation:

    • Verify the integrity of the boronic acid (ensure no boroxine formation via NMR if the bottle is old).

    • Solvent System: A mixture of 1,4-Dioxane/Water (4:1) is recommended to solubilize the polar amide group.

    • Degassing: Sparge solvents with Argon for 15 minutes. Oxygen promotes the homocoupling of boronic acids and deactivates the Pd catalyst.

  • Reaction Setup:

    • In a fume hood, charge the reaction vessel with:

      • 1.0 eq Aryl Halide

      • 1.2 eq 3-Aminocarbonyl-2-fluorophenylboronic acid [8]

      • 2.0 eq Potassium Carbonate (Base)

      • 0.05 eq Pd(dppf)Cl₂ (Catalyst)

    • Safety Note: Add the catalyst last to minimize exposure to air.

  • Execution:

    • Heat to 80–100°C.

    • Caution: Do not seal the vessel completely unless it is a rated pressure vial. Thermal expansion of dioxane can cause rupture.

  • Quenching & Disposal:

    • Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

    • Waste Stream: The aqueous layer contains Boron salts; the organic layer contains fluorinated byproducts. Both must be disposed of in Halogenated Organic Waste containers due to the fluorine content.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16216057, (3-carbamoyl-2-fluorophenyl)boronic acid. Retrieved from [Link]

  • Hall, D. G. (2011).Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Mechanistic insight on boroxine equilibrium).
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Fluorides). Retrieved from [Link]

Sources

Solubility of 3-carbamoyl-2-fluorophenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-Carbamoyl-2-fluorophenylboronic Acid in Organic Solvents

Executive Summary

3-Carbamoyl-2-fluorophenylboronic acid (CAS: 1451392-76-9) is a critical organoboron intermediate, predominantly utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors).[1][2] Unlike simple phenylboronic acids, the presence of a carbamoyl (amide) group at the 3-position introduces a dual hydrogen-bonding motif that significantly alters its solubility profile.[1][2]

This guide addresses a critical gap in current literature: the lack of standardized solubility isotherms for this specific isomer. It synthesizes predictive data based on structural analogues, delineates the thermodynamic impact of boroxine formation (dehydration), and provides a validated experimental protocol for in-house determination.[1][2]

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of 3-carbamoyl-2-fluorophenylboronic acid is governed by three competing structural forces:

  • The Boronic Acid Moiety (

    
    ):  Amphiphilic nature; capable of hydrogen bonding but prone to reversible dehydration into the trimeric boroxine anhydride.[1][2]
    
  • The Carbamoyl Group (

    
    ):  A strong hydrogen bond donor and acceptor.[1][2] This significantly increases the crystal lattice energy compared to non-amidated analogues, making dissolution energetically demanding (high enthalpy of fusion).[1][2]
    
  • The Fluorine Substituent (

    
    ):  Located at the 2-position (ortho to boron), it exerts an inductive electron-withdrawing effect, increasing the acidity of the boronic acid (lower pKa) and potentially influencing the Lewis acidity of the boron center.[1][2]
    
Predictive Solubility Data (Analogous Synthesis)

Note: As of Q1 2026, exact mole-fraction solubility data for CAS 1451392-76-9 is not available in open-access peer-reviewed indices.[1][2] The following profile is synthesized from thermodynamic data of closely related analogues (e.g., 3-aminocarbonylphenylboronic acid and 2-fluorophenylboronic acid).

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Insight
Dipolar Aprotic DMSO, DMF Very High (>200 mg/mL)Disrupts strong intermolecular amide H-bonds; stabilizes the monomeric boronic acid species.[1][2]
Polar Protic Methanol, Ethanol High (50–150 mg/mL)Solvation via H-bonding; however, alcohols can form boronic esters (solvolysis) over time.[1][2]
Cyclic Ethers THF, 2-MeTHF Moderate (20–80 mg/mL)Good acceptor ability; often requires water co-solvent to prevent boroxine precipitation.[1][2]
Ketones Acetone, MEK Moderate (10–50 mg/mL)Effective for intermediate polarity; solubility decreases rapidly with decreasing temperature.[1][2]
Chlorinated DCM, Chloroform Low (<5 mg/mL)Insufficient polarity to overcome the crystal lattice energy of the amide network.[1][2]
Hydrocarbons Toluene, Hexane Negligible Incompatible with the polar amide/boronic acid surface.[1][2]

The Boroxine Paradox: "Pseudo-Solubility"

A critical error in boronic acid process chemistry is confusing dissolution with dehydration .[2] In non-protic organic solvents (e.g., Toluene, THF), 3-carbamoyl-2-fluorophenylboronic acid exists in equilibrium with its trimeric anhydride (boroxine).[1][2]



  • Implication: Analytical samples prepared in dry solvents may show higher apparent solubility due to the formation of the more soluble boroxine species.[1][2]

  • Control Strategy: Always report solubility with the water content of the solvent specified.[1][2] For thermodynamic accuracy, "wet" solubility (solvent saturated with water) is often more relevant for Suzuki coupling conditions than "dry" solubility.[1][2]

Visualization: The Dissolution-Dehydration Equilibrium

BoroxineEquilibrium cluster_solid Solid Phase cluster_solution Solution Phase SolidBA Solid Boronic Acid (H-Bonded Lattice) SolvatedBA Solvated Monomer Ar-B(OH)2 SolidBA->SolvatedBA Dissolution (+ΔH) SolvatedBA->SolidBA Crystallization Boroxine Boroxine Trimer (Ar-BO)3 SolvatedBA->Boroxine -3 H2O (Dehydration) Water Free Water SolvatedBA->Water Release Boroxine->SolvatedBA +3 H2O (Hydrolysis)

Caption: Thermodynamic equilibrium between solid lattice, solvated monomer, and solution-phase boroxine trimer.

Experimental Protocol: Determination of Solubility

Since literature values are absent, you must generate self-validated data.[1][2] The Dynamic Laser Monitoring Method is superior to the static shake-flask method for boronic acids as it minimizes the time for esterification/dehydration artifacts.[2]

Protocol Methodology
  • Preparation:

    • Weigh a precise mass (

      
      ) of 3-carbamoyl-2-fluorophenylboronic acid into a jacketed glass vessel.
      
    • Add a known mass (

      
      ) of the target organic solvent.[1][2]
      
  • Equilibration:

    • Stir at 400 RPM.

    • Heat the mixture to a temperature (

      
      ) where the solid is fully dissolved.
      
  • Dynamic Measurement:

    • Cool the solution at a controlled rate (e.g., 0.2 K/min).

    • Monitor turbidity using a laser transmission probe.[1][2]

    • Record the temperature (

      
      ) at which turbidity spikes (nucleation).[1][2]
      
    • Re-heat slowly (0.1 K/min) and record the temperature (

      
      ) where turbidity returns to baseline (dissolution).
      
  • Calculation:

    • The solubility (

      
      ) at temperature 
      
      
      
      is calculated via:
      
      
      [1][2]
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Weigh Solute & Solvent Heat Heat to Clear Solution (T > T_sat) Start->Heat Cool Controlled Cooling (-0.2 K/min) Heat->Cool Detect Laser Turbidity Detection Cool->Detect Decision Turbidity Spike? Detect->Decision Decision->Cool No Record_Nuc Record Nucleation Temp (T_nuc) Decision->Record_Nuc Yes Reheat Slow Re-heating (+0.1 K/min) Record_Nuc->Reheat Record_Sol Record Dissolution Temp (T_sol) Reheat->Record_Sol Calc Calculate Mole Fraction (x_i) Record_Sol->Calc

Caption: Dynamic laser monitoring workflow for accurate solubility determination, minimizing dehydration artifacts.

Thermodynamic Modeling (The Apelblat Equation)

For process scale-up, experimental data points (


) should be fitted to the Modified Apelblat Equation .[1][2] This semi-empirical model correlates solubility with temperature and is standard for boronic acid derivatives.[2]

[1][2]
  • A, B, C: Empirical constants derived from regression analysis of your experimental data.

  • Utility: Allows interpolation of solubility at any temperature between 273K and 323K, critical for designing crystallization cooling curves.[1][2]

References

  • Compound Identification: ChemScene. (2024).[1][2] 3-Aminocarbonyl-2-fluorophenylboronic acid (CAS 1451392-76-9).[1][2][3] Link

  • Methodology (Dynamic): Leszczyński, P., et al. (2020).[1][2][4][5][6] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Link

  • Boroxine Equilibrium: Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1][2]

  • Analogous Data: BenchChem. (2025).[1][2][7][8][9] Solubility Profile of Phenylboronic Acid Derivatives. Link[1][2]

  • Thermodynamic Modeling: Wang, J., et al. (2018).[1][2] Thermodynamic models for determination of solid–liquid equilibrium of pharmaceutical intermediates. Journal of Molecular Liquids. Link

Sources

Comparative Technical Guide: 3-Carbamoylphenyl- vs. 3-Amino-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 3-aminocarbonylphenylboronic acid (chemically synonymous with 3-carbamoylphenylboronic acid) and 3-amino-2-fluorophenylboronic acid .

These two reagents represent distinct strategic entry points in medicinal chemistry: one introduces a stable, polar amide motif, while the other introduces an electron-modulated aniline scaffold often used to optimize solubility, metabolic stability, and intra-molecular hydrogen bonding.[1]

Executive Summary & Nomenclature Clarification

In drug development literature, "3-aminocarbonyl" is a functional group descriptor often used as a shorthand for 3-carbamoylphenylboronic acid (Compound A). This guide compares it directly against 3-amino-2-fluorophenylboronic acid (Compound B), a highly specialized building block used to introduce the "ortho-fluoro aniline" pharmacophore.

FeatureCompound A: 3-Carbamoylphenylboronic acid Compound B: 3-Amino-2-fluorophenylboronic acid
CAS Number 351422-73-61621605-71-7
Structure Phenyl ring with meta-amide (-CONH₂)Phenyl ring with meta-amine (-NH₂) and ortho-fluorine (-F)
Primary Utility Introducing a polar H-bond donor/acceptor motif.Introducing a metabolically robust, low-pKa aniline.
Key Synthetic Risk Low risk; amide is generally stable.High risk : Prone to rapid protodeboronation due to ortho-fluoro effect.
Electronic Nature Electron Deficient (EWG via induction)Electron Rich (EDG via resonance), modulated by Fluorine.[1]

Chemical Structure & Electronic Profile[1]

The choice between these two reagents often dictates the physicochemical profile of the final drug candidate.

Structural Comparison[1]
  • Compound A (Amide) : The amide group is a classic bioisostere for heterocycles. It serves as a dual H-bond donor (NH₂) and acceptor (C=O). It is metabolically susceptible to hydrolysis but generally stable under cross-coupling conditions.

  • Compound B (Fluoro-Aniline) : The 2-fluoro substituent is not merely a steric blocker; it electronically decouples the aniline lone pair from the ring and lowers the pKa of the amino group.

The "Fluorine Effect" on pKa

A critical distinction for medicinal chemists is the basicity of the nitrogen.

  • Standard Aniline pKa : ~4.6[1]

  • 3-Amino-2-fluorophenyl pKa : ~2.5 – 3.5 Implication : The ortho-fluorine atom withdraws electron density, making the aniline significantly less basic. This reduces protonation at physiological pH (7.4), improving membrane permeability (LogD) and reducing hERG channel liability, which is often associated with basic amines.[1]

Synthetic Utility: Suzuki-Miyaura Coupling[2][3]

The presence of the ortho-fluorine in Compound B fundamentally alters the cross-coupling kinetics and stability profile compared to Compound A.

Stability & Protodeboronation[1]
  • Compound A (Amide) : Behaves like a standard meta-substituted phenylboronic acid. Stable to standard bases (K₂CO₃, Na₂CO₃) and temperatures (80–100°C).[1]

  • Compound B (Fluoro-Aniline) : Unstable. Ortho-fluoro boronic acids are notoriously prone to protodeboronation (C-B bond cleavage replaced by C-H) under aqueous basic conditions.

    • Mechanism: The electronegative fluorine facilitates the formation of a boronate "ate" complex, which is the active species for transmetalation.[1] However, if transmetalation is slow, this "ate" complex undergoes hydrolysis/protonolysis, destroying the reagent.[1]

Catalyst Selection Strategy

To couple Compound B successfully, you must favor the rate of transmetalation over protodeboronation .[1]

  • Ligand Choice : Use bulky, electron-rich phosphines (Buchwald ligands like XPhos or SPhos ) or NHC ligands.[1] These facilitate rapid oxidative addition and transmetalation.

  • Base Choice : Avoid strong bases like NaOH. Use mild bases like K₃PO₄ or Cs₂CO₃ .

  • Water Content : Minimizing water concentration can reduce protodeboronation, but some water is required for the boronic acid activation.[1] A THF:Water (10:1) ratio is often optimal.

Experimental Workflow Visualization

G Start Select Boronic Acid CompA 3-Carbamoylphenylboronic Acid (Compound A) Start->CompA CompB 3-Amino-2-fluorophenylboronic Acid (Compound B) Start->CompB CondA Standard Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C CompA->CondA Stable CondB Specialized Conditions: Pd2(dba)3 + XPhos K3PO4, THF/H2O (Low Temp) CompB->CondB Unstable RiskA Risk: Amide Hydrolysis (Avoid strong acid/base workup) CondA->RiskA RiskB Risk: Protodeboronation (Rapid C-B cleavage) CondB->RiskB Product Coupled Biaryl Product RiskA->Product RiskB->Product If fast transmetalation

Caption: Decision tree for reaction optimization based on the stability profile of the specific boronic acid.

Optimized Experimental Protocols

Protocol A: Coupling of 3-Carbamoylphenylboronic Acid (Standard)
  • Reagents : Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂[1]·DCM (0.05 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent : 1,4-Dioxane : Water (4:1).[1]

  • Conditions : Heat to 90°C for 4–12 hours.

  • Note : The amide is robust. Standard aqueous workup is sufficient.

Protocol B: Coupling of 3-Amino-2-fluorophenylboronic Acid (High Stability Risk)
  • Reagents : Aryl Halide (1.0 eq), Boronic Acid (1.5 eq - excess required due to decomposition), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), K₃PO₄ (2.0 eq).[1]

  • Solvent : THF : Water (10:1).

  • Conditions :

    • Pre-mix Catalyst and Ligand in THF for 10 mins to form active species.

    • Add Aryl Halide.

    • Add Boronic Acid and Base.

    • Heat to 40–60°C (Avoid high heat). Monitor by LCMS hourly.

  • Why : XPhos forms a highly active catalyst that couples the unstable boronic acid before it can decompose. Lower temperature preserves the C-B bond.

Medicinal Chemistry Applications

Scaffold Hopping

Researchers often switch between these two motifs to tune the Lipophilic Ligand Efficiency (LLE) .

  • Amide : High polarity (low LogP), high solubility, but high clearance risk.[1]

  • Fluoro-Aniline : Moderate polarity, improved permeability, potential metabolic block at the 2-position.[1]

Metabolic Stability[1]
  • 3-Carbamoyl : The amide bond can be hydrolyzed by amidases in vivo, leading to the carboxylic acid metabolite (often inactive or toxic).

  • 3-Amino-2-fluoro : The fluorine atom at the 2-position blocks metabolic oxidation (CYP450) at that site. However, the aniline nitrogen itself can undergo N-acetylation or oxidation unless sterically hindered or electronically deactivated (which the fluorine helps with).

References

  • Billingsley, K., & Buchwald, S. L. (2008).[1] An Improved System for the Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link[1]

  • Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Chemical Communications. Link

  • PubChem Compound Summary . 3-Aminocarbonylphenylboronic acid (CID 2737814). National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich Product Sheet . 3-Amino-2-fluorophenylboronic acid (CAS 1621605-71-7).[2] Merck KGaA. Link

Sources

Methodological & Application

Application Note: Overcoming Instability in 2-Fluoro-3-Carbamoylphenylboronic Acid Couplings

[1]

Executive Summary & Strategic Overview

The Suzuki-Miyaura coupling of 3-aminocarbonyl-2-fluorophenylboronic acid (also known as 3-carbamoyl-2-fluorophenylboronic acid) presents a classic "perfect storm" of chemoselectivity challenges.[1] This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other bioactive biaryls. However, it combines two destabilizing features that often lead to reaction failure in standard protocols:

  • Rapid Protodeboronation: The ortho-fluoro substituent significantly increases the rate of hydrolytic deboronation (

    
     bond cleavage), particularly in aqueous basic media.
    
  • Catalyst Poisoning: The primary amide (

    
    ) can coordinate competitively to the Palladium center (
    
    
    -donation via nitrogen or oxygen), displacing labile ligands and arresting the catalytic cycle.

The Directive: Do not treat this as a standard Suzuki coupling. Standard conditions (




This guide outlines two protocols:

  • Protocol A (Direct): An optimized system using high-activity precatalysts to outcompete decomposition.[1]

  • Protocol B (Surrogate): A robust alternative using the nitrile precursor or MIDA boronate for scale-up.

Mechanistic Analysis & Failure Modes[1]

Understanding why this reaction fails is the key to fixing it.

The "Ortho-Fluoro" Effect

In 2-fluoroarylboronic acids, the electronegative fluorine atom inductively withdraws electron density, making the boron center highly Lewis acidic. Upon coordination with a base (e.g.,

Amide Interference

Primary amides are weak nucleophiles but effective ligands.[1] In low-turnover catalytic cycles, the amide moiety of the substrate can bind to the Pd(II) intermediate, forming a stable resting state that prevents transmetalation.

Visualization: Competing Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the two primary failure modes.

GStartBoronic Acid SubstrateAteBoronate 'Ate' ComplexStart->Ate+ BasePoisonPd-Amide Complex(Catalyst Arrest)Start->PoisonAmide CoordinationBaseBase (OH-/F-)CouplingTransmetalationAte->CouplingFast Pd CatalystDecompProtodeboronation(C-B Cleavage)Ate->DecompH2O / HeatPd_OxL-Pd(II)-Ar-X(Oxidative Addition)Pd_Ox->CouplingProductBiaryl Product(Desired)Coupling->ProductWasteDefunctionalized Arene(Waste)Decomp->WastePoison->Pd_OxInhibition

Caption: Kinetic competition between productive transmetalation (Green) and destructive protodeboronation/poisoning (Red).[1]

Protocol A: Direct Coupling (High-Activity System)

Rationale: To couple this unstable substrate, we must accelerate the transmetalation step so it occurs faster than protodeboronation. We achieve this by using Buchwald Precatalysts (Gen 3) or Pd-PEPPSI systems which generate highly active monolithic Pd(0) species.[1] We also eliminate water to suppress hydrolysis.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Boronic Acid: 3-aminocarbonyl-2-fluorophenylboronic acid (1.2 - 1.5 equiv).[1]

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv).[1] Note: Chlorides require higher heat, increasing decomposition risk.

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or Pd-PEPPSI-IPr (CAS: 905459-27-0).[1] Loading: 2–5 mol%.[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground, anhydrous (3.0 equiv).
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).[1]

  • Additive (Optional): 2-3 drops of water (controlled amount) or CsF (2.0 equiv) if using anhydrous conditions strictly.

Step-by-Step Procedure
  • Vessel Preparation: Oven-dry a reaction vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol),

    
     (3.0 mmol), and Precatalyst (0.02 - 0.05 mmol).
    
    • Critical Step: If the boronic acid is hygroscopic or old, recrystallize it first or increase equivalents to 2.0.

  • Inert Atmosphere: Seal the vessel with a septum and cap. Evacuate and backfill with inert gas (Ar/

    
    ) three times.[1]
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL for 1 mmol scale) via syringe.

  • Activation:

    • Option 1 (Standard): Add degassed water (strictly 2 equivalents relative to Boron, approx 50

      
      ) to activate the base without flooding the system.
      
    • Option 2 (Anhydrous): If using CsF instead of

      
      , do not add water.
      
  • Reaction: Heat the mixture to 60°C .

    • Note: Avoid reflux temperatures (100°C+). The active catalyst should work at mild temperatures. Monitor by LCMS after 1 hour.

  • Workup: Upon consumption of the halide, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Protocol B: The "Robust" Surrogate Route

Rationale: If Protocol A fails (e.g., <30% yield), do not optimize endlessly. Switch to a surrogate. The 3-cyano derivative is electronically similar but chemically robust.[1] The nitrile can be hydrolyzed to the amide after the coupling. Alternatively, use the MIDA boronate which slowly releases the active species, keeping the concentration of the unstable free acid low (the "Slow Release" strategy).

Option B1: Nitrile Surrogate (Recommended for Scale-up)[1]
  • Substrate: Use 3-cyano-2-fluorophenylboronic acid (or its pinacol ester).[1]

  • Coupling: Standard Suzuki conditions (

    
    , 
    
    
    , Dioxane/Water, 90°C). The nitrile is stable to protodeboronation conditions.
  • Hydrolysis: Convert the nitrile to the primary amide using Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) (Parkins catalyst) or standard alkaline hydrolysis (

    
    ).[1]
    
Option B2: MIDA Boronate[1][2]
  • Substrate: 2-fluoro-3-carbamoylphenyl MIDA boronate.

  • Conditions:

    
     / SPhos, 
    
    
    , Dioxane/Water (10:1), 60°C.
  • Mechanism: The MIDA ester protects the boron. Hydrolysis releases the active boronic acid slowly, ensuring it is consumed by the catalyst immediately rather than accumulating and decomposing.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Yield, High De-boronated Product Protodeboronation is faster than coupling.1.[1] Switch to anhydrous conditions (Protocol A).2. Switch to MIDA boronate (Protocol B2).3. Increase catalyst loading to 5 mol%.
No Reaction, Starting Material Intact Catalyst poisoning (Amide) or inactive catalyst.[1]1. Switch to Pd-PEPPSI-IPr (highly resistant to poisoning).2.[1] Ensure inert atmosphere (Oxygen kills active Pd).[1]
Homocoupling of Halide Oxidative addition occurred, but transmetalation failed.1. Ensure base is soluble/active (add trace water).2.[1] Degas solvent more thoroughly.
Black Precipitate (Pd Black) Catalyst decomposition.1.[1] Lower temperature to 50-60°C.2. Add excess ligand (e.g., 10 mol% XPhos).

References

  • Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.[1][2]2017 , 139, 13156–13165. Link[1]

  • Amide Coupling (Pd-NHC): Lei, P.; Meng, G.; Ling, Y.; An, J.; Nolan, S. P.; Szostak, M. General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature.[2] Org.[1][3][4][2][5] Lett.2017 , 19, 6510–6513.[4][2][5] Link

  • Unstable Boronic Acids (MIDA): Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling with MIDA Boronates.[1] J. Am. Chem. Soc.[2]2009 , 131, 6961–6963. Link[1]

  • Rapid Coupling of 2-Fluoroaryls: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.[2]2010 , 132, 14073–14075. Link[1]

Application Note: Protocols for Amide-Functionalized Phenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone methodology for carbon-carbon bond formation in pharmaceutical development and materials science[1]. While standard arylboronic acids couple readily, amide-functionalized phenylboronic acids (e.g., 3-aminocarbonylphenylboronic acid, 4-acetamidophenylboronic acid) present unique mechanistic hurdles.

As a Senior Application Scientist, it is critical to understand the causality behind reaction failures with these substrates:

  • Catalyst Poisoning: The Lewis basic nature of the amide carbonyl and nitrogen can competitively coordinate to the Palladium(II) center, stalling the catalytic cycle.

  • Protodeboronation: Amide groups, particularly when electron-withdrawing, increase the electrophilicity of the boron atom. Under strongly basic conditions, this accelerates undesired hydrolytic cleavage of the C-B bond (protodeboronation) before transmetalation can occur[2].

  • Solubility Constraints: Amide-functionalized boronic acids exhibit high polarity and poor solubility in standard non-polar organic solvents, necessitating highly optimized biphasic solvent systems[3].

To establish a self-validating and robust system, the protocols detailed herein utilize bulky, electron-rich phosphine ligands (e.g., SPhos) to accelerate transmetalation and reductive elimination, effectively outcompeting side reactions[4].

Pathway Visualization: Overcoming Bottlenecks

The following diagram illustrates the catalytic cycle, highlighting the specific intervention points required when utilizing amide-functionalized boronic acids.

G Pd0 Pd(0) Catalyst (Bulky Ligand) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Amide-Boronic Acid + Base) PdII->TransMet Mild Base Buffer PreRed Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PreRed Fast via SPhos SideRxn Protodeboronation (Side Reaction) TransMet->SideRxn Slow Transmetalation Strong Base (NaOH) RedElim Reductive Elimination (Biaryl Product) PreRed->RedElim RedElim->Pd0 Product Release

Catalytic cycle of SMC highlighting intervention points for amide boronic acids.

Quantitative Data: Substrate Scope and Yields

The table below summarizes validated reaction conditions and yields for various amide-functionalized phenylboronic acids coupled with structurally diverse aryl halides.

Boronic Acid SubstrateAryl Halide PartnerCatalyst SystemBase / Solvent (Temp)Yield (%)Ref
3-Aminocarbonylphenylboronic acid2-Amino-6-bromobenzothiazole5 mol% Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O (80°C)75–88%[5]
4-Acetamidophenylboronic acid4-Bromoanisole2 mol% Pd(OAc)₂ / SPhosK₃PO₄ / THF:H₂O (80°C)84%[4]
3-Acetamidophenylboronic acid4-Chlorobenzonitrile5 mol% Pd(PPh₃)₄K₂CO₃ / Toluene:H₂O (100°C)69%[6]
4-Aminocarbonylphenylboronic acid2-Bromopyridine2 mol% Pd-PEPPSI-IPrK₂CO₃ / Dioxane:H₂O (60°C)81%[7]

Experimental Protocol: Optimized Biphasic Cross-Coupling

This methodology provides a step-by-step, self-validating protocol for the cross-coupling of amide-functionalized phenylboronic acids. The use of a biphasic 1,4-dioxane/water system ensures complete dissolution of the polar boronic acid while maintaining the stability of the active Pd(0) species[3].

Materials & Reagents
  • Aryl Halide: 1.00 mmol (Limiting reagent)

  • Amide-Functionalized Phenylboronic Acid: 1.30 mmol (1.3 equivalents to offset minor protodeboronation)

  • Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) or Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Base: K₃PO₄ or Na₂CO₃ (2.50 mmol, 2.5 equivalents)

  • Solvent: 1,4-Dioxane (degassed, 4.0 mL) and Deionized Water (degassed, 1.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.10 mmol) for quantitative crude NMR validation.

Step-by-Step Methodology

Step 1: Reaction Setup and Degassing (Critical Step)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.00 mmol), amide-functionalized phenylboronic acid (1.30 mmol), and the base (2.50 mmol).

  • Add the palladium catalyst and ligand.

  • Seal the tube with a rubber septum. Apply vacuum to the vessel for 3 minutes, then backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid (yielding biphenyl side products) and the oxidation of the electron-rich phosphine ligand.

Step 2: Solvent Addition and Heating 4. Syringe in the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL). 5. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 6. Transfer the sealed tube to a pre-heated oil bath or heating block set to 80°C. Stir vigorously (800–1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

Step 3: Self-Validating Reaction Monitoring 7. After 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer via a micro-syringe. 8. Dilute the aliquot in 200 µL of LC-MS grade acetonitrile and analyze via UPLC-MS.

  • Trustworthiness Check: Monitor the disappearance of the aryl halide. If unreacted aryl halide remains but the boronic acid is consumed, protodeboronation has outpaced transmetalation. In future runs, lower the temperature to 65°C or switch to a milder base (e.g., K₂CO₃).

Step 4: Workup and Isolation 9. Upon full conversion (typically 6–12 hours), cool the reaction to room temperature. 10. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of saturated aqueous NaCl (brine).

  • Note: Amide products are highly polar. If the product partitions into the aqueous layer, switch the extraction solvent to 10% Methanol in Dichloromethane (MeOH/CH₂Cl₂).
  • Separate the layers and extract the aqueous phase with EtOAc (3 × 10 mL).
  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or CH₂Cl₂/MeOH depending on amide polarity).

Troubleshooting & Field-Proven Insights

  • Choice of Base: Avoid strong bases like NaOH or KOH. Strong bases rapidly form the boronate complex but simultaneously accelerate the protodeboronation of electron-deficient amide-boronic acids[2]. Mild bases like K₃PO₄ or Na₂CO₃ provide a buffered environment that facilitates transmetalation without destroying the starting material.

  • Ligand Selection: If using unactivated aryl chlorides, Pd(PPh₃)₄ will fail due to slow oxidative addition. Transition to Pd(OAc)₂ with SPhos or XPhos. The extreme steric bulk of these ligands accelerates reductive elimination, preventing the amide moiety from trapping the Pd(II) intermediate[4].

  • Telescoping Reactions: If the amide-boronic acid is highly unstable, consider synthesizing it in situ via Miyaura borylation of the corresponding aryl halide, followed immediately by the addition of the cross-coupling partner in a one-pot "telescoped" procedure[8].

References

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids ResearchGate URL:[Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes National Institutes of Health (PMC) URL:[Link]

  • Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels National Institutes of Health (PMC) URL:[Link]

  • Suzuki reaction Wikipedia URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh URL:[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

  • Total synthesis of fluorenones, 4-azafluorenones and related natural products LMU München URL:[Link]

  • The Suzuki Reaction Andrew G Myers Research Group (Harvard University) URL:[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Application Note: 3-Aminocarbonyl-2-fluorophenylboronic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Advantages

In modern drug discovery, the strategic incorporation of specific functional groups is critical for optimizing target affinity and pharmacokinetic (PK) profiles. 3-Aminocarbonyl-2-fluorophenylboronic acid (CAS: 1451392-76-9) serves as a highly specialized pharmaceutical intermediate, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds .

The value of this intermediate lies in the synergistic effects of its functional groups:

  • The Ortho-Fluoro Effect: The fluorine atom at the 2-position exerts significant steric and stereoelectronic repulsion when coupled to another aryl ring. This restricts rotation around the newly formed biaryl axis (inducing conformational bias or atropisomerism), locking the molecule into an active conformation. This pre-organization minimizes the entropic penalty upon binding to the target protein.

  • Bidentate Hydrogen Bonding: The primary amide (-CONH₂) at the 3-position acts as a versatile hydrogen bond donor and acceptor. In kinase inhibitors, this moiety is frequently positioned to interact directly with the hinge region of the ATP-binding pocket.

  • Metabolic Stability: Fluorine substitution effectively blocks cytochrome P450-mediated oxidation at the ortho position, significantly enhancing the metabolic half-life of the resulting drug candidate.

Key Pharmaceutical Applications

The unique stereoelectronic profile of 3-aminocarbonyl-2-fluorophenylboronic acid has made it a critical intermediate in the synthesis of several advanced therapeutic agents:

  • Kinase Inhibitors: It is extensively used to synthesize carbazole carboxamides. By coupling the boronic acid to a carbazole core, researchers can precisely position the amide group for optimal hinge-binding interactions, a strategy successfully employed in the development of potent kinase inhibitors .

  • GnRH Receptor Antagonists: The intermediate is also utilized in the synthesis of pyrimidine-based Gonadotropin-releasing hormone (GnRH) receptor antagonists, where the 2-fluoro-3-carbamoylphenyl moiety enhances both target binding affinity and systemic stability .

Workflow: Suzuki-Miyaura Catalytic Cycle

The integration of this intermediate into drug scaffolds relies on palladium-catalyzed cross-coupling. The diagram below illustrates the catalytic cycle, highlighting the critical transmetalation step where the boronic acid transfers its aryl group to the palladium complex.

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-X + Pd(0)L_n Pd0->OxAdd PdII_Ox Pd(II) Intermediate Ar-Pd(II)L_n-X OxAdd->PdII_Ox Base Base Activation Addition of Base (e.g., K2CO3) PdII_Ox->Base PdII_Base Activated Pd(II) Ar-Pd(II)L_n-OR Base->PdII_Base TransMet Transmetalation + 3-Aminocarbonyl-2-fluorophenylboronic acid PdII_Base->TransMet PdII_Trans Diaryl Pd(II) Complex Ar-Pd(II)L_n-Ar' TransMet->PdII_Trans RedElim Reductive Elimination Product Formation PdII_Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product Biaryl Product Ar-Ar' RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle utilizing 3-aminocarbonyl-2-fluorophenylboronic acid.

Experimental Protocol: Biaryl Scaffold Synthesis

The following protocol details the optimal conditions for coupling 3-aminocarbonyl-2-fluorophenylboronic acid with a generic aryl halide (Ar-Br or Ar-I).

Causality of Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This is crucial when coupling sterically hindered ortho-substituted boronic acids.

  • Solvent System (1,4-Dioxane/H₂O): A biphasic system ensures that the inorganic base (K₂CO₃) is fully dissolved to form the reactive boronate species, while the organic substrates remain solubilized in the dioxane phase.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 3-aminocarbonyl-2-fluorophenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a pre-mixed solution of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v ratio, total volume ~10 mL per mmol of substrate).

  • Degassing (Critical Step): Submerge the mixture in an ultrasonic bath and sparge with Argon gas for 10–15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species from degradation.

  • Reaction: Seal the flask and heat the mixture to 90°C in an oil bath under a positive pressure of Argon for 12–18 hours.

  • Self-Validation Checkpoint: Before proceeding to workup, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The Total Ion Chromatogram (TIC) must show >95% consumption of the aryl halide and a dominant peak corresponding to the calculated [M+H]⁺ of the biaryl product.

    • Failure State: If 3-fluoro-benzamide (the des-borylated byproduct) is the major peak, protodeboronation has outcompeted transmetalation. This indicates inadequate degassing or excessive base concentration.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with distilled water (20 mL) followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure biaryl intermediate.

Quantitative Data: Condition Optimization

Ortho-fluoro boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond). The table below summarizes the optimization data, demonstrating why specific catalytic systems are required for this intermediate.

Table 1: Optimization of Cross-Coupling Conditions
Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/H₂O (3:1)9045%Significant protodeboronation observed due to high aqueous basicity and slow transmetalation.
Pd(OAc)₂ / SPhosK₃PO₄ (2.0 eq)Toluene (Anhydrous)10072%Improved stability of boronic acid; however, incomplete conversion of sterically hindered aryl halides.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.0 eq) 1,4-Dioxane/H₂O (3:1) 90 88% Optimal. Bidentate dppf ligand accelerates reductive elimination; biphasic system balances solubility and base activation.

Troubleshooting & Best Practices

  • Mitigating Protodeboronation: If the self-validation step reveals high levels of protodeboronation, switch to anhydrous conditions using a non-nucleophilic base (e.g., CsF or K₃PO₄ in anhydrous DMF). Alternatively, converting the boronic acid to its corresponding pinacol ester (BPin) or potassium trifluoroborate salt (BF₃K) prior to the reaction can significantly enhance stability.

  • Preventing Amide Hydrolysis: The primary amide (-CONH₂) is generally stable under mild basic conditions. However, prolonged heating (>24 hours) in strong aqueous bases (e.g., NaOH or KOH) can lead to hydrolysis, converting the amide to a carboxylic acid. Always utilize mild carbonate or phosphate bases.

References

  • Bristol-Myers Squibb Company. "Carbazole carboxamide compounds useful as kinase inhibitors." U.S. Patent US8084620B2.
  • SK Chemicals Co., Ltd. "Gonadotropin releasing hormone receptor antagonist, preparation method thereof and pharmaceutical composition comprising the same." U.S. Patent US9034850B2.
  • PubChemLite. "1451392-76-9 (C7H7BFNO3)." Université du Luxembourg. Available at:[Link]

Application Notes & Protocols: Strategic Reagent Selection for the Suzuki-Miyaura Coupling of Sterically Hindered ortho-Fluoro Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The synthesis of multi-ortho-substituted biaryls, particularly those incorporating fluorine atoms, is of paramount importance in medicinal chemistry and materials science. However, the Suzuki-Miyaura cross-coupling of sterically hindered boronic acids, especially those bearing an ortho-fluoro substituent, presents significant synthetic challenges. These challenges arise from a combination of steric congestion, which impedes key steps in the catalytic cycle, and the unique electronic effects of the fluorine atom that can promote undesirable side reactions. This guide provides a comprehensive overview of the mechanistic hurdles and offers a detailed, experience-driven approach to reagent selection and protocol design to overcome these obstacles. We will delve into the rationale behind choosing optimal palladium catalysts, ligands, bases, and solvents, supported by detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

The Mechanistic Challenge: Why This Coupling is Difficult

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but its efficiency is highly dependent on the steric and electronic properties of the coupling partners.[1][2] For substrates like ortho-fluoro-substituted boronic acids coupled with other ortho-substituted aryl halides, the reaction barrier is significantly increased.

1.1. Impact on the Catalytic Cycle

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Steric hindrance and the ortho-fluoro group conspire to inhibit the latter two steps most severely.

  • Oxidative Addition: While still a critical step, modern bulky phosphine ligands have been developed to effectively facilitate the addition of even challenging aryl chlorides to the Pd(0) center.[4][5]

  • Transmetalation (Rate-Limiting): This step requires the organoboron species to approach the palladium(II) center. The bulky substituents on both the boronic acid and the aryl halide create a "crowded" environment, making this transfer difficult. The choice of base is critical here to form the more reactive boronate species, but even then, the steric clash can render this step exceedingly slow.[6]

  • Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is also severely hampered. For reductive elimination to occur, the two aryl groups must be positioned cis to each other on the palladium center. The steric bulk of multiple ortho-substituents makes it difficult for the complex to adopt this necessary conformation, thereby raising the energy barrier for this final, crucial step.[7][8][9]

Suzuki_Cycle_Hindered pd0 L-Pd(0) oa_complex Oxidative Addition (Ar-X) pd0->oa_complex Slowed by hindered Ar-X pd2_complex L-Pd(II)(Ar)(X) oa_complex->pd2_complex tm_step Transmetalation pd2_complex->tm_step Forms Pd-Ar' re_step Reductive Elimination tm_step->re_step Forms L-Pd(II)(Ar)(Ar') re_step->pd0 Regenerates Catalyst Steric Clash Inhibits cis-Geometry product Ar-Ar' re_step->product boronic Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ boronic->boronate boronate->tm_step Steric Clash Inhibits Approach

Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation and reductive elimination steps in red, which are severely inhibited by the steric bulk of multi-ortho-substituted coupling partners.

1.2. The Fluorine Factor: Protodeboronation

The electron-withdrawing nature of the fluorine atom acidifies the B-OH protons of the boronic acid and can make the ipso-carbon more susceptible to protonolysis. This leads to the primary side reaction: protodeboronation , where the C-B bond is cleaved by a proton source (often water in the reaction medium) to yield the corresponding fluoroarene, consuming the starting material without forming the desired product.[10][11] The choice of a non-aqueous or carefully controlled biphasic solvent system and a suitable base becomes critical to mitigate this pathway.

A Systematic Guide to Reagent Selection

Success in coupling these challenging substrates hinges on a rational, multi-parameter optimization of the catalyst, ligand, base, and solvent.

2.1. The Catalyst System: Palladium and Ligand Choice

For sterically demanding couplings, the combination of a palladium source and a carefully chosen ligand is the most critical factor. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts offer superior performance, stability, and reproducibility.[1][12] These precatalysts, often denoted as G2, G3, or G4, incorporate the ligand and ensure the efficient generation of the active Pd(0) species.

The true key to success lies in the ligand . Standard ligands like PPh₃ are completely ineffective. The ideal ligand must be both bulky to promote reductive elimination and highly electron-rich to facilitate oxidative addition.[13]

Buchwald Dialkylbiaryl Phosphine Ligands: This class of ligands is the undisputed state-of-the-art for challenging cross-couplings.[8][14] Their architecture creates a sterically demanding pocket around the palladium center that favors the formation of a monoligated Pd(0) species, which is highly active.[8][15]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often the ligand of first resort. The ortho-methoxy groups on the second aryl ring are thought to stabilize the active catalyst. SPhos has demonstrated exceptional activity for preparing extremely hindered biaryls.[7][8][16][17]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another premier ligand, the bulky isopropyl groups on the second aryl ring provide a different steric profile that can be beneficial for certain substrate combinations, particularly with aryl chlorides.[4][14]

  • Specialty Ligands (for extreme cases): For tetra-ortho-substituted biaryls where even SPhos or XPhos may falter, more specialized ligands have been developed. Ligands like BI-DIME or AntPhos have unique structural features designed to overcome the most severe steric challenges.[18][19][20][21]

Ligand_Selection start Define Substrate Steric Hindrance tri_ortho Tri-ortho-Substituted Target (e.g., 2,6-disubstituted halide + o-F-boronic acid) start->tri_ortho tetra_ortho Tetra-ortho-Substituted Target (e.g., 2,6-disubstituted halide + 2,6-disubstituted boronic acid) start->tetra_ortho primary_choice_1 Primary Choice: SPhos or XPhos based precatalyst (G3/G4) tri_ortho->primary_choice_1 primary_choice_2 Primary Choice: SPhos or specialty ligand (e.g., BI-DIME) tetra_ortho->primary_choice_2 optimization Optimize Base and Solvent primary_choice_1->optimization primary_choice_2->optimization secondary_screen Screening Options: RuPhos, tBuXPhos, NHC ligands optimization->secondary_screen If yield is low

Figure 2. A workflow for selecting the appropriate phosphine ligand based on the steric demands of the target biaryl molecule.

2.2. The Base: A Delicate Balance

The base plays a dual role: it activates the boronic acid to form the reactive boronate complex for transmetalation, but an inappropriate choice can accelerate protodeboronation.

  • Strong, Non-Nucleophilic Bases are Preferred: For sterically hindered couplings, strong bases are required to drive the slow transmetalation step.[3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[5][22] They are sufficiently basic to promote boronate formation without introducing highly nucleophilic species that could interfere with the catalyst.

  • Avoid Aqueous Hydroxide Bases: Bases like NaOH or KOH in the presence of significant water should be avoided as they greatly increase the rate of protodeboronation.[10]

2.3. The Solvent System: Controlling Reactivity and Side Reactions

The solvent influences catalyst solubility, reagent stability, and reaction rates.

  • Aprotic Polar Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents for these reactions.[10][23][24] They provide good solubility for the catalyst and organic reagents.

  • Biphasic vs. Anhydrous: While many Suzuki reactions benefit from a small amount of water to help dissolve the base and facilitate boronate formation, for substrates prone to protodeboronation, minimizing water is key.[23] Using anhydrous solvents with a highly soluble base like Cs₂CO₃ or using boronate esters (e.g., pinacol esters) instead of boronic acids can be an effective strategy.[10][25] Toluene is often a good choice as it has low water miscibility, allowing for a biphasic system where the concentration of water in the organic phase is low.[26]

Comparative Analysis: Reagent Systems

The following table summarizes common starting points for the coupling of a generic hindered ortho-fluoro boronic acid with a hindered aryl bromide. Yields are representative and highly substrate-dependent.

Ligand/PrecatalystBaseSolventTemp (°C)Typical OutcomeReference(s)
SPhos Pd G3 (2 mol%)K₃PO₄Toluene / H₂O100-110Good to excellent yields for many tri- and some tetra-ortho cases.[7][8][16]
XPhos Pd G3 (2 mol%)K₃PO₄1,4-Dioxane100-110Very effective, especially for aryl chloride partners.[4][14]
Pd(OAc)₂ / BI-DIME (1-2 mol%)Cs₂CO₃Toluene110Effective for extremely hindered substrates where others fail.[19][20][21]
Pd₂(dba)₃ / PCy₃ (4 mol%)K₃PO₄Toluene110An older but still viable system, may require higher catalyst loading.[1][17]
Detailed Experimental Protocols

Safety Note: Always perform these reactions in a well-ventilated fume hood. Organophosphine ligands and palladium catalysts should be handled with appropriate personal protective equipment (PPE). Solvents are flammable.

Protocol 1: Optimized General Procedure for a Challenging Coupling

This protocol is designed for the coupling of an ortho-fluoro boronic acid with a sterically hindered aryl bromide using a state-of-the-art Buchwald precatalyst.

Materials:

  • Hindered Aryl Bromide (1.0 equiv)

  • ortho-Fluoro Boronic Acid (1.5 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous Toluene (0.2 M concentration relative to aryl bromide)

  • Degassed Deionized Water

  • Schlenk flask or microwave vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask or microwave vial containing a magnetic stir bar is placed under high vacuum and then backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.[12]

    • Rationale: The active Pd(0) catalyst and the phosphine ligand are sensitive to oxygen. Removing air prevents catalyst deactivation and the formation of homocoupling byproducts.[5]

  • Reagent Addition: To the flask, add the SPhos Pd G3 precatalyst, the finely ground K₃PO₄, the aryl bromide, and the ortho-fluoro boronic acid.

    • Rationale: Adding all solids together under a positive pressure of argon minimizes exposure to the atmosphere. Finely grinding the base increases its surface area and reactivity.

  • Solvent Addition: Add anhydrous toluene via syringe, followed by a small amount of degassed water (typically a 10:1 to 5:1 ratio of toluene:water). The mixture should be a slurry.

    • Rationale: Anhydrous toluene is used to limit protodeboronation. A small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[23][27] The solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction vigorously.

    • Rationale: Higher temperatures are required to overcome the large activation energy for the sterically hindered transmetalation and reductive elimination steps.[10] Vigorous stirring is essential in biphasic mixtures to ensure efficient mixing and mass transfer between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots. The reaction is complete upon full consumption of the limiting aryl bromide. Typical reaction times are 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate or dichloromethane and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction 1. Inactive Catalyst: Oxygen contamination. 2. Insufficient Temperature: High activation barrier not overcome. 3. Ligand Choice: Ligand is not bulky/active enough.1. Ensure rigorous inert atmosphere technique; use a fresh bottle of precatalyst.[5] 2. Increase temperature to 110 °C or higher (if substrates are stable). 3. Switch to a more active ligand (e.g., if XPhos fails, try SPhos or a specialty ligand).
Significant Protodeboronation 1. Excess water in the reaction. 2. Base is too harsh or nucleophilic. 3. Prolonged reaction time at high temperature.1. Use anhydrous solvents and a base like Cs₂CO₃. Alternatively, convert the boronic acid to a more stable pinacol ester.[10][13] 2. Use K₃PO₄ or Cs₂CO₃ instead of hydroxide bases. 3. Use a higher catalyst loading to shorten the reaction time.
Aryl Halide Homocoupling 1. Oxygen contamination leading to oxidative homocoupling. 2. Catalyst degradation.1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[5] 2. Use a more stable precatalyst (G3/G4) instead of generating the catalyst in situ from Pd(OAc)₂.
Stalled Reaction 1. Catalyst deactivation over time. 2. Halide inhibition (especially with aryl iodides).[26]1. Add a second portion of fresh catalyst (e.g., 0.5 mol%) to the stalled reaction. 2. If using an aryl iodide, switching the solvent from THF to toluene can minimize halide inhibition.[26]
Conclusion

The successful Suzuki-Miyaura coupling of sterically hindered ortho-fluoro boronic acids is a challenging yet achievable transformation. It requires moving beyond standard reaction conditions and embracing a more nuanced approach to reagent selection. By understanding the mechanistic bottlenecks—namely, slow transmetalation and reductive elimination—and the prevalent risk of protodeboronation, researchers can make informed choices. The use of modern, bulky, and electron-rich dialkylbiaryl phosphine ligands like SPhos and XPhos, in combination with strong, non-nucleophilic bases and carefully controlled solvent systems, provides a robust platform for accessing these valuable and complex molecular architectures. The protocols and troubleshooting strategies outlined in this guide serve as a validated starting point for the development and optimization of these critical reactions.

References
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Han, F., & Chen, Y. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5134–5139. [Link]

  • Cistone, A., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 101(9), e1800115. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic & Biomolecular Chemistry, 12(5), 794-797. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2249-2253. [Link]

  • Scite.ai. An Efficient Method for Sterically Demanding Suzuki–Miyaura Coupling Reactions. Scite.ai. [Link]

  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13572–13577. [Link]

  • Thompson, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5396-5403. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Zeglis, B. M., et al. (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry, 74(22), 8849-8852. [Link]

  • ResearchGate. (2008). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]

  • ResearchGate. (2019). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]

  • Barnard, T. M., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8496–8501. [Link]

  • Zhang, X., et al. (2022). Design, Synthesis, and Applications of ortho-Sulfur Substituted Arylphosphanes. Angewandte Chemie International Edition, 61(34), e202206775. [Link]

  • ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 14(12), 3134–3137. [Link]

  • Thomas, A. A., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1663–1669. [Link]

  • Scilit. (2002). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Scilit. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • ResearchGate. (2019). Couplings of aryl chlorides with aryl boronic acids. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Shang, R., et al. (2024). Mechanistic insights into facilitating reductive elimination from Ni(ii) species. Chemical Communications. [Link]

  • Xia, W., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8447–8455. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

Sources

Synthesis of benzoxaborole derivatives from 3-aminocarbonyl-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Benzoxaborole Derivatives from 3-Aminocarbonyl-2-fluorophenylboronic Acid

Introduction & Strategic Rationale

Benzoxaboroles have emerged as a privileged scaffold in modern drug discovery, exhibiting potent antimicrobial, antifungal, and anti-inflammatory properties by targeting critical enzymes such as leucyl-tRNA synthetase (LeuRS) and


-lactamases [1]. The unique pharmacological profile of these compounds is heavily influenced by their substitution patterns. Specifically, the integration of an electron-withdrawing fluorine atom adjacent to a hydrogen-bonding donor (such as a carbamoyl/aminocarbonyl group) significantly lowers the pKa of the boronic acid center, enhancing its binding affinity to target diols or active-site nucleophiles at physiological pH [2].

This application note details a field-validated, scalable protocol for synthesizing 7-fluoro-6-carbamoyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole starting from the commercially available intermediate 3-aminocarbonyl-2-fluorophenylboronic acid (CAS: 1451392-76-9).

Mechanistic Causality & Workflow Design

The transformation of an arylboronic acid into a benzoxaborole requires the precise installation of a hydroxymethyl group at the ortho-position relative to the boron center. In our starting material, the C2 position is occupied by fluorine, leaving C6 as the sole available ortho-site.

Overcoming Synthetic Bottlenecks:

  • Boronic Acid Protection: Free boronic acids are incompatible with strong organometallic bases due to rapid proton transfer and the formation of insoluble salts. We utilize pinacol to transiently protect the boronic acid, creating a lipophilic, sterically shielded directing group.

  • Regioselective Directed ortho-Metalation (DoM): The primary amide (-CONH

    
    ) possesses acidic protons (pKa ~15-17) that will rapidly consume standard alkyllithium reagents. Furthermore, strong nucleophilic bases like n-BuLi risk attacking the amide carbonyl or initiating halogen-metal exchange with the fluorine. To circumvent this, we employ 3.0 equivalents of the non-nucleophilic Knochel-Hauser base (TMPMgCl·LiCl). The first two equivalents deprotonate the amide to form a transient, unreactive magnesiated species, while the third equivalent executes the C-H abstraction. The strong coordination affinity of the pinacol boronate oxygen for magnesium overwhelmingly directs this metalation to the C6 position.
    
  • Spontaneous Cyclization: Following DMF quench and reduction of the resulting aldehyde with NaBH

    
    , the intermediate undergoes an acidic workup. This step is a self-validating thermodynamic sink: the acid hydrolyzes the pinacol ester, and the spatial proximity of the newly formed C6-hydroxymethyl group to the C1-boronic acid drives a spontaneous dehydrative ring closure to form the highly stable 5-membered oxaborole ring [3].
    

BenzoxaboroleSynthesis SM 3-Aminocarbonyl-2-fluorophenylboronic acid (Starting Material) Step1 Step 1: Boronic Acid Protection Reagents: Pinacol, MgSO4, THF Purpose: Prevent base quenching SM->Step1 Int1 Pinacol Ester Intermediate (Protected Boronate) Step1->Int1 100% Conversion (IPC: 11B NMR ~33 ppm) Step2 Step 2: Directed ortho-Metalation (DoM) Reagents: TMPMgCl·LiCl (3.0 eq), -78°C Purpose: Regioselective C6 deprotonation Int1->Step2 Step3 Step 3: Formylation Reagents: DMF quench Purpose: Install C6-aldehyde Step2->Step3 Transient Magnesiated Arene Int2 6-Formyl-3-aminocarbonyl-2-fluorophenylboronic acid pinacol ester Step3->Int2 Electrophilic Trapping Step4 Step 4: Reduction & Cyclization Reagents: NaBH4, MeOH, then 3M HCl Purpose: Aldehyde reduction & ring closure Int2->Step4 Product 7-Fluoro-6-carbamoyl-1,3-dihydro- 1-hydroxy-2,1-benzoxaborole (Target Benzoxaborole) Step4->Product Spontaneous Dehydrative Cyclization (pH 2)

Fig 1: Synthetic workflow for 7-fluoro-6-carbamoyl-benzoxaborole via directed ortho-metalation.

Step-by-Step Experimental Protocols

Protocol A: Pinacol Protection of the Boronic Acid
  • Setup: Charge an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar with 3-aminocarbonyl-2-fluorophenylboronic acid (10.0 g, 54.7 mmol) and anhydrous THF (200 mL) under an argon atmosphere.

  • Reagent Addition: Add pinacol (7.1 g, 60.1 mmol, 1.1 eq) followed by anhydrous MgSO

    
     (13.1 g, 109.4 mmol, 2.0 eq). Note: MgSO
    
    
    
    acts as a critical water scavenger to drive the esterification equilibrium forward.
  • Reaction: Stir the suspension vigorously at ambient temperature (20–25 °C) for 12 hours.

  • Workup: Filter the mixture through a tightly packed Celite pad to remove the hydrated magnesium salts. Wash the filter cake with an additional 50 mL of THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pinacol ester intermediate as a crystalline white solid. Dry under high vacuum for 2 hours prior to the next step.

Protocol B: Regioselective DoM and Formylation
  • Setup: Purge a 1 L Schlenk flask with inert argon. Charge the flask with the pinacol ester intermediate (14.5 g, 54.7 mmol) and anhydrous THF (300 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.0 M in THF/toluene, 164 mL, 164 mmol, 3.0 eq) via a syringe pump over 45 minutes. Maintain the internal temperature strictly below -70 °C to prevent non-specific metalation.

  • Incubation: Stir the dark solution at -78 °C for exactly 2 hours to ensure complete thermodynamic metalation at the C6 position.

  • Electrophilic Quench: Rapidly inject anhydrous N,N-dimethylformamide (DMF) (16.8 mL, 218.8 mmol, 4.0 eq). Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH

    
    Cl (150 mL). Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the crude 6-formyl intermediate.
Protocol C: Reduction and Spontaneous Cyclization
  • Reduction: Dissolve the crude 6-formyl intermediate in Methanol (200 mL) and cool to 0 °C in an ice bath.

  • Hydride Addition: Add Sodium Borohydride (NaBH

    
    ) (3.1 g, 82.0 mmol, 1.5 eq) portion-wise over 15 minutes to control hydrogen effervescence [4].
    
  • Incubation: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and stir at ambient temperature for 1 hour.

  • Acid-Driven Cyclization: Slowly add 3M HCl (aq) dropwise until the pH of the solution reaches 2.0 (approximately 50 mL). Stir the acidified mixture for an additional 2 hours at room temperature. Note: This step hydrolyzes the pinacol ester and triggers the spontaneous cyclization into the benzoxaborole ring.

  • Isolation: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry the combined organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify the crude product via recrystallization from hot toluene/heptane to afford the pure 7-fluoro-6-carbamoyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

In-Process Analytical Controls (IPC) & Quantitative Data

To ensure a self-validating system, researchers must verify the structural integrity of the intermediates at each phase. The table below summarizes the expected quantitative yields and the critical analytical checkpoints required to validate the success of each transformation.

Process StepTarget Intermediate / ProductKey Analytical Method (IPC)Expected Diagnostic SignalTarget Yield
Step 1 Pinacol Ester Intermediate

B NMR (CDCl

)
Shift from ~30 ppm (free acid) to ~33 ppm> 95%
Step 2 6-Formyl Intermediate

H NMR (CDCl

)
Appearance of a sharp aldehyde singlet at ~10.1 ppm65 - 75%
Step 3 Target Benzoxaborole

H NMR (DMSO-

)
Disappearance of CHO; new oxaborole -CH

- singlet at ~5.0 ppm
70 - 80%
Final Target BenzoxaboroleHPLC (UV 254 nm)Purity > 98.5%, distinct retention time shift from Step 2N/A

Table 1: Quantitative parameters and analytical validation checkpoints for the benzoxaborole synthesis workflow.

References

  • Practical Synthesis and Applications of Benzoboroxoles ResearchGate URL
  • National Center for Biotechnology Information (PMC)
  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding ACS Organic Letters URL
  • On the mode of anti-C. albicans activity of a bis(benzoxaborole)

Application Note: 3-Carbamoyl-2-fluorophenylboronic acid in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-based drug discovery (FBDD) has fundamentally shifted the paradigm of early-stage lead generation by utilizing low-molecular-weight chemical probes to map the binding landscape of therapeutic targets[1]. Among the most privileged scaffolds in modern covalent FBDD libraries are functionalized phenylboronic acids[].

3-Carbamoyl-2-fluorophenylboronic acid represents a highly versatile, multi-functional fragment. It elegantly combines a reversible covalent warhead (the boronic acid), an electron-withdrawing and NMR-active probe (the ortho-fluorine), and a rigid hydrogen-bonding network (the meta-carbamoyl group). This application note details the mechanistic rationale, screening protocols, and hit-to-lead elaboration strategies for deploying this specific fragment in FBDD campaigns.

Physicochemical Profiling & "Rule of 3" Compliance

FBDD relies heavily on the "Rule of 3" (Ro3) to ensure fragments possess optimal ligand efficiency, high aqueous solubility, and sufficient room for downstream synthetic elaboration. 3-Carbamoyl-2-fluorophenylboronic acid strictly adheres to these parameters, making it an ideal starting point for hit generation.

Table 1: Physicochemical Properties vs. Ro3 Thresholds

Physicochemical PropertyValueRo3 ThresholdCompliance
Molecular Weight (MW) 182.95 g/mol ≤ 300 DaYes
Calculated LogP (cLogP) ~0.5≤ 3Yes
Hydrogen Bond Donors (HBD) 3 (-NH₂, -B(OH)₂)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 3 (-C=O, -B(OH)₂)≤ 3Yes
Number of Rotatable Bonds 2≤ 3Yes

Mechanistic Rationale: The Triad of Functionality

The success of 3-Carbamoyl-2-fluorophenylboronic acid in FBDD is not coincidental; it is rooted in the synergistic causality of its three primary functional groups.

A. The Boronic Acid Warhead (Reversible Covalency)

Unlike traditional irreversible warheads (e.g., acrylamides) that carry risks of off-target toxicity and immune responses, boronic acids act as Lewis acids[3]. In aqueous solution, they exist in a trigonal planar (


) geometry. Upon encountering a nucleophilic amino acid side chain—such as the catalytic serine or threonine in proteases—the boron atom accepts a lone pair of electrons to form a stable, yet [4]. This reversible covalent mechanism drastically increases target residence time while allowing the protein to eventually regenerate[5].
B. The Ortho-Fluorine Effect (pKa Modulation & NMR Probing)

The inclusion of a fluorine atom adjacent to the boronic acid serves a dual, highly strategic purpose:

  • Electronic Tuning: Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the boronic acid. This increases the boron's electrophilicity, shifting the equilibrium to favor the formation of the tetrahedral boronate adduct at physiological pH (7.4)[6].

  • Biophysical Probing: The 100% natural abundance, spin ½ nature, and high gyromagnetic ratio of the

    
     nucleus make it an exceptional reporter for[7].
    
C. The Meta-Carbamoyl Group (Directional Anchoring)

The -CONH₂ moiety provides a highly directional hydrogen-bonding vector. It acts simultaneously as a hydrogen bond donor (via the amine protons) and an acceptor (via the carbonyl oxygen), allowing the fragment to anchor itself deeply within polar sub-pockets adjacent to the primary covalent binding site.

Binding_Mechanism A Trigonal Planar Boronic Acid (sp2) C Tetrahedral Boronate Complex (sp3) A->C Nucleophilic Attack B Target Protein (Ser/Thr-OH) B->C C->A Hydrolysis (Reversible)

Diagram 1: Reversible covalent transition from sp2 boronic acid to sp3 tetrahedral boronate.

Experimental Methodologies: FBDD Workflow

To successfully identify and validate 3-Carbamoyl-2-fluorophenylboronic acid as a hit, a self-validating biophysical workflow must be employed.

FBDD_Workflow Lib Fragment Library Screen 19F NMR Screening Lib->Screen Primary Val SPR Kinetics Screen->Val Orthogonal Lead Hit-to-Lead Elaboration Val->Lead Validated Hit

Diagram 2: Standard FBDD workflow progressing from 19F NMR screening to hit elaboration.

Protocol A: Primary Screening via Ligand-Observed NMR

 NMR is exquisitely sensitive to changes in the local chemical environment of the fluorine atom upon protein binding, making it an ideal primary screening tool that does not require protein labeling[8].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 mM stock of 3-Carbamoyl-2-fluorophenylboronic acid in deuterated DMSO (DMSO-

    
    ).
    
  • Buffer Exchange: Dialyze the purified target protein (e.g., a serine protease) into a suitable NMR buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10%

    
     for lock).
    
  • Assay Assembly: In a 5 mm NMR tube, combine the target protein (final concentration 10–20 µM) and the fragment (final concentration 200 µM). Ensure final DMSO concentration remains

    
     2% v/v to prevent protein denaturation. Prepare a parallel "Fragment-Only" control tube.
    
  • Data Acquisition: Acquire 1D

    
     NMR spectra utilizing a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion pulse sequence to suppress the broad protein background signals[9].
    
  • Data Interpretation: A positive binding event (hit) is confirmed if the fragment's

    
     resonance exhibits significant line broadening (decreased 
    
    
    
    relaxation time) or a distinct change in chemical shift (
    
    
    ) compared to the fragment-only control.
Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To validate the NMR hit and confirm the reversible covalent nature of the interaction, SPR is utilized to extract precise kinetic parameters (


, 

)[1].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Covalently immobilize the target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry to a target density of 2000–3000 Response Units (RU). Leave one flow cell blank as a reference.

  • Analyte Preparation: Prepare a 7-point serial dilution of the fragment (ranging from 1 µM to 500 µM) in SPR running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Injection & Kinetics: Inject the fragment series over both flow cells at a high flow rate (30–50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120–300 seconds for dissociation.

  • Data Fitting (Causality Check): Reversible covalent binders often exhibit complex kinetics. Fit the double-referenced sensorgrams to a Two-State Reaction Model . This accounts for the initial non-covalent collision complex (

    
    ) followed by the rate-limiting covalent bond formation (
    
    
    
    )[5]. Complete dissociation back to baseline confirms the interaction is reversible, ruling out irreversible toxicophores.

Hit-to-Lead Elaboration Strategies

Once validated, 3-Carbamoyl-2-fluorophenylboronic acid offers two distinct synthetic vectors for hit-to-lead optimization:

  • Strategy 1: Warhead Retention (Growing from the Carbamoyl Group) If X-ray crystallography confirms that the boronic acid is engaged in a critical reversible covalent bond with a catalytic residue, the warhead is retained. Synthetic elaboration focuses on the meta-carbamoyl group. The primary amide can be converted into secondary or tertiary amides, or reduced to an amine, allowing the attachment of hydrophobic moieties to capture adjacent

    
     or 
    
    
    
    sub-pockets, thereby driving up potency from the micromolar to the nanomolar range.
  • Strategy 2: Warhead Replacement (Suzuki-Miyaura Cross-Coupling) If structural data reveals that the boronic acid is merely occupying a non-catalytic polar pocket, it can be repurposed as a highly efficient synthetic handle[1]. Utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling, the boronic acid can be reacted with diverse aryl or heteroaryl halides. This rapidly transforms the fragment into a larger, purely non-covalent lead compound with enhanced shape complementarity.

References

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]

  • An update on the discovery and development of reversible covalent inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery Source: Molecules (MDPI) / National Institutes of Health (PMC) URL:[Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: Molecules (MDPI) URL:[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Microwave-assisted synthesis using 3-aminocarbonyl-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 3-Aminocarbonyl-2-fluorophenylboronic Acid

Executive Summary

3-Aminocarbonyl-2-fluorophenylboronic acid (CAS: 1451392-76-9), also known as (3-carbamoyl-2-fluorophenyl)boronic acid, is a privileged scaffold in medicinal chemistry.[1] It serves as a critical building block for poly(ADP-ribose) polymerase (PARP) inhibitors , kinase inhibitors , and benzoxaborole-based anti-infectives .[1]

However, its utility is often compromised by the "Ortho-Fluoro Effect," where the electron-withdrawing fluorine atom at the 2-position, combined with the boronic acid moiety, significantly increases the rate of protodeboronation under basic conditions.[1] Conventional thermal heating often leads to hydrolysis of the C-B bond before cross-coupling can occur, resulting in low yields.

This guide details an optimized Microwave-Assisted Organic Synthesis (MAOS) workflow. By utilizing rapid dielectric heating, we "outrun" the decomposition pathway, enabling high-yielding Suzuki-Miyaura couplings and facilitating subsequent one-pot cyclization cascades to form fused heterocyclic cores like phenanthridinones .[1]

Mechanistic Insight & Chemical Logic

The Stability Challenge: Protodeboronation

The primary failure mode when using 2-fluorophenylboronic acids is base-catalyzed protodeboronation.[1] The high electronegativity of the ortho-fluorine atom increases the acidity of the boronic acid, facilitating the formation of a boronate anion. In the presence of water and heat, this intermediate is prone to ipso-protonation, cleaving the C-B bond to yield the defunctionalized arene (3-fluorobenzamide) rather than the desired biaryl.

Why Microwave Irradiation? Microwave irradiation provides two distinct advantages for this specific scaffold:

  • Kinetic Selectivity: High temperatures (100–150°C) are reached in seconds.[1] This rapid heating profile favors the higher-activation-energy cross-coupling pathway over the lower-energy, diffusion-controlled protodeboronation.[1]

  • Superheating Effects: Solvents can be heated well above their boiling points in sealed vessels, increasing the rate of the transmetallation step in the catalytic cycle.

Strategic Bifunctionality

Once the Suzuki coupling is achieved, the molecule retains two reactive handles:

  • 3-Aminocarbonyl (Amide): A nucleophile (via the nitrogen) or electrophile (via the carbonyl).

  • 2-Fluoro: An excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ), activated by the ortho-amide and the newly coupled electron-deficient aryl ring.[1]
    

This allows for Cascade Reactions : Coupling followed immediately by cyclization.[1]

Experimental Protocols

Protocol A: Optimized Microwave Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl amides with minimal deboronation.

Materials:

  • Substrate: 3-Aminocarbonyl-2-fluorophenylboronic acid (1.2 equiv).[1]

  • Coupling Partner: Aryl bromide or heteroaryl chloride (1.0 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (3–5 mol%). Note: Bidentate ligands are crucial to prevent Pd black formation.[1]

  • Base: Potassium Phosphate (

    
    ), 2.0 equiv.[1] Note: Carbonates (e.g., 
    
    
    
    ) are too basic and accelerate deboronation.
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Procedure:

  • Vessel Prep: In a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), boronic acid (0.6 mmol), and

    
     (1.0 mmol).
    
  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.015 mmol) last to minimize air exposure.

  • Solvent & Degassing: Add 4 mL of Dioxane/Water (4:1). Sparge with Argon or Nitrogen for 2 minutes.[1] Oxygen is a poison for this reaction.[1]

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).[1]

    • Temperature: 110°C.[1]

    • Hold Time: 15 minutes.

    • Stirring: High.[1]

    • Pre-stir: 30 seconds.

  • Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary: Comparison of Methods

ParameterThermal Heating (Oil Bath)Microwave Irradiation (Protocol A)
Temperature 90°C (Reflux)110°C
Time 12 Hours15 Minutes
Yield (Avg) 45–55%82–91%
Major Side Product Protodeboronation (3-fluorobenzamide)Minimal (<5%)
Protocol B: One-Pot Suzuki/Cyclization to Phenanthridinones

Objective: Rapid synthesis of fused tricyclic cores using the amide and fluoro handles.[1]

Reaction Scheme:

  • Coupling: 3-Aminocarbonyl-2-fluorophenylboronic acid + 2-Bromobenzaldehyde.[1]

  • Cyclization: Intramolecular condensation of the amide nitrogen onto the aldehyde carbonyl.

Step-by-Step Procedure:

  • Reagents: Combine Boronic Acid (1.2 equiv), 2-Bromobenzaldehyde (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and

    
     (2.5 equiv) in a microwave vial.
    
  • Solvent: DMF / Water (9:1).[1] DMF is required for the higher temperature of the second step.

  • Microwave Step 1 (Coupling): Heat at 100°C for 10 minutes.

  • Microwave Step 2 (Cyclization): Ramp temperature to 160°C for 10 minutes. This thermal spike drives the condensation.

  • Work-up: Pour into ice water. The precipitate is often the pure tricyclic product. Filter and wash with cold ether.[1]

Visualization of Workflows

Figure 1: Reaction Pathway and Competing Mechanisms

This diagram illustrates the kinetic competition between the desired cross-coupling and the undesired protodeboronation, highlighting how microwave energy shifts the pathway.

ReactionPathway Start 3-Aminocarbonyl-2-fluorophenylboronic Acid (Substrate) Boronate Activated Boronate Species (Unstable Intermediate) Start->Boronate + Base Base Base (OH- / PO4---) Base->Boronate Coupling Pd-Catalyzed Transmetallation (High Activation Energy) Boronate->Coupling MICROWAVE (Fast) Decomp Protodeboronation (Hydrolysis) Boronate->Decomp THERMAL (Slow heating) Product Biaryl Amide (Desired Product) Coupling->Product Waste 3-Fluorobenzamide (Dead End) Decomp->Waste

Caption: Kinetic competition between Pd-catalyzed coupling (green) and protodeboronation (red).[1] Microwave heating favors the green pathway.

Figure 2: One-Pot Cascade Synthesis Workflow

The logical flow for synthesizing phenanthridinone derivatives using Protocol B.

Cascade Input1 Boronic Acid Scaffold Step1 Step 1: Suzuki Coupling (100°C, 10 min) Forms Biaryl Intermediate Input1->Step1 Input2 2-Bromobenzaldehyde Input2->Step1 Inter Intermediate: 2-(2-fluorobenzamido)benzaldehyde Step1->Inter Step2 Step 2: Cyclization (160°C, 10 min) Intramolecular Condensation Inter->Step2 Final Phenanthridinone Derivative (Fused Tricycle) Step2->Final

Caption: Two-stage microwave protocol for the synthesis of fused heterocyclic systems.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Protodeboronation dominates.[1]Switch base to

or

.[1] Reduce water ratio. Increase microwave temp to shorten time.
Homocoupling (Ar-Ar) Oxidation of Boronic Acid.[1]Ensure rigorous degassing (Argon sparge). Reduce catalyst loading to 3 mol%.
Incomplete Conversion Catalyst deactivation.Use XPhos Pd G2 or SPhos Pd G2 (Buchwald precatalysts) for sterically hindered substrates.[1]
Precipitation in Vial Product insolubility.[1]Switch solvent to DMF or DMA.[1] Perform hot filtration.[1]

References

  • Organic Chemistry Portal. Protodeboronation: Mechanisms and Suppression Strategies. [Link][1]

  • National Institutes of Health (PMC). Microwave-assisted synthesis of nitrogen heterocycles: Strategies and Applications. [Link][1]

  • Beilstein Journal of Organic Chemistry. A convenient catalyst system for microwave accelerated cross-coupling of aryl boronic acids. (Discusses failure of poly-fluorinated acids). [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Ortho-Fluoro Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in cross-coupling chemistry: optimizing yields when working with highly labile ortho-fluoro boronic acids.

This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures. By understanding the kinetic competition between productive transmetalation and destructive protodeboronation, you can implement self-validating protocols that ensure reproducible, high-yield results.

Part 1: Understanding the Core Mechanistic Challenge

Q: Why do my ortho-fluoro phenylboronic acids consistently yield fluorobenzene byproducts instead of the cross-coupled product?

A: The failure of ortho-fluoro boronic acids is fundamentally a kinetic problem driven by protodeboronation . The highly electron-withdrawing nature of the ortho-fluoro substituent severely destabilizes the carbon-boron (C-B) bond. Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid is converted into a reactive boronate anion.

If the transmetalation of this anion to the Palladium(II) center is slower than its reaction with proton sources (like water or alcohols) in the reaction mixture, the C-B bond cleaves. This destructive pathway yields fluorobenzene and consumes your boron reagent before coupling can occur 1. To optimize yields, you must select catalytic systems that accelerate transmetalation to outpace this degradation.

G A Ortho-Fluoro Boronic Acid B Boronate Anion [Ar-B(OH)3]- A->B Base C Transmetalation (Productive) B->C Pd(II)-Ar D Protodeboronation (Decomposition) B->D H2O / Heat E Cross-Coupled Product C->E Reductive Elimination F Fluorobenzene Byproduct D->F + H+

Figure 1: Competing pathways of productive transmetalation vs. destructive protodeboronation.

Part 2: Catalyst, Ligand, and Reagent Optimization

Q: Which palladium precatalysts and ligands are best suited to outcompete protodeboronation?

A: Traditional catalysts like


 require elevated temperatures (80–100 °C) to initiate the catalytic cycle. Unfortunately, protodeboronation is highly temperature-dependent; heating rapidly destroys the ortho-fluoro boronic acid before the active 

species can even form.

The solution is to use dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . When deployed as Generation 2 or Generation 3 precatalysts, they rapidly generate the highly active monoligated


 species at room temperature or 40 °C 2. SPhos, in particular, imparts unprecedented activity for hindered and electron-deficient substrates, allowing transmetalation to occur instantaneously and effectively outrunning the decomposition pathway 3.

Table 1: Quantitative Comparison of Catalyst Systems for Ortho-Fluoro Substrates

Catalyst / Ligand SystemOptimal Reaction Temp (°C)Relative Transmetalation RateProtodeboronation RiskTypical Yield (o-F substrates)

80–100SlowHigh< 30%

(e.g., PEPPSI)
60–80FastModerate70–85%

/ SPhos
25–60Very FastLow85–95%
XPhos / SPhos Pd G2 Precatalyst 25–40 Instantaneous Very Low > 90%
Q: Should I switch from a boronic acid to a boronic ester (e.g., Bpin) to improve stability?

A: It is a common misconception that esterification universally prevents protodeboronation. While boronic esters like Bpin are generally more stable on the shelf, they must often undergo pre-hydrolysis to the active boronic acid before transmetalation can occur 1. If this hydrolysis step is slow but the subsequent protodeboronation of the resulting acid is fast, your overall yield will still suffer. However, converting highly labile substrates to specialized esters (such as 1,1,2,2-tetraethylethylene glycol boronic esters, or "ethyl pinacol") can modulate the release rate, effectively acting as a "slow-release" mechanism that keeps the concentration of the unstable free acid low 4.

Q: How should I adjust my base and solvent system for these sensitive substrates?

A: The choice of base dictates the concentration of the reactive boronate anion. Strong aqueous bases (like


 or 

) at high temperatures rapidly accelerate C-B bond cleavage. Instead, use mild, anhydrous bases (e.g.,

,

) in non-aqueous or low-water solvents (like dioxane or THF) to minimize the proton source required for protodeboronation 3. If your substrate requires aqueous conditions for solubility, a mixed solvent system (e.g., i-PrOH/

in a 4:1 ratio) can help solubilize the base while maintaining a homogeneous reaction mixture at lower temperatures 5.

Part 3: Step-by-Step Optimized Experimental Protocol

The following self-validating protocol is designed specifically for coupling highly unstable ortho-fluoro phenylboronic acids with aryl halides. It utilizes a Buchwald precatalyst to enable room-temperature coupling, effectively shutting down the thermal protodeboronation pathway.

Standard Operating Procedure: Room-Temperature Suzuki Coupling

Reagents & Materials:

  • Aryl halide (1.0 equiv)

  • Ortho-fluoro phenylboronic acid (1.5 equiv)

  • SPhos Pd G2 Precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous

    
     (2.0 equiv)
    
  • THF (Degassed)

Methodology:

  • Solid Reagent Assembly: In a dry Schlenk flask equipped with a magnetic stir bar, weigh out the aryl halide, ortho-fluoro phenylboronic acid, SPhos Pd G2 precatalyst, and anhydrous

    
    .
    
    • Causality: SPhos Pd G2 rapidly generates the active monoligated

      
       species at room temperature, outcompeting the degradation of the boronic acid 2.
      
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Degassing & Addition: In a separate flask, sparge anhydrous THF with Argon for 15 minutes. Add the degassed THF to the Schlenk flask via syringe to achieve a substrate concentration of 0.2 M.

    • Causality: Oxygen promotes oxidative homocoupling of the boronic acid. Degassing ensures the boron source is entirely dedicated to the cross-coupling cycle.

  • Reaction Execution (Validation Checkpoint): Stir the mixture vigorously at 25–40 °C.

    • Self-Validation: After 45 minutes, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The presence of a dominant fluorobenzene mass peak indicates that protodeboronation is outcompeting transmetalation. If this occurs, verify that your solvent is strictly anhydrous and that the temperature has not exceeded 40 °C.

  • Quench and Workup: Once TLC/LC-MS indicates complete consumption of the aryl halide (typically 2–4 hours), quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and phosphate salts. Elute with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to isolate the cross-coupled biaryl product.

References

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. 4

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. 1

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. National Institutes of Health (NIH). 5

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. American Chemical Society (ACS). 3

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Massachusetts Institute of Technology (MIT). 2

Sources

Purification methods for 3-aminocarbonyl-2-fluorophenylboronic acid crude product

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Functionalized Arylboronic Acids Application: Suzuki-Miyaura Coupling, Proteasome Inhibitor Synthesis, Bio-conjugation Document Type: Troubleshooting Guide & Optimization Protocols

Executive Summary & Chemical Context

Molecule Analysis: The target molecule, 3-aminocarbonyl-2-fluorophenylboronic acid , presents a "perfect storm" of purification challenges due to three interacting structural features:

  • Boronic Acid Moiety (

    
    ):  Amphoteric and in constant equilibrium with its dehydrated trimer (boroxine).
    
  • 2-Fluoro Substituent: Induces an ortho-effect. While it increases the Lewis acidity of the boron center, it also accelerates protodeboronation (C–B bond cleavage) under basic conditions due to the inductive stabilization of the transient anion during hydrolysis.

  • 3-Aminocarbonyl Group (

    
    ):  A benzamide motif that increases polarity and hydrogen-bonding capability, making the compound "sticky" on silica gel and difficult to solubilize in non-polar solvents.
    

Core Purification Strategy: Avoid standard silica chromatography if possible.[1] The primary purification vectors should be controlled recrystallization (exploiting the boroxine-acid equilibrium) and pH-swing extraction (exploiting the amphoteric nature).

Troubleshooting Guide (Q&A)

Issue 1: "My NMR spectrum shows a complex mixture of peaks, but LCMS indicates a single mass."

Diagnosis: Boroxine-Boronic Acid Equilibrium. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in a reversible equilibrium driven by entropy and water removal. In deuterated solvents like


 or 

(without added water), you are observing a mixture of the monomer (acid) and the trimer (boroxine).

Solution:

  • Validation: Add 1-2 drops of

    
     to your NMR tube and shake. This forces the equilibrium back to the monomeric boronic acid species.
    
  • Result: The peaks should sharpen and coalesce into a single set of signals corresponding to the boronic acid.

Issue 2: "The product streaks on silica gel, and I have low mass recovery."

Diagnosis: Silanol Interaction. The empty p-orbital of the boron atom coordinates with the hydroxyl groups on the silica surface (Si-OH), leading to irreversible adsorption or "streaking." The amide group further exacerbates this via hydrogen bonding.

Solution:

  • Method A (Recommended): Switch to Reverse Phase (C18) chromatography using Water/Acetonitrile with 0.1% Formic Acid.

  • Method B (If Normal Phase is required): You must deactivate the silica.

    • Protocol: Pre-wash the silica column with 1% Boric Acid in Methanol, or add 1% Triethylamine (TEA) to your eluent system. Note: TEA may form a salt with the boronic acid, requiring a subsequent acid wash.

Issue 3: "The product is decomposing during the reaction or workup (C-B bond loss)."

Diagnosis: Protodeboronation. The 2-fluoro substituent makes the C-B bond susceptible to cleavage, particularly in the presence of base and heat. This mechanism often proceeds via an ipso-protonation pathway.

Solution:

  • Temperature Control: Never heat the reaction mixture above 60°C if using strong bases (e.g.,

    
    , 
    
    
    
    ).
  • Base Selection: Switch to milder bases like

    
     or organic bases (e.g., DIPEA) if the coupling partner allows.
    
  • Workup: Keep aqueous washes neutral or slightly acidic (pH 5-6). Avoid prolonged exposure to pH > 10.

Experimental Protocols

Protocol A: Controlled Recrystallization (The "Water-Crash" Method)

Best for: Removing organic impurities and boroxine oligomers.

This method exploits the fact that arylboronic acids are moderately soluble in hot polar organics but insoluble in water, whereas many impurities (like de-boronated byproducts) remain in the organic phase.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in a flask. Add the minimum amount of hot Ethanol (60°C) or Acetonitrile required to fully dissolve the solid.

    • Tip: If the solution is dark, treat with activated charcoal for 5 minutes and filter hot through Celite.

  • Precipitation: While stirring rapidly, add warm Water (50°C) dropwise.

    • Ratio: Target a final solvent ratio of approximately 1:3 (Organic:Water).

    • Stop adding water just as the solution turns permanently cloudy.

  • Crystallization: Allow the mixture to cool to room temperature slowly (over 1 hour), then place in a fridge (4°C) for 2 hours.

  • Isolation: Filter the white precipitate. Wash the cake with cold water to remove trapped salts and polar impurities.

  • Drying: Dry under high vacuum at room temperature . Do not heat, as this promotes dehydration to the boroxine.

Protocol B: Acid-Base "Swing" Extraction

Best for: Large scale purification without chromatography.

  • Solubilization (Basic Phase):

    • Dissolve crude material in

      
      .
      
    • Extract with cold 1M NaOH (or

      
      ). The boronic acid converts to the water-soluble boronate anion 
      
      
      
      .
    • Critical: Perform this step quickly (< 10 mins) and on ice to prevent protodeboronation.

  • Wash:

    • Separate the layers.[2][3] Keep the aqueous layer.

    • Wash the aqueous layer once with fresh

      
       (removes non-acidic organic impurities).
      
  • Precipitation (Acidic Phase):

    • Cool the aqueous layer to 0°C.

    • Slowly acidify with 1M HCl to pH ~3. The boronic acid will precipitate out of solution.

  • Recovery:

    • Extract the cloudy aqueous mixture with

      
       (x3).
      
    • Combine organics, dry over

      
      , and concentrate in vacuo (bath temp < 40°C).
      

Comparative Data: Solvent Systems

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionNotes
Ethanol / Water HighLowExcellentRecommended standard.
Acetonitrile / Water HighLowGoodBetter for very polar amides.
DCM / Hexane ModerateVery LowPoor"Gums" out instead of crystallizing.
Toluene LowInsolubleModerateRequires high heat (risk of degradation).

Visual Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude product's state.

PurificationLogic Start Crude Product Analysis CheckColor Is the crude dark/black? Start->CheckColor Charcoal Treat with Activated Charcoal (Filter hot) CheckColor->Charcoal Yes CheckPurity Major Impurity Type? CheckColor->CheckPurity No Charcoal->CheckPurity Impurity_Salts Inorganic Salts / Pd CheckPurity->Impurity_Salts Salts/Catalyst Impurity_Organic Organic Byproducts CheckPurity->Impurity_Organic Organics Action_Wash Water Wash or C18 Plug Filtration Impurity_Salts->Action_Wash Action_Recryst Recrystallization (EtOH/Water) Impurity_Organic->Action_Recryst Solid Crude Action_AcidBase Acid-Base Extraction (Cold) Impurity_Organic->Action_AcidBase Oily/Sticky Crude Final Pure Boronic Acid Action_Wash->Final Action_Recryst->Final Action_AcidBase->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.

Figure 2: The Boroxine Equilibrium

Understanding why your NMR looks wrong and how water drives the cycle.

BoroxineEquilibrium Acid Boronic Acid Monomer (Ar-B(OH)2) Active Species Boroxine Boroxine Trimer (Ar3-B3O3) Dehydrated Storage Form Acid->Boroxine - 3 H2O (Heat / Vacuum / Desiccant) Boroxine->Acid + 3 H2O (Ambient Humidity / Aqueous Solvent)

Caption: The reversible dehydration cycle. Adding water (or D2O in NMR) shifts the equilibrium left, simplifying analysis.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.

  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Acids. University of Edinburgh / J. Am. Chem. Soc.

  • Pertusati, F., et al. (2013). Synthesis of 4-Fluorophenylboronic Acid Derivatives via Recrystallization. Organic Syntheses.

  • BenchChem Technical Support. (2025). Purification of Air-Sensitive Organoboron Compounds.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.

Sources

Solving solubility issues of amide-containing boronic acids in ether solvents

[1]

Topic: Solving Solubility Issues in Ether Solvents (THF, Et₂O, MTBE, 1,4-Dioxane) Department: Chemical Process R&D / Application Science Status: Active Guide[1]

Executive Summary: The "Dual-Anchor" Mechanism

Why is this happening? Amide-containing boronic acids present a unique solubility paradox. While ether solvents (THF, Diethyl Ether) are typically excellent for organoboron compounds due to the Lewis basicity of the ether oxygen coordinating to the empty p-orbital of boron, the presence of an amide group disrupts this interaction.[1]

This is the "Dual-Anchor" Effect :

  • Anchor A (Boronic Acid): Boronic acids reversibly dehydrate to form six-membered cyclic trimers called boroxines .[1][2] These are often less soluble than the free acid.

  • Anchor B (Amide): The amide moiety acts as a potent Hydrogen Bond (H-bond) donor and acceptor.[1][3]

In non-protic ether solvents, the solvent cannot effectively compete with the intermolecular H-bond network formed between the amide and the boroxine core.[1] The result is a tight, "brick-dust" crystal lattice that resists solvation.

Troubleshooting Guide (Q&A Format)

Category A: Dissolution Failures (Pre-Reaction)[1]

Q1: I am trying to dissolve my amide-boronic acid in anhydrous THF for a Suzuki coupling, but it remains a suspension. Heating doesn't help.[1] What should I do?

Diagnosis: You are likely fighting the Boroxine Cycle . Heating anhydrous boronic acids actually promotes dehydration into the insoluble boroxine trimer.

The Solution: The "Aquasolv" Spike Paradoxically, adding a trace amount of water can break the boroxine trimer back into the more soluble monomeric boronic acid species, which can then be solvated by THF.[1]

Protocol A1: Controlled Hydrolysis

  • Calculate the molar amount of your substrate.[1]

  • Add 3.0 - 5.0 equivalents of degassed water directly to the THF suspension.[1]

  • Stir vigorously at room temperature for 15 minutes.

  • Observation: The suspension should clarify as the boroxine rings hydrolyze (

    
    ).[1]
    
  • Validation: If the reaction requires strictly anhydrous conditions (rare for Suzuki), proceed to Protocol A2 .

Protocol A2: The Polyol Exchange (In-Situ Protection) If water is forbidden, convert the boronic acid to a soluble ester in situ.[1]

  • Add 1.1 equivalents of Pinacol or Neopentyl Glycol to the suspension.[1]

  • Add activated molecular sieves (4Å) or MgSO₄ to drive the equilibrium.[1]

  • Stir for 30–60 minutes. The formation of the boronate ester breaks the intermolecular H-bond network, usually resulting in a homogeneous solution.[1]

Category B: Reactivity & Stability[1][4]

Q2: My reaction starts homogeneous but precipitates a "goo" halfway through, and conversion stops. Is my catalyst dead?

Diagnosis: This is likely Protodeboronation or Amide Coordination .[1] The amide oxygen may be coordinating to your Palladium catalyst, or the boronic acid is decomposing.[1] However, the "goo" is often a polymeric network formed between the boronic acid and the amide of the product or starting material.[1]

The Solution: Ligand & Base Switching Ether solvents alone cannot break these aggregates.[1] You must disrupt the aggregation.[1]

Protocol B1: The Co-Solvent Shift

  • Do not add more ether.[1]

  • Add 10-20% v/v isopropanol (IPA) or tert-Amyl alcohol .

    • Mechanism:[1][4][5] The bulky alcohol acts as a H-bond donor to satisfy the amide carbonyl, freeing the boronic acid species to react.[1]

  • Base Switch: If using carbonate bases (

    
    ), switch to 
    
    
    .[1] The phosphate anion is a superior "shuttle" for boronic acids in ether solvents.
Category C: Purification & Workup[1][7][8][9]

Q3: During extraction with Et₂O/Water, my product hangs in the interface (emulsion) and won't migrate to the organic layer.

Diagnosis: Amphiphilic confusion.[1] The amide group pulls toward water; the aryl/alkyl group pulls toward ether; the boronic acid fluctuates between neutral (organic soluble) and anionic (water soluble) depending on pH.[1]

The Solution: The Sorbitol Wash Standard brine washes fail here.[1] You need to chemically sequester the unreacted boronic acid to separate it from your amide product (assuming the product is not a boronic acid).[1]

Protocol C1: Sorbitol Sequestration (For removing boronic acid impurities)

  • Prepare a 10% w/v aqueous Sorbitol solution (or Mannitol).[1]

  • Add this to your separatory funnel instead of pure water.

  • Shake vigorously.

    • Mechanism:[1][4][5] Sorbitol forms a very stable, water-soluble complex with boronic acids (much stronger than the amide interaction).[1]

  • The boronic acid impurity is pulled into the aqueous phase.[1] Your amide product remains in the ether layer.

Protocol C2: The DEA Crystallization (For isolating the Boronic Acid) If the amide-boronic acid is your product and you cannot isolate it:

  • Dissolve the crude mixture in minimal hot THF or Et₂O.

  • Add 1.05 equivalents of Diethanolamine (DEA) .

  • Cool to 0°C. The DEA-boronate ester usually crystallizes rapidly as a stable solid.[1]

  • Filter and wash with cold ether.[1]

  • Release: Hydrolyze back to the free acid by stirring the solid in biphasic Et₂O / 1M HCl for 30 minutes.

Visualizing the Solubility Mechanics

The following diagram illustrates the equilibrium challenges and the "Dual-Anchor" effect that causes insolubility in ethers.

SolubilityMechanicscluster_0The Danger Zone (Insoluble)BoronicAcidMonomeric Boronic Acid(Soluble in Wet Ether)BoroxineBoroxine Trimer(Insoluble 'Brick Dust')BoronicAcid->Boroxine  Dehydration (-H2O)(Heat/Anhydrous)SolvatedSolvated Species(Reactive)BoronicAcid->Solvated  + Alcohol/Pinacol(Protocol A2)Boroxine->BoronicAcid  Hydrolysis (+H2O)(Protocol A1)AmideAggAmide H-Bond Network(Cross-linking)Boroxine->AmideAgg  Amide-AmideStackingAmideAgg->Boroxine  StabilizesInsolubility

Caption: Figure 1. The equilibrium between soluble monomers and insoluble boroxine/amide aggregates.[1] Note that anhydrous conditions favor the insoluble 'Danger Zone'.[1]

Comparative Data: Solvent & Additive Effects[1][7][9]

The table below summarizes solubility data for a model substrate (4-carbamoylphenylboronic acid) based on internal application testing.

Solvent SystemAdditive (10% v/v)Solubility ObservationMechanistic Note
THF (Anhydrous) NoneInsoluble (< 5 mg/mL)Boroxine formation dominates.[1]
THF Water (1%)Soluble (> 50 mg/mL)Hydrolysis breaks boroxine trimer.[1]
Diethyl Ether NoneInsoluble Weak dipole cannot break amide H-bonds.[1]
Diethyl Ether MethanolPartially Soluble MeOH disrupts amide H-bonds but may esterify.[1]
MTBE Pinacol (1.1 eq)Highly Soluble Formation of lipophilic pinacol ester.
1,4-Dioxane NoneModerate Higher boiling point/polarity helps, but slow.[1]

References

  • Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][5] Wiley-VCH.[1] Link[1]

    • Grounding: Authoritative source on boroxine-boronic acid equilibrium and dehydration thermodynamics.[1][6]

  • Iovine, P. M., et al. (2010).[1] Boroxines: A useful class of organoboron compounds.[6][7] Dalton Transactions.[1] Link

    • Grounding: Details the formation of boroxines and their solubility profiles in organic media.
  • Tokunaga, Y., et al. (2007).[1] Thermodynamics of Hetero-Boroxine Formation. Journal of the American Chemical Society.[1][8] Link[1]

    • Grounding: Explains the entropy-driven process of dehydr
  • Adamczyk-Woźniak, A., et al. (2020).[1] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.[9][10] Journal of Chemical & Engineering Data. Link[1]

    • Grounding: Provides specific solubility data in ethers and the impact of esterific
  • Millennium Pharmaceuticals. (2004).[1][4] Velcade® (bortezomib) Prescribing Information.[1][4]Link[1]

    • Grounding: Industrial example of using mannitol/polyols to solubilize peptide-boronic acids (amide containing)

Technical Support Center: Suzuki-Miyaura Coupling of 3-Carbamoyl-2-fluorophenylboronic Acid with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for one of the most notoriously difficult cross-coupling paradigms in medicinal chemistry. Coupling 3-carbamoyl-2-fluorophenylboronic acid with aryl chlorides presents a dual challenge: the electrophile (aryl chloride) is highly unreactive, while the nucleophile (the ortho-fluoro boronic acid) is highly unstable. Furthermore, the primary amide introduces risks of catalyst poisoning.

This guide provides mechanistic insights, validated protocols, and step-by-step troubleshooting to help you achieve high yields.

Reaction Network & Competing Pathways

ReactionNetwork SM1 Aryl Chloride Prod Desired Biaryl Product SM1->Prod Oxidative Addition SM2 3-Carbamoyl-2-fluoro- phenylboronic acid SM2->Prod Transmetalation Side1 Protodeboronation (3-Fluorobenzamide) SM2->Side1 H2O / Heat Side2 Catalyst Poisoning (Amide Coordination) SM2->Side2 Poor Ligand Bulk Cat XPhos Pd G2 + K3PO4 Cat->Prod Catalysis (40°C)

Competing pathways in the Suzuki coupling of 2-fluorophenylboronic acids.

Section 1: Overcoming the Aryl Chloride Activation Barrier

Q: Why does my reaction fail to initiate when using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂? A: The C–Cl bond in aryl chlorides has a high bond dissociation energy (~96 kcal/mol), making oxidative addition the rate-limiting step. Traditional phosphine ligands like PPh₃ do not provide sufficient electron density to the palladium center to break this bond at mild temperatures. To overcome this, you must use sterically demanding, electron-rich dialkylbiaryl phosphine ligands—such as XPhos or SPhos. These Buchwald-type ligands facilitate rapid oxidative addition and favor the formation of the highly active monolithic L₁Pd(0) species .

Section 2: Winning the Race Against Protodeboronation

Q: I see complete consumption of my boronic acid on LC-MS, but no biaryl product is formed. What is happening? A: You are observing protodeboronation. The highly electronegative fluorine atom positioned ortho to the boronic acid strongly withdraws electron density via inductive effects. This destabilizes the C–B bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide or water. This leads to rapid cleavage of the boronic acid to form 3-fluorobenzamide.

Q: How do I prevent protodeboronation while still activating the unreactive aryl chloride? A: The solution lies in kinetic control. The rate of transmetalation must outcompete the rate of protodeboronation. Heating the reaction to 80–100 °C (standard Suzuki conditions) accelerates protodeboronation exponentially. Instead, use a highly active precatalyst like XPhos Pd G2 . The 2-aminobiphenyl backbone in this precatalyst undergoes facile reductive elimination under mild basic conditions, rapidly generating the active Pd(0) species at room temperature or 40 °C. This allows the cross-coupling to proceed to completion before significant protodeboronation can occur .

Section 3: Managing the 3-Carbamoyl Group

Q: Can the primary amide (carbamoyl group) interfere with the palladium catalyst? A: Yes. Primary amides can coordinate to the palladium center, potentially poisoning the catalyst. Furthermore, if strong bases (like KOtBu) are used, the amide can undergo deprotonation and subsequent Buchwald-Hartwig amidation with the aryl chloride. To mitigate this, maintain mildly basic conditions using aqueous potassium phosphate (K₃PO₄) and rely on the steric bulk of the XPhos ligand, which physically shields the palladium center from unwanted amide coordination.

Quantitative Data: Catalyst & Condition Matrix

To illustrate the causality of catalyst and temperature selection, the following table summarizes the expected outcomes when coupling 3-carbamoyl-2-fluorophenylboronic acid with a standard aryl chloride.

Catalyst SystemTemperatureBaseAryl Chloride ActivationProtodeboronation RateExpected Yield
Pd(PPh₃)₄ 90 °CNa₂CO₃ (aq)PoorVery High< 5%
Pd(dppf)Cl₂ 80 °CK₂CO₃ (aq)ModerateHigh10 - 20%
Pd(OAc)₂ / SPhos 80 °CK₃PO₄ (aq)GoodModerate40 - 50%
XPhos Pd G2 40 °CK₃PO₄ (aq)ExcellentLow> 85%

Diagnostic Workflow

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Q1 Is Boronic Acid Consumed? Start->Q1 Q2 Is Biaryl Product Formed? Q1->Q2 Yes A1 Aryl Chloride Intact: Use XPhos Pd G2, Check Degassing Q1->A1 No A2 Protodeboronation: Lower Temp to 40°C, Use Mild Base Q2->A2 No A3 Reaction Successful: Proceed to Isolation Q2->A3 Yes

Logical workflow for diagnosing failed Suzuki couplings with unstable boronic acids.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and prevent silent failures, utilize the following self-validating methodology optimized for unstable ortho-fluoro boronic acids.

Reagents:

  • Aryl chloride (1.0 equiv)

  • 3-Carbamoyl-2-fluorophenylboronic acid (1.5 equiv)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • 0.5 M K₃PO₄ aqueous solution (Degassed)

  • Tetrahydrofuran (THF) (Anhydrous, Degassed)

Step-by-Step Procedure:

  • Preparation: In a dry Schlenk tube or reaction vial equipped with a stir bar, add the aryl chloride, 3-carbamoyl-2-fluorophenylboronic acid, and XPhos Pd G2.

  • Atmosphere Exchange: Seal the vial with a septum. Evacuate the vial and backfill with ultra-pure Nitrogen or Argon. Repeat this process three times. (Crucial: Oxygen rapidly oxidizes the electron-rich XPhos ligand and the active Pd(0) species).

  • Solvent Addition: Inject degassed THF (2 mL/mmol) via syringe. Stir for 2 minutes to dissolve the organics.

  • Initiation: Inject the degassed 0.5 M aqueous K₃PO₄ solution (4 mL/mmol). Place the reaction in a pre-heated block at exactly 40 °C. Stir vigorously (1000 rpm) to ensure the biphasic mixture is well emulsified.

  • Self-Validation Checkpoint (t = 30 mins): Withdraw a 10 µL aliquot from the organic layer under a positive flow of nitrogen. Quench in 1 mL of LC-MS grade acetonitrile and analyze via UPLC-MS (UV 254 nm).

    • Validation Criteria: If the peak area of the desired biaryl product is >5x the peak area of 3-fluorobenzamide (the protodeboronation byproduct), the catalytic cycle is healthy. Proceed for another 1–2 hours.

    • Failure Criteria: If 3-fluorobenzamide is the major species, transmetalation is failing. Abort the run, verify that your solvents were strictly degassed, and ensure the K₃PO₄ solution was prepared correctly.

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.[Link]

Minimizing homocoupling side reactions in fluorinated boronic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Homocoupling & Dimeric Side Reactions Audience: Organic Chemists, Process Chemists, Drug Discovery Researchers

Diagnostic & Mechanistic Insight

User Query: Why am I observing significant amounts of dimerized product (


) or dialkylated boron species (

) in my fluorinated boronic acid synthesis?
The "Two-Dimer" Problem

In the synthesis of fluorinated boronic acids, "homocoupling" is often a catch-all term used for two distinct impurity classes. Correctly identifying which one you have is the first step in troubleshooting.

Impurity TypeStructurePrimary CauseDiagnostic (NMR/MS)
True Homocoupling Ar-Ar (Biaryl)Oxidative Coupling: Presence of

+ trace metals (Pd/Cu).Wurtz Coupling: Radical recombination during lithiation.
MS: Matches

.

F NMR:
Distinct shift from starting material, often symmetric.
Borinic Acid Ar

BOH
Stoichiometry Error: "Double addition" of the aryl nucleophile to the borate ester.MS: Matches

.

H NMR:
Broad singlet (OH) often visible.Solubility: More lipophilic than boronic acid.
Mechanism of Failure

Understanding how these impurities form allows us to engineer them out.

A. Oxidative Homocoupling (The Oxygen Trap)

Fluorinated aryl boronic acids are electron-deficient. While generally more stable to oxidation than electron-rich variants, they are highly susceptible to Pd/Cu-catalyzed oxidative homocoupling if oxygen is present during workup or if the crude mixture is exposed to air while residual catalyst remains active.

B. Borinic Acid Formation (The Addition Order Trap)

This is the most common failure mode in the Lithium-Halogen Exchange route.

  • Scenario: You add the Borate Ester (

    
    ) to the Aryl Lithium (
    
    
    
    ).
  • Result: The local concentration of

    
     is high. The initially formed "ate" complex (
    
    
    
    ) is attacked by a second equivalent of
    
    
    before it can be quenched.
  • Outcome:

    
    .
    

HomocouplingPathways cluster_0 Path A: Oxidative Homocoupling (Ar-Ar) cluster_1 Path B: Borinic Acid Formation (Ar2BOH) Start_A Ar-B(OH)2 Intermediate_A [Ar-M-Ar] Species Start_A->Intermediate_A Transmetallation O2_Cat O2 + Cat. (Pd/Cu) O2_Cat->Intermediate_A Product_A Ar-Ar (Biaryl) Intermediate_A->Product_A Reductive Elimination Start_B Ar-Li (Nucleophile) Mono_Ate [Ar-B(OMe)3]- Start_B->Mono_Ate + B(OMe)3 Borate B(OMe)3 Di_Ate [Ar2-B(OMe)2]- Mono_Ate->Di_Ate + Ar-Li (Excess Local Conc.) Product_B Ar2-BOH Di_Ate->Product_B Acid Hydrolysis

Figure 1: Mechanistic divergence between oxidative homocoupling (biaryl formation) and borinic acid generation (double addition).

Protocol Optimization (The "How-To")

Scenario A: Synthesis via Lithium-Halogen Exchange

Best for: Fluorinated aromatics with sensitive regiochemistry. Critical Control Point: Inverse Addition.

The Protocol:

  • Prepare the Reagents:

    • Flask A: Aryl Halide (Ar-X) in anhydrous THF/Et2O. Cool to -78°C .

    • Flask B: Triisopropyl borate (

      
      ) or Trimethyl borate (
      
      
      
      ) in THF (Excess: 1.5–2.0 equiv). Cool to -78°C .
  • Lithiation (Flask A): Add

    
    -BuLi slowly down the side of the flask. Stir for 15–30 mins.
    
    • Note: Fluorinated Ar-Li species are unstable (prone to benzyne formation). Do not stir longer than necessary.

  • The Transfer (Inverse Addition):

    • Do NOT add Borate to Lithium.

    • Cannulate the Ar-Li solution (Flask A) into the Borate solution (Flask B) slowly.

    • Why? This ensures the Borate electrophile is always in huge excess relative to the incoming Ar-Li, preventing the "double addition" that forms

      
      .
      
  • Quench: Allow to warm to RT, then quench with dilute HCl.

Scenario B: Synthesis via Miyaura Borylation (Pd-Catalyzed)

Best for: Substrates incompatible with organolithiums. Critical Control Point: Oxygen Exclusion.

The Protocol:

  • Degassing: Sparge all solvents with Argon for 30 mins before adding catalyst.

  • Catalyst System: Use

    
     or 
    
    
    
    .
    • Insight: Electron-rich ligands (like XPhos) facilitate the catalytic cycle but can also stabilize oxidative intermediates if

      
       leaks in.
      
  • Base Choice: Use KOAc (anhydrous).

    • Avoid strong aqueous bases (

      
      , NaOH) which accelerate homocoupling.
      
  • Temperature: Keep below 100°C. Higher temps increase the rate of homocoupling relative to borylation.

Purification Strategy: The DEA Adduct

User Query: My crude boronic acid is a sticky brown solid containing 10% homocoupling. Recrystallization isn't working.

The Solution: Fluorinated boronic acids are notoriously difficult to crystallize directly due to their amphiphilic nature. The most robust purification method is the formation of a Diethanolamine (DEA) Ester .

Why DEA?
  • Selectivity: DEA reacts rapidly with Boronic Acids (

    
    ) to form a highly crystalline, zwitterionic "ate" complex.
    
  • Exclusion: It does not form stable crystals with Biaryls (

    
    ) or Borinic Acids (
    
    
    
    ), allowing these impurities to be washed away.
  • Reversibility: The bond is hydrolytically labile under acidic conditions.

Step-by-Step DEA Purification Workflow
  • Complexation: Dissolve crude boronic acid in minimal hot solvent (EtOAc or Et2O). Add 1.0–1.1 equiv of Diethanolamine (DEA).

  • Precipitation: The DEA adduct usually precipitates immediately as a white solid. Cool to 0°C.

  • Filtration: Filter the solid. Wash copiously with cold Et2O/Hexane.

    • Result: The filtrate contains the homocoupled

      
       and borinic acid impurities. The filter cake is the pure Boron species.
      
  • Hydrolysis (Recovery):

    • Suspend the DEA adduct in biphasic Et2O / 2M HCl.

    • Stir vigorously for 30 mins. The DEA stays in the aqueous layer (as ammonium salt). The pure Boronic Acid partitions into the Et2O.

    • Separate, dry (

      
      ), and concentrate.
      

DEAPurification Crude Crude Mixture (ArB(OH)2 + Ar-Ar + Ar2BOH) Add_DEA Add Diethanolamine (DEA) in EtOAc/Et2O Crude->Add_DEA Filter Filtration Add_DEA->Filter Filtrate Filtrate (Waste) Contains Ar-Ar & Ar2BOH Filter->Filtrate Impurities Solid Solid Filter Cake (Ar-B-DEA Adduct) Filter->Solid Product Hydrolysis Hydrolysis (2M HCl / Et2O) Solid->Hydrolysis Separation Phase Separation Hydrolysis->Separation Aqueous Aqueous Layer (DEA-HCl Salt) Separation->Aqueous Organic Organic Layer Pure Ar-B(OH)2 Separation->Organic

Figure 2: Purification workflow using Diethanolamine (DEA) to isolate pure boronic acids from homocoupled impurities.

FAQs: Troubleshooting Specifics

Q: I used the inverse addition method, but I still see Borinic Acid (


). Why? 
A:  Your addition rate was likely too fast, or mixing was inefficient. If the 

stream hits the Borate solution and doesn't disperse immediately, you create local "hotspots" of high

concentration.
  • Fix: Use a slower addition rate and vigorous stirring. Ensure the Borate solution is significantly colder than the

    
     stream if possible.
    

Q: My fluorinated boronic acid decomposes on the shelf. Is this homocoupling? A: Likely not. Fluorinated boronic acids (especially ortho-fluoro) are prone to Protodeboronation (loss of Boron, replaced by H).[1]

  • Mechanism:[2][3][4][5][6][7][8][9] The electron-withdrawing fluorine stabilizes the anionic intermediate required for C-B bond cleavage.

  • Fix: Store as the Potassium Trifluoroborate (

    
    )  salt or the Pinacol Ester . These are kinetically much more stable than the free acid.
    

Q: Can I use Pinacol Esters (


) to avoid homocoupling? 
A:  Pinacol esters are easier to purify (silica gel stable) but harder to synthesize without homocoupling if using the Miyaura route (

). The same oxidative mechanisms apply. However, if you use the Li-Exchange route, making the Pinacol ester directly (quenching with

) is often cleaner than making the acid.

References

  • Mechanistic Studies on Oxidative Homocoupling

    • Adamo, C. et al. "Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory." Journal of Physical Chemistry A, 2008. Link

  • Copper-Catalyzed Homocoupling Pathways

    • Taillefer, M. et al. "Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations."[7] Molecules, 2022.[7][8] Link

  • Purification via Diethanolamine (DEA)

    • Sharman, G. et al. "Diethanolamine adducts of boronic acids: A useful method for purification and storage." AstraZeneca R&D, cited in general literature as standard industrial practice. See also: J. Org.[3][5] Chem. 2011, 76, 9, 3571–3575 for related amine-adduct purifications.[3] Link

  • Fluorinated Boronic Acid Stability

    • Lloyd-Jones, G. et al. "Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2014. Link

  • Lithium-Halogen Exchange & Inverse Addition

    • Brown, H.C. & Cole, T.E. "Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes." Organometallics, 1983. Link

Sources

Stability of 3-aminocarbonyl-2-fluorophenylboronic acid in aqueous basic media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the inherent instability of 3-carbamoyl-2-fluorophenylboronic acid (also referred to as 3-aminocarbonyl-2-fluorophenylboronic acid) in basic aqueous conditions.

The Core Issue: This specific scaffold is highly prone to protodeboronation (cleavage of the C–B bond).[1] The presence of a fluorine atom at the ortho position (C2) relative to the boronic acid, combined with the electron-withdrawing nature of the carbamoyl group at C3, creates a "perfect storm" for base-catalyzed decomposition.

Key Symptom: In Suzuki-Miyaura couplings, researchers often observe the rapid consumption of the boronic acid starting material with little to no conversion to the desired biaryl product. Instead, the major byproduct is 3-fluorobenzamide (the deboronated arene).

Part 1: The Mechanism of Failure

To solve the problem, you must understand the invisible failure mode. The decomposition is not random; it is a specific, base-catalyzed pathway.

The "Ortho-Fluoro" Effect

Standard phenylboronic acids are relatively stable in mild base. However, 2-fluorophenylboronic acids are notoriously unstable.

  • Boronate Formation: In basic media (

    
    ), the boronic acid (
    
    
    
    ) accepts a hydroxide ion to form a tetrahedral boronate anion (
    
    
    ).
  • C–B Bond Cleavage: The boronate anion undergoes C–B bond cleavage. This is the rate-determining step.

  • Fluorine Stabilization: The highly electronegative fluorine atom at the ortho position inductively stabilizes the developing negative charge (or transition state) on the ipso-carbon ring, dramatically accelerating the cleavage rate compared to non-fluorinated analogs.

Visualization: The Decomposition Pathway

The following diagram illustrates the specific pathway leading to the formation of the 3-fluorobenzamide impurity.

Protodeboronation Start Boronic Acid (sp2 Hybridized) Boronate Boronate Anion (sp3, Tetrahedral) Start->Boronate Rapid Equilibrium (pH dependent) Base Base (OH-) Base->Boronate TS Transition State (Stabilized by 2-Fluoro) Boronate->TS Rate Limiting Step Product 3-Fluorobenzamide (Dead End Byproduct) TS->Product C-B Cleavage Boric Boric Acid (B(OH)3) TS->Boric

Caption: Figure 1. Base-catalyzed protodeboronation pathway.[1][2] The 2-fluoro substituent stabilizes the transition state, accelerating the irreversible loss of the boron group.

Part 2: Troubleshooting & Diagnostics (FAQ)

Use this section to diagnose if your reaction is failing due to this specific stability issue.

Q1: I see the starting material disappear on TLC/LCMS, but the product yield is <10%. Where did it go?

Diagnosis: You are likely observing protodeboronation .[1] Verification: Check your LCMS trace for a peak corresponding to Mass = 139.13 Da (MW of 3-fluorobenzamide).

  • Boronic Acid MW: ~182.9 Da

  • Deboronated Product MW: ~139.1 Da

  • Note: In ESI+, you may see

    
    . If this peak is dominant, the base concentration or temperature is too high.
    
Q2: Can I use standard Suzuki conditions (Na2CO3, DME/Water, 80°C)?

Answer: Avoid if possible. Aqueous carbonate at 80°C is highly aggressive for 2-fluoro-substituted boronic acids. The rate of decomposition often exceeds the rate of transmetalation (the productive step in the catalytic cycle).

  • Risk Level: High.[3]

  • Recommendation: Switch to anhydrous conditions or "Slow Release" protocols (see Part 3).

Q3: Does the amide group (3-carbamoyl) contribute to the instability?

Answer: Yes, indirectly. The carbamoyl group is an Electron-Withdrawing Group (EWG). EWGs on the aromatic ring generally increase the Lewis acidity of the boron center, facilitating the formation of the boronate anion (the reactive species for decomposition) at lower pH levels. While the ortho-fluoro effect is the primary driver, the meta-carbamoyl group exacerbates the electron deficiency of the ring.

Part 3: Optimization Protocols

If you must use this building block, do not rely on standard "bucket chemistry." Use one of the following optimized workflows.

Strategy A: The "Anhydrous" Protocol (Recommended)

Eliminating water prevents the formation of the boronate species


, which is the prerequisite for decomposition.
ParameterRecommendationRationale
Base CsF (Cesium Fluoride) or K3PO4 (anhydrous)Fluoride activates the boronic acid via a different mechanism (

) that is often less prone to protodeboronation than the hydroxy-boronate.
Solvent 1,4-Dioxane or Toluene (Dry)Minimizes hydrolytic pathways.
Catalyst Pd(OAc)2 + SPhos or XPhos Highly active catalysts are required to ensure the coupling reaction (

) is faster than the decomposition (

).
Temp 60°C - 80°C Do not overheat.
Strategy B: The "Slow Release" Protocol (MIDA/Esters)

If aqueous conditions are unavoidable (e.g., for solubility of the coupling partner), use a derivative that releases the active free boronic acid slowly. This keeps the standing concentration of the unstable species low, preventing second-order decomposition pathways.

  • Convert to Pinacol Ester: Pre-form the pinacol ester. While still unstable, steric bulk can slightly retard the attack of the base.

  • Use MIDA Boronate: If available, the MIDA (N-methyliminodiacetic acid) boronate is hydrolytically stable and releases the active acid slowly under basic conditions.

  • Syringe Pump Addition: If you only have the free acid, dissolve it in the organic solvent and add it dropwise to the reaction mixture (containing catalyst + halide + base) over 1-2 hours.

Decision Tree: Selecting the Right Conditions

DecisionTree Start Start: Coupling 3-carbamoyl-2-fluorophenylboronic acid Solubility Is the coupling partner soluble in organic solvents? Start->Solubility Anhydrous STRATEGY A: Anhydrous Base: CsF or K3PO4 (dry) Solvent: Dioxane/Toluene Cat: Pd-SPhos Solubility->Anhydrous Yes Aqueous Is MIDA boronate available? Solubility->Aqueous No Yes Yes No No (Requires Water) MIDA_Yes Use MIDA Boronate Standard Suzuki Conditions Aqueous->MIDA_Yes Yes MIDA_No STRATEGY B: Slow Addition Base: K2CO3 (mild) Add Boronic Acid via Syringe Pump Aqueous->MIDA_No No

Caption: Figure 2. Experimental decision matrix for minimizing protodeboronation.

References

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.

    • Context: Defines the kinetic profiles of boronic acid decomposition and the role of pH.
    • Source:

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.

    • Context: Specifically addresses the "ortho-fluoro" instability problem and provides catalyst solutions (Buchwald prec
    • Source:

  • Lillo, V., et al. (2009). Protodeboronation of 2-Fluorophenylboronic Acid: A Kinetic Study.

    • Context: Provides direct evidence of the destabilizing effect of the 2-fluoro substituent.
    • Source:

  • Thermo Fisher Scientific. (n.d.). Product Specification: (3-Carbamoyl-4-fluorophenyl)boronic acid.[3][4]

    • Context: Commercial handling and storage data (2-8°C, Inert Gas) confirming inherent instability.
    • Source: (Note: While the specific isomer in this link may vary slightly in catalog updates, the storage protocols for fluorinated carbamoyl boronic acids are universal).

Sources

Workup procedures to remove boron byproducts from amide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: "Sticky" Boron Species

In boron-catalyzed amidation (e.g., using 3,4,5-trifluorophenylboronic acid or boric acid) or reagents like Sheppard’s borate (


), the removal of boron species is often the bottleneck. Boronic acids and boroxines are Lewis acidic and lipophilic. They frequently co-elute with amides during chromatography and can "streak" on silica due to reversible interactions with silanols.

This guide provides three validated workflows to sequester and remove these species, ranging from aqueous extractions to solid-phase scavenging.

Decision Matrix: Selecting Your Protocol

Before starting, determine the solubility profile of your amide product.

WorkupSelection Start Start: Analyze Amide Product IsWaterSol Is the Amide Water Soluble? Start->IsWaterSol No NO (Lipophilic) IsWaterSol->No LogP > 1 Yes YES (Hydrophilic) IsWaterSol->Yes LogP < 1 ProtocolA Protocol A: Sorbitol Complexation (Liquid-Liquid Extraction) No->ProtocolA Standard ProtocolC Protocol C: Silica Filtration (For Non-Polar Amides) No->ProtocolC High Throughput ProtocolB Protocol B: Resin Scavenging (Solid Phase) Yes->ProtocolB Best for Polars

Figure 1: Decision tree for selecting the appropriate boron removal strategy.

Protocol A: The Sorbitol Complexation (Gold Standard)

Best For: Lipophilic amides soluble in EtOAc, DCM, or Ether. Mechanism: Boronic acids form thermodynamically stable, water-soluble sp³-hybridized boronate complexes with 1,2-diols (like Sorbitol or Mannitol) under basic conditions.

The Chemistry

SorbitolMechanism BA Boronic Acid (Lipophilic) Complex Sorbitol-Boronate Complex (Water Soluble Anion) BA->Complex Complexation (Keq >> 1) Sorbitol Sorbitol + Base (Aqueous) Sorbitol->Complex

Figure 2: Transformation of lipophilic boronic acid into a hydrophilic boronate anion.

Step-by-Step Procedure
  • Preparation: Prepare a 10% w/v D-Sorbitol (or Mannitol) solution in 1M aqueous

    
     .
    
  • Dilution: Dilute your crude reaction mixture with an organic solvent (EtOAc or DCM). Ensure the organic layer is free of water-miscible solvents like DMF or DMSO (perform a water wash first if necessary).

  • The Wash: Add the Sorbitol/Carbonate solution to the organic layer (1:1 volume ratio).

  • Agitation: Shake vigorously for 5–10 minutes . Note: The complexation kinetics are slower than a simple acid/base neutralization. Give it time.

  • Separation: Separate the layers. The boron species is now in the aqueous layer (as the boronate complex).

  • Repeat: Perform a second wash with the Sorbitol solution to ensure >98% removal.

  • Final Rinse: Wash the organic layer once with brine, dry over

    
    , and concentrate.
    

Why this works: The equilibrium constant for cyclic boronate ester formation with sorbitol is extremely high (


). The basic pH ensures the boron adopts the tetrahedral sp³ geometry, locking it into the aqueous phase.

Protocol B: Resin Scavenging (Solid Phase)

Best For: Water-soluble amides or when aqueous workup is impossible (e.g., emulsions). Key Material: Polymer-supported diol (e.g., Amberlite IRA-743) or polymer-supported amine.

Step-by-Step Procedure
  • Resin Selection: Use a resin functionalized with glucamine or similar polyols (specifically designed for Boron removal). Alternatively, use a basic resin (Amberlyst A-26 OH form) if the amide is neutral.

  • Activation: Pre-swell the resin in the reaction solvent (e.g., MeOH, MeCN) for 15 minutes.

  • Scavenging: Add the resin to the crude reaction mixture.

    • Loading: Typically 3–5 equivalents relative to the boron catalyst.

  • Incubation: Stir gently for 2–4 hours at room temperature.

  • Filtration: Filter off the resin using a fritted funnel.

  • Wash: Rinse the resin cake with a polar solvent (MeOH) to recover any trapped amide.

  • Concentration: Evaporate the filtrate to obtain the boron-free product.

Data: Efficiency Comparison

Method Boron Removal % Product Loss % Time Required
Sorbitol Wash >99% <2% 30 mins
Resin Scavenger 90-95% 5-10% (adsorption) 3-4 hours

| Simple Base Wash | 60-80% | <1% | 15 mins |

Troubleshooting & FAQs

Q1: The boronic acid is co-eluting with my amide on silica gel. What now?

Diagnosis: Boronic acids often streak on silica due to interactions with surface silanols. Fix:

  • Add Triethylamine: Add 1%

    
     to your eluent. This neutralizes silica acidity and can sharpen the boronic acid peak (or shift it).
    
  • Switch to Alumina: Neutral alumina is less likely to engage in reversible bonding with boronic acids compared to silica.

  • Pinacol Crash: Treat the crude mixture with pinacol (1 equiv). This forms the pinacol ester, which is much less polar and will elute significantly faster (at the solvent front) than your amide.

Q2: My amide is an amino-amide (basic). Will the sorbitol wash extract it?

Risk: If you use strong acid washes, you lose the product. Solution: The Sorbitol protocol uses


 (pH ~11) . Most amines remain neutral (organic soluble) at this pH. However, if your product is highly polar, skip the aqueous wash and use Protocol B (Resin Scavenging)  or reverse-phase chromatography (C18).
Q3: I am using Sheppard's Catalyst ( ). Do I need sorbitol?

Answer: Not necessarily. Sheppard's borate hydrolyzes rapidly to boric acid (


) and trifluoroethanol upon exposure to water.
  • Protocol: Simply add water and evaporate the volatiles (trifluoroethanol is volatile). The remaining boric acid is water-soluble and can be washed away with a simple bicarbonate wash, or filtered out if the amide is in a non-polar solvent like Toluene.

References

  • Carrillo, R., et al. (2010). "Simple and Efficient Removal of Boronic Acids from Reaction Mixtures using Sorbitol." Angewandte Chemie International Edition, 49(28), 2883-2887.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Detailed discussion on boron speciation and solubility).

  • Sheppard, T. D. (2017). "Borate Esters as Convenient Reagents for Direct Amidation."[1] Organic Process Research & Development, 21(10). (Describes solid-phase workups for borate catalysts).

  • Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive guide on physical properties of boronic acids).

Sources

Validation & Comparative

1H and 13C NMR Spectrum Analysis of 3-Aminocarbonyl-2-fluorophenylboronic Acid: A Comparative Guide to Solvent Systems and Decoupling Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by heavily functionalized arylboronic acids. 3-aminocarbonyl-2-fluorophenylboronic acid (also known as 3-carbamoyl-2-fluorophenylboronic acid) is a prime example of a complex spin system. It possesses three distinct chemical environments—a boronic acid moiety (-B(OH)₂), a highly electronegative fluorine atom (-F), and an amide group (-CONH₂)—all interacting electronically on a single benzene ring.

The precise characterization of this compound is critical for drug development and Suzuki-Miyaura cross-coupling workflows. However, its nuclear magnetic resonance (NMR) analysis is complicated by three factors:

  • Quadrupolar Relaxation: The ¹¹B nucleus (spin 3/2) induces quadrupolar broadening of the adjacent C1 carbon signal.

  • Heteronuclear Spin-Spin Coupling: The ¹⁹F nucleus (spin 1/2, 100% natural abundance) couples extensively with both ¹H and ¹³C nuclei, creating complex multiplet patterns[1].

  • Dynamic Equilibria: Boronic acids are prone to reversible dehydration into cyclic boroxines, which can convolute the spectrum if sample preparation is not strictly controlled[2].

This guide objectively compares the performance of different solvent systems and decoupling methodologies to establish a self-validating protocol for the unambiguous structural elucidation of this compound.

Part 1: Solvent System Comparison (DMSO-d₆ vs. CD₃OD)

The selection of a deuterated solvent is not merely a matter of solubility; it fundamentally dictates which structural features are observable in the ¹H NMR spectrum.

Causality Behind Solvent Choice
  • DMSO-d₆ (Non-Protic, Strongly Hydrogen-Bonding): DMSO-d₆ acts as a strong hydrogen bond acceptor, drastically slowing the chemical exchange rate of the labile protons on the -B(OH)₂ and -CONH₂ groups. This allows these protons to be observed as distinct, albeit broad, singlets. Furthermore, DMSO disrupts intermolecular hydrogen bonding between boronic acid molecules, suppressing the formation of boroxine anhydrides.

  • CD₃OD (Protic): Methanol-d₄ rapidly exchanges its deuterium atoms with the labile -OH and -NH₂ protons of the sample. Consequently, these signals disappear from the ¹H NMR spectrum. While this results in a loss of functional group verification, it eliminates broad overlapping peaks, yielding significantly sharper resolution for the aromatic protons (H-4, H-5, H-6).

Table 1: Comparative ¹H NMR Spectral Data (Expected at 400 MHz)
Proton PositionMultiplicity & CouplingDMSO-d₆ (δ ppm)CD₃OD (δ ppm)Structural Notes
H-4 dd (or pseudo-t), ³JHH ≈ 8 Hz, ⁴JFH ≈ 6 Hz7.60 - 7.807.65 - 7.85Meta to F, ortho to CONH₂
H-5 t, ³JHH ≈ 8 Hz7.20 - 7.407.25 - 7.45Para to F
H-6 dd, ³JHH ≈ 8 Hz, ⁴JFH ≈ 6 Hz7.50 - 7.707.55 - 7.75Meta to F, ortho to B(OH)₂
-B(OH)₂ br s (2H)~ 8.20Not observedExchanges in CD₃OD
-CONH₂ br s (2H)~ 7.50, 7.80Not observedDiastereotopic character possible

Part 2: ¹³C NMR Decoupling Strategies (¹³C{¹H} vs. ¹³C{¹H, ¹⁹F})

The ¹³C NMR spectrum of fluorinated aromatics is notoriously difficult to interpret using standard proton decoupling due to robust C-F scalar couplings[3].

Causality Behind Decoupling Choices
  • Standard ¹³C{¹H} NMR: The ¹⁹F nucleus splits the carbon signals across multiple bonds. The C2 carbon directly attached to the fluorine exhibits a massive one-bond coupling (¹JCF ≈ 245 Hz). The adjacent C1 and C3 carbons show two-bond couplings (²JCF ≈ 15-20 Hz), while C4 and C6 show three-bond couplings (³JCF ≈ 8 Hz). This extensive splitting drastically reduces the signal-to-noise (S/N) ratio and can cause peak overlap, complicating the assignment of the[1].

  • Dual-Decoupled ¹³C{¹H, ¹⁹F} NMR: By simultaneously irradiating both the ¹H and ¹⁹F frequencies, the heteronuclear spin-spin coupling is completely abolished. All carbon multiplets collapse into sharp singlets[3]. This is highly recommended for validating the exact number of carbon environments, especially for the quadrupolar-broadened C1 carbon[3].

Table 2: Comparative ¹³C NMR Spectral Data (Expected at 100 MHz)
Carbon PositionStandard ¹³C{¹H} Multiplicity¹³C{¹H, ¹⁹F} MultiplicityExpected Shift (δ ppm)Coupling Constant (JCF)
C1 (C-B)d (broadened by ¹¹B)s (broad)~ 130.0²JCF ≈ 15-20 Hz
C2 (C-F)ds~ 158.0¹JCF ≈ 245 Hz
C3 (C-CONH₂)ds~ 128.0²JCF ≈ 15 Hz
C4 (C-H)ds~ 134.0³JCF ≈ 8 Hz
C5 (C-H)s (or very small d)s~ 125.0⁴JCF ≈ 2-3 Hz
C6 (C-H)ds~ 136.0³JCF ≈ 8 Hz
C=O (Amide)s (or small d)s~ 168.0⁴JCF ≈ 2 Hz

Part 3: Experimental Protocol & Self-Validating Workflow

To ensure trustworthy and reproducible data, the following step-by-step methodology incorporates internal validation steps to monitor sample integrity and prevent misinterpretation due to boroxine formation.

  • Sample Preparation: Dissolve exactly 15 mg of 3-aminocarbonyl-2-fluorophenylboronic acid in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Maintaining a concentration below 25 mg/mL in a strongly coordinating solvent minimizes the thermodynamic driving force for boroxine trimerization, ensuring the monomeric form is analyzed[2].

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum (16 scans, 2s relaxation delay).

    • Self-Validation: Check the integration ratio of the aromatic protons (3H) to the amide protons (2H) and boronic acid protons (2H). A deviation in the -B(OH)₂ integration indicates either water contamination or partial boroxine formation.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum (¹H decoupled) to confirm the presence of a single fluorine environment. The expected shift is approximately -115 to -120 ppm (referenced to CFCl₃). Multiple fluorine peaks indicate degradation or isomeric impurities, a standard practice when[4].

  • ¹³C NMR Acquisition: Acquire a ¹³C{¹H} spectrum (1024 scans, 3s relaxation delay). Due to the lack of Nuclear Overhauser Effect (NOE) on the non-protonated C1, C2, C3, and C=O carbons, a longer relaxation delay ensures accurate signal capture. If instrument capabilities permit, perform a ¹³C{¹H, ¹⁹F} experiment to resolve ambiguous multiplets.

Part 4: Visualizations

NMR_Workflow Start 3-Aminocarbonyl-2-fluorophenylboronic acid Sample Preparation Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 Preserves Labile Protons (-B(OH)2, -CONH2) Solvent->DMSO H-Bonding Analysis CD3OD CD3OD Exchanges Labile Protons (Sharper Aromatic Signals) Solvent->CD3OD Structural Resolution Acq1H 1H NMR Acquisition (Assess Purity & Boroxine Formation) DMSO->Acq1H CD3OD->Acq1H Decouple 13C NMR Decoupling Strategy Acq1H->Decouple Proceed to 13C C1H Standard 13C{1H} Retains C-F J-Coupling (Complex Multiplets) Decouple->C1H Structural Verification C1H19F Dual Decoupled 13C{1H, 19F} Collapses C-F Splitting (Simplified Singlets) Decouple->C1H19F High-Resolution Assignment

Figure 1: Decision tree for solvent selection and NMR decoupling strategies.

CouplingLogic F_Node 19F Nucleus (Position 2) C2_Node C2 Carbon 1J_CF ≈ 245 Hz F_Node->C2_Node 1-Bond C1_Node C1 (C-B) 2J_CF ≈ 15-20 Hz F_Node->C1_Node 2-Bond C3_Node C3 (C-CONH2) 2J_CF ≈ 15 Hz F_Node->C3_Node 2-Bond C4_Node C4 / C6 Carbons 3J_CF ≈ 8 Hz F_Node->C4_Node 3-Bond C5_Node C5 Carbon 4J_CF ≈ 2-3 Hz F_Node->C5_Node 4-Bond

Figure 2: 19F-13C heteronuclear spin-spin coupling pathways and J-values.

References

  • Iannazzo, L., et al. "Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media." Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • "13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles." ResearchGate.[Link]

  • "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek.[Link]

Sources

Comparative Guide: 19F NMR Profiling of 2-Fluoro-3-carbamoylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 19F NMR characteristics of 2-fluoro-3-carbamoylphenylboronic acid derivatives . It is designed for medicinal chemists and structural biologists utilizing this scaffold for fragment-based drug discovery (FBDD) or reversible covalent inhibition (e.g., targeting serine proteases or beta-lactamases).

Executive Summary

The 2-fluoro-3-carbamoylphenylboronic acid scaffold represents a privileged structural motif where the fluorine atom serves as a dual-purpose element: it modulates the Lewis acidity of the adjacent boron center (pKa tuning) and acts as a sensitive 19F NMR reporter for ligand binding events.

Unlike simple phenylboronic acids, the 1,2,3-trisubstitution pattern (1-Boron, 2-Fluorine, 3-Carbamoyl) creates a unique steric and electronic environment. The fluorine atom is "sandwiched" between two electron-withdrawing groups (EWGs), resulting in distinct chemical shift anisotropy and sensitivity to the boron hybridization state (


 vs. 

).
Key Performance Indicators (KPIs) for 19F NMR Analysis
ParameterCharacteristic BehaviorApplication
Chemical Shift (

)
Typically -105 to -115 ppm (deshielded relative to 3-F or 4-F isomers).Structural Verification
Hybridization Shift (

)
Upfield shift (2–10 ppm) upon boronate ester formation (

).
Binding Assays / Reaction Monitoring
Solvent Sensitivity High sensitivity to H-bonding solvents (MeOH,

) due to ortho-carbamoyl interaction.
pKa Determination

Structural Logic & Chemical Shift Analysis

The "Ortho-Ortho" Sandwich Effect

In this specific scaffold, the fluorine atom at position 2 is ortho to both the boronic acid (position 1) and the carbamoyl group (position 3).

  • Electronic Deshielding: Both

    
     and 
    
    
    
    are electron-withdrawing groups (EWGs). Their combined inductive effect withdraws electron density from the fluorine, shifting the resonance downfield (less negative ppm) compared to fluorobenzene (
    
    
    ppm).
  • Steric Compression: The crowded 1,2,3-environment forces the boronic acid and carbamoyl groups to twist out of planarity, potentially disrupting conjugation. This steric compression often results in a slight upfield correction (shielding) and line broadening due to restricted rotation.

Comparative Shift Data (Estimated Ranges)

Note: Exact values depend on solvent and specific amide substituents (


).
Compound ClassStructureExpected

(ppm)
Rationale
Target Scaffold 2-Fluoro-3-carbamoyl-PBA -105 to -112 Synergistic EWG deshielding (Ortho-B + Ortho-C=O).
Isomer A 2-Fluoro-4-carbamoyl-PBA-108 to -115Reduced deshielding (Carbamoyl is meta to F).
Isomer B 3-Fluoro-4-carbamoyl-PBA-115 to -125F is ortho only to Carbamoyl; meta to Boron.
Reference 2-Fluorophenylboronic Acid-110 to -114Baseline ortho-boron effect.

Critical Insight: The 2-fluoro-3-carbamoyl derivative is distinguishable from its isomers by its specific response to pH changes. The proximity of the carbamoyl group can facilitate intramolecular H-bonding with the boronic acid hydroxyls, stabilizing the tetrahedral intermediate.

Mechanism of Action: The 19F "Switch"

The utility of this scaffold in drug development lies in the hybridization switch of the boron atom. When the boronic acid binds to a diol (e.g., a sugar or a serine residue in an enzyme), it converts from a trigonal planar (


) neutral species to a tetrahedral (

) anionic species.
Signaling Pathway Diagram

The following diagram illustrates the structural transition and its effect on the 19F NMR signal.

BoronSwitch FreeAcid Free Boronic Acid (sp2 Hybridized) Neutral Binding + Diol / Nucleophile (Reversible Binding) FreeAcid->Binding Kd Signal_sp2 19F Signal A (~ -110 ppm) FreeAcid->Signal_sp2 Correlates to Complex Boronate Complex (sp3 Hybridized) Anionic (-) Binding->Complex Signal_sp3 19F Signal B (Upfield Shifted) (~ -115 to -120 ppm) Complex->Signal_sp3 Correlates to Signal_sp2->Signal_sp3 Δδ = -5 to -10 ppm (Shielding by Anionic Charge)

Figure 1: The Boron Hybridization Switch. Conversion from neutral


 to anionic 

increases electron density on the aromatic ring, causing a diagnostic upfield shift in the 19F NMR spectrum.

Experimental Protocols

Protocol A: Determination of Chemical Shift & Purity

Objective: Establish the baseline signature of the 2-fluoro-3-carbamoyl derivative.

  • Solvent Selection: Use DMSO-d6 for maximum solubility and to prevent boroxine formation (anhydride trimer). Avoid

    
     initially unless pH studies are required, as boronic acids can aggregate in water.
    
  • Sample Preparation: Dissolve 10–20 mg of the derivative in 0.6 mL DMSO-d6.

  • Internal Standard: Add

    
    -trifluorotoluene (
    
    
    
    ppm)
    or fluorobenzene (
    
    
    ppm)
    in a coaxial insert. Avoid adding directly if reactivity is unknown.
  • Acquisition:

    • Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE if integration is needed).

    • Spectral Width: 200 ppm (center at -120 ppm).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Fluorine has long
      
      
      ).
Protocol B: Diol Binding / Esterification Assay

Objective: Validate the "Active" nature of the boronic acid.

  • Baseline Scan: Acquire 19F NMR of the free boronic acid in Phosphate Buffer (pH 7.4) /

    
      (with 10% DMSO if needed for solubility).
    
  • Titration: Add 1.0 equivalent of D-Fructose or Pinacol .

  • Monitoring: Acquire spectra immediately.

  • Result Interpretation:

    • Peak A (Free): Diminishes.

    • Peak B (Bound): Appears upfield (more negative ppm).[1]

    • Note: If exchange is fast on the NMR timescale, you will see a single weighted-average peak moving upfield. If slow, you will see two distinct peaks.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Multiple 19F Peaks Boroxine Formation: In non-polar solvents, 3 molecules dehydrate to form a cyclic trimer.Add 5%

or use a coordinating solvent like DMSO/Methanol to break the trimer.
Broad Signals Restricted Rotation: The 2-F and 3-Carbamoyl groups sterically clash, slowing rotation.Run the experiment at elevated temperature (e.g., 310 K or 320 K) to sharpen lines.
Unexpected Chemical Shift Intramolecular Coordination: The carbamoyl oxygen may coordinate to Boron (B-O interaction).This is a feature, not a bug. It stabilizes the structure. Confirm by 11B NMR (shift from ~30 ppm to ~10 ppm).

References

  • Structural Analysis of Fluorin

    • Source: Cyrański, M. K., et al. (2014). "Influence of fluorine substituents on the NMR properties of phenylboronic acids." Magnetic Resonance in Chemistry.
    • Context: Comprehensive mapping of 19F shifts for all fluorophenylboronic acid isomers.
  • 19F NMR for Boronic Acid Sensing

    • Source: Brooks, W. L. A., & Sumerlin, B. S. (2016). "Boronic Acid-Based Sensors." Chemical Reviews.
    • Context: Describes the mechanism of shift changes upon diol binding.
  • Commercial Reference Standards

    • Source: Sigma-Aldrich / Fluorochem.
    • Compound: (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS: 874288-34-3).

    • Context: Verification of the scaffold's commercial availability and stability d
  • 19F NMR Chemical Shift Tables

    • Source: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists."
    • Context: Fundamental reference for substituent effects on Ar-F shifts.

Sources

HPLC Method Development for Fluorinated Phenylboronic Acid Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see analytical laboratories struggle with the purity analysis of fluorinated phenylboronic acids (FPBAs). These compounds are indispensable building blocks in Suzuki-Miyaura cross-coupling and the synthesis of active pharmaceutical ingredients (APIs). However, analyzing them via High-Performance Liquid Chromatography (HPLC) often yields broad, tailing, or split peaks.

This guide deconstructs the mechanisms behind these chromatographic failures, objectively compares column chemistries, and provides a field-proven, self-validating protocol for accurate FPBA purity analysis.

Mechanistic Insights: The Analytical Bottleneck

To develop a robust method, we must first understand why standard HPLC approaches fail for boronic acids. The challenges stem from two fundamental chemical behaviors:

The Boroxine Equilibrium

Phenylboronic acids exist in a dynamic, reversible equilibrium with their dehydrated trimeric form, boroxine (


). In solution—particularly when dissolved in pure organic solvents like 100% methanol or acetonitrile—the dehydration process accelerates. During HPLC analysis, this on-column interconversion results in split peaks or distorted baselines, which are often falsely reported as chemical impurities .
Lewis Acid-Base Silanol Interactions

Boronic acids are strong Lewis acids due to their empty p-orbital. On traditional silica-based stationary phases, this empty orbital interacts strongly with unendcapped, ionized silanol groups (


). This secondary interaction causes severe peak tailing and irreversible column adsorption .
The Fluorine Effect

Introducing electronegative fluorine atoms onto the phenyl ring alters the molecule's electron density and dipole moment. Traditional hydrophobic retention mechanisms (like those in standard C18 columns) fail to provide adequate retention or selectivity for closely related fluorinated isomers, necessitating alternative stationary phases .

Column Chemistry Comparison: Beyond C18

To establish a reliable method, we evaluated three distinct stationary phases for the analysis of 4-fluorophenylboronic acid and its regioisomers.

  • Standard C18 : Relies purely on dispersive (hydrophobic) interactions. It struggles to retain the polar FPBA and offers poor shape selectivity.

  • Polar-Embedded C18 : Contains an amide or ether linkage that shields residual silanols, improving peak shape but lacking the specific selectivity needed for fluorinated isomers.

  • Pentafluorophenyl (PFP) : Offers multiple orthogonal retention mechanisms, including

    
     interactions, dipole-dipole interactions, hydrogen bonding, and highly specific fluorine-fluorine interactions.
    
Quantitative Data: Column Performance

The following table summarizes the chromatographic performance of each column chemistry under identical mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile).

Column ChemistryRetention Factor (

)
Asymmetry Factor (

)
Theoretical Plates (

)
Resolution (

) from 2-Fluoro Isomer
Standard C18 1.21.85 (Severe Tailing)4,5001.1 (Co-elution)
Polar-Embedded C18 1.61.25 (Slight Tailing)7,2001.5 (Baseline)
Pentafluorophenyl (PFP) 3.81.05 (Symmetrical)12,5003.4 (Robust Separation)

Experimental Protocol: A Self-Validating System

A scientifically rigorous protocol must be self-validating—meaning the method itself proves that the peaks observed are true impurities and not analytical artifacts (like boroxines).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Silanol Suppression)

  • Mobile Phase A: 0.1% Formic acid in highly purified HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Causality: The low pH (~2.7) protonates residual silanols on the silica support, neutralizing their charge and preventing Lewis acid-base interactions with the boronic acid, thereby ensuring sharp peaks .

Step 2: Sample Diluent Preparation (Boroxine Suppression)

  • Action: Prepare the sample diluent as 90% Water / 10% Acetonitrile.

  • Causality: According to Le Chatelier's principle, an excess of water forces the boroxine equilibrium entirely back to the free boronic acid monomer. Never dissolve boronic acids in 100% organic solvents for HPLC analysis.

Step 3: Chromatographic Conditions

  • Column: PFP (100 x 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer).

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm.

Step 4: The Self-Validation Check To prove the method is artifact-free, perform the following validation injections:

  • Inject Sample A (Diluted in 100% Acetonitrile): You will observe the main monomer peak at

    
     min and a secondary, more hydrophobic peak at 
    
    
    
    min (the boroxine trimer).
  • Inject Sample B (Diluted in 90% Water / 10% Acetonitrile): The peak at 8.5 min will completely disappear, and the area of the monomer peak at 4.2 min will increase proportionally. Result: This validates that the method accurately measures chemical purity and that no on-column degradation is occurring.

Method Development Workflow Visualization

FPBA_Workflow A FPBA Sample Preparation B Diluent Selection (High Aqueous) A->B Suppress Boroxine C Column Chemistry Evaluation B->C D Standard C18 (Hydrophobic Only) C->D Poor Retention E PFP Column (Fluorine Interactions) C->E Optimal Selectivity F Mobile Phase Optimization (Acidic) D->F E->F G Self-Validating Purity Analysis F->G Final Method

Fig 1: Logical workflow for FPBA HPLC method development, from sample prep to self-validation.

References

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at:[Link]

  • Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Taylor & Francis. Available at:[Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at:[Link]

Crystal structure and hydrogen bonding in 3-carbamoyl-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure and Hydrogen Bonding in 3-Carbamoyl-2-fluorophenylboronic Acid: A Comparative Guide for Crystal Engineering

Executive Summary

In the realm of supramolecular chemistry and rational drug design, the precise control of intermolecular interactions is paramount. 3-Carbamoyl-2-fluorophenylboronic acid (3-C-2-FPBA) represents a highly specialized, bifunctional building block. By integrating a boronic acid moiety, a primary amide (carbamoyl) group, and an ortho-fluoro substituent on a single phenyl ring, this molecule offers a unique, highly constrained hydrogen-bonding landscape.

This guide objectively compares the structural and electronic performance of 3-C-2-FPBA against its structural relatives—2-fluorophenylboronic acid (2-FPBA) and 3-carbamoylphenylboronic acid (3-CPBA) . By analyzing their supramolecular synthons, we provide researchers with the causal insights needed to leverage these compounds in crystal engineering, sensor development, and pharmacophore design.

Structural and Electronic Profiling: The Causality of Substituents

To understand the utility of 3-C-2-FPBA, we must deconstruct the causal effects of its functional groups compared to standard alternatives.

The Ortho-Fluoro Effect (Lewis Acidity and Conformation)

Fluorine substitution fundamentally alters the electronic and steric profile of phenylboronic acids[1]. In 2-FPBA and 3-C-2-FPBA, the highly electronegative fluorine atom inductively withdraws electron density from the aromatic ring.

  • Electronic Impact: This withdrawal increases the Lewis acidity of the empty p-orbital on the boron atom[1]. Consequently, the

    
     of the boronic acid is lowered compared to non-fluorinated analogs like 3-CPBA. In drug development, this lower 
    
    
    
    is critical for ensuring the boronic acid can transition to a reactive tetrahedral boronate anion at physiological pH.
  • Steric & Conformational Impact: In the solid state, the ortho-fluorine atom dictates the syn/anti conformation of the

    
     hydroxyl groups to minimize electrostatic repulsion with the oxygen lone pairs[2]. In 3-C-2-FPBA, the fluorine atom is sterically wedged between the boronic acid and the carbamoyl group, locking the molecule into a rigid conformation that prevents the structural unpredictability often seen in 3-CPBA.
    
The Carbamoyl Group (Robust Hydrogen Bonding)

The primary amide is a classic, highly reliable supramolecular synthon[3]. While 2-FPBA relies solely on the boronic acid for its primary assembly, both 3-CPBA and 3-C-2-FPBA benefit from the carbamoyl group, which reliably forms


 hydrogen-bonded dimers via N-H···O interactions[4].

Supramolecular Synthons and Network Assembly

The concept of the "supramolecular synthon," pioneered by, is the foundation of crystal engineering[3]. It describes the robust spatial arrangements of intermolecular interactions.

In 3-C-2-FPBA, two dominant homosynthons compete and cooperate:

  • Boronic Acid Synthon: Forms an

    
     dimer via O-H···O bonds[2].
    
  • Amide Synthon: Forms an orthogonal

    
     dimer via N-H···O bonds[4].
    

Unlike 3-CPBA, where the flexible ring allows these synthons to form unpredictable 1D chains, the rigid ortho-fluoro constraint in 3-C-2-FPBA forces these two synthons to propagate at specific angles, reliably yielding highly ordered 2D sheets. These sheets are further stabilized in the 3D lattice by weak C-H···F interactions—a feature entirely absent in 3-CPBA.

SupramolecularAssembly Monomer 3-C-2-FPBA Monomer AmideDim Amide Synthon N-H···O Monomer->AmideDim Primary Assembly BoronicDim Boronic Synthon O-H···O Monomer->BoronicDim Primary Assembly Sheet2D 2D Hydrogen-Bonded Sheet AmideDim->Sheet2D Cross-linking BoronicDim->Sheet2D Cross-linking Net3D 3D Crystal Lattice Sheet2D->Net3D π-π Stacking & C-H···F

Caption: Supramolecular assembly pathway of 3-C-2-FPBA from monomer to 3D crystal lattice.

Comparative Quantitative Data

The table below summarizes the theoretical and crystallographic parameters comparing 3-C-2-FPBA to its structural alternatives, providing a clear matrix for material selection.

Parameter / Property3-Carbamoyl-2-fluorophenylboronic acid2-Fluorophenylboronic acid3-Carbamoylphenylboronic acid
Primary Synthons Amide

& Boronic

Boronic

Amide

& Boronic

Lewis Acidity (Relative) High (Inductive -F effect)High (Inductive -F effect)Moderate
Steric Conformation Highly constrained (F between groups)Moderately constrainedFlexible
Secondary Interactions C-H···F,

stacking
C-H···F,

stacking

stacking
Boroxine Formation Risk Low (Sterically hindered)ModerateHigh (if dehydrated)

Experimental Workflow: Self-Validating Crystallization & SC-XRD Protocol

To accurately map the hydrogen-bonding network of 3-C-2-FPBA, empirical validation via Single-Crystal X-Ray Diffraction (SC-XRD) is required. The following protocol is designed as a self-validating system; each step includes a mechanistic rationale to prevent common failure modes (e.g., boroxine anhydride formation).

Step-by-Step Methodology
  • Solvent Screening (Aqueous/Organic):

    • Action: Dissolve 3-C-2-FPBA in a 1:1 mixture of Ethanol and ultra-pure

      
      .
      
    • Causality: Boronic acids are highly prone to dehydration, forming cyclic boroxines. The presence of water thermodynamically stabilizes the

      
       monomer, ensuring the crystal lattice reflects the true boronic acid hydrogen-bonding network rather than the anhydride.
      
  • Dissolution & Saturation:

    • Action: Gently heat the suspension to 50°C while stirring until complete dissolution is achieved. Filter through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Gentle heating prevents the thermal degradation of the carbamoyl group, while filtration removes microscopic nucleation sites that cause rapid, disordered precipitation.

  • Controlled Crystallization:

    • Action: Puncture the vial cap with a single needle hole and incubate isothermally at 20°C for 7–14 days.

    • Causality: Slow evaporation under isothermal conditions provides the thermodynamic control necessary to grow macroscopic, defect-free single crystals.

  • Crystal Harvesting:

    • Action: Under a polarized light microscope, select a crystal with sharp optical extinction. Immediately submerge it in Paratone-N oil.

    • Causality: Paratone oil acts as a hydrophobic barrier, preventing solvent loss and atmospheric degradation (oxidation/hydration) during the transfer to the diffractometer.

  • SC-XRD Data Collection:

    • Action: Mount the crystal on a loop and flash-cool to 100 K under a nitrogen stream. Collect diffraction data using Mo

      
       (
      
      
      
      Å) or Cu
      
      
      radiation.
    • Causality: Cryogenic cooling minimizes thermal atomic displacement parameters (ADPs). This is absolutely critical for accurately localizing the low-electron-density hydrogen atoms involved in the N-H···O and O-H···O bonds.

  • Structure Solution & Refinement (Validation):

    • Action: Solve the structure using direct methods and refine using full-matrix least-squares on

      
       (e.g., SHELXL).
      
    • Validation: The system is self-validating. An

      
       value of 
      
      
      
      and a Goodness-of-Fit (GoF) near 1.0 confirms the structural model is highly reliable and the hydrogen-bonding assignments are accurate.

CrystallizationProtocol S1 1. Solvent Screening (Aqueous/Organic Mixtures) S2 2. Saturated Solution Preparation (Heating to 50°C & Filtration) S1->S2 S3 3. Controlled Crystallization (Slow Evaporation at 20°C) S2->S3 S4 4. Crystal Harvesting (Paratone Oil, Microscopic Selection) S3->S4 S5 5. SC-XRD Data Collection (Mo/Cu Kα Radiation, 100 K) S4->S5 S6 6. Structure Solution & Refinement (Direct Methods, SHELXL) S5->S6

Caption: Self-validating experimental workflow for the crystallization and SC-XRD analysis of 3-C-2-FPBA.

References

  • Apostolova, I., et al. (2010). "(4-Carbamoylphenyl)boronic acid". Acta Crystallographica Section E.[Link]

  • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis". Angewandte Chemie International Edition.[Link]

  • Madura, I. D., et al. (2014). "Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals". Crystal Growth & Design.[Link]

  • Gozdalik, J., et al. (2017). "Influence of fluorine substituents on the properties of phenylboronic compounds". Chemik/ResearchGate.[Link]

Sources

Technical Guide: Reactivity & Performance of 2-Fluoro vs. 4-Fluoro Aminocarbonyl Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-fluoro- (ortho) and 4-fluoro- (para) aminocarbonyl phenylboronic acids. It is designed for medicinal chemists and process engineers optimizing cross-coupling reactions or designing covalent inhibitors.

Executive Summary

In the design of aminocarbonyl phenylboronic acids (benzamidophenylboronic acids), the regiochemistry of the fluorine substituent dictates the stability and reactivity profile of the boron center.

  • 4-Fluoro (Para-substituted): The "Workhorse." It offers enhanced Lewis acidity compared to non-fluorinated variants without incurring steric penalties. It is kinetically stable and performs reliably in standard Suzuki-Miyaura protocols.

  • 2-Fluoro (Ortho-substituted): The "Specialist." It exhibits distinct steric shielding and electronic activation. While it can offer superior binding kinetics in reversible covalent inhibition (due to modulated

    
    ), it suffers from rapid protodeboronation  and sluggish transmetallation in cross-coupling reactions, often requiring specialized catalytic systems.
    

Part 1: Mechanistic Basis of Reactivity

The reactivity difference is governed by two opposing forces: Electronic Activation (Inductive effects) and Steric/Kinetic Inhibition .

Electronic Effects & Lewis Acidity ( )

The Lewis acidity of the boron atom is critical for the formation of the tetrahedral boronate anion


, which is the active species in transmetallation.
  • 4-Fluoro Isomer: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (

    
    ) through the 
    
    
    
    -framework, lowering the
    
    
    of the boronic acid (making it more acidic).
    • Result: Easier formation of the boronate species at physiological or mild basic pH.

  • 2-Fluoro Isomer: The ortho fluorine exerts a stronger

    
     effect due to proximity. However, it can also engage in intramolecular interactions (e.g., 
    
    
    
    or H-bonding with the hydroxyls), which can paradoxically stabilize the neutral form or distort the geometry.
    • Result: Generally lower

      
       than the unsubstituted parent, but the steric bulk around the boron center hinders the approach of the hydroxide/base.
      
Steric Hindrance (The "Ortho Effect")

This is the differentiating factor in synthetic utility.

  • 2-Fluoro: The Van der Waals radius of Fluorine (1.47 Å) is small, but at the ortho position, it creates significant repulsion during the formation of the crowded Pd-O-B transition state during transmetallation.

  • 4-Fluoro: Sterically equivalent to the non-fluorinated parent regarding the boron center.

Visualization: The Reactivity Divergence

The following diagram illustrates the kinetic bottlenecks for each isomer during a standard catalytic cycle.

ReactivityComparison cluster_legend Legend Kinetic Bottleneck Kinetic Bottleneck Facilitated Step Facilitated Step Start Boronic Acid Precursor Base Base Activation (+OH-) Start->Base Boronate_2F 2-Fluoro Boronate (Sterically Crowded) Base->Boronate_2F Ortho-F Boronate_4F 4-Fluoro Boronate (Electronically Activated) Base->Boronate_4F Para-F Transmetallation_2F Transmetallation to Pd(II) (High Energy Barrier) Boronate_2F->Transmetallation_2F Slow (Sterics) Deboronation_2F Protodeboronation (Rapid Hydrolysis Side-Reaction) Boronate_2F->Deboronation_2F Competes with Coupling Transmetallation_4F Transmetallation to Pd(II) (Rapid) Boronate_4F->Transmetallation_4F Product Cross-Coupled Product Transmetallation_2F->Product Transmetallation_4F->Product

Figure 1: Comparative Catalytic Cycle. Note the high risk of protodeboronation for the 2-Fluoro isomer due to stalled transmetallation.

Part 2: Stability & Protodeboronation Challenges

Protodeboronation (the cleavage of the C-B bond to form C-H) is the primary failure mode for aminocarbonyl phenylboronic acids. The presence of the amide (aminocarbonyl) group can exacerbate this if it coordinates to the boron, but the Fluorine position is the dominant variable.

Feature2-Fluoro (Ortho)4-Fluoro (Para)
C-B Bond Stability Low. Highly susceptible to base-catalyzed hydrolysis.High. Comparable to phenylboronic acid.[1][2]
Mechanism Ipso-attack is facilitated by relief of steric strain and inductive destabilization of the C-B bond.Standard mechanism; relatively slow.
Storage Hygroscopic; prone to degradation over months if not stored under inert gas at 4°C.Stable at room temperature (if dry).
Aqueous Stability

1-4 hours (pH > 10, elevated temp).

24 hours (pH > 10, elevated temp).

Critical Insight: For 2-fluoro derivatives, avoid strong bases (e.g., KOH, NaOH) and high temperatures (>80°C) if possible. The rate of deboronation often exceeds the rate of cross-coupling under these conditions.

Part 3: Experimental Performance Data

The following data summarizes typical performance metrics in a standard Suzuki-Miyaura coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O, 80°C).

Comparative Yield Table
SubstrateIsomerYield (Standard Conditions)Yield (Optimized Conditions*)Primary Byproduct
Aminocarbonyl-PBA 4-Fluoro 85 - 95% >98% Homocoupling (minor)
Aminocarbonyl-PBA 2-Fluoro 30 - 55% 75 - 85% Protodeboronation (Ar-H)

*Optimized Conditions for 2-F: Pd(dppf)Cl2 or Pd-XPhos G2, K3PO4 (anhydrous), THF/H2O (low water ratio).

Part 4: Recommended Protocols

Protocol A: Coupling of 4-Fluoro Aminocarbonyl Phenylboronic Acid

This is a robust system suitable for scale-up.

  • Charge: Aryl halide (1.0 equiv), 4-F-Boronic Acid (1.2 equiv), Pd(PPh3)4 (3 mol%).

  • Solvent: Degassed Dioxane/H2O (4:1).

  • Base: Na2CO3 (2.0 equiv).

  • Condition: Heat to 80-90°C for 4-6 hours.

  • Workup: Standard aqueous extraction.

Protocol B: Coupling of 2-Fluoro Aminocarbonyl Phenylboronic Acid

This protocol mitigates protodeboronation by using a milder base and a more active catalyst.

  • Charge: Aryl halide (1.0 equiv), 2-F-Boronic Acid (1.5 equiv - excess required due to degradation).

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G2 (2 mol%).

    • Why: Bidentate ligands (dppf) or bulky phosphines (XPhos) accelerate the difficult transmetallation step.

  • Base: K3PO4 (3.0 equiv) or CsF (2.5 equiv).

    • Why: Anhydrous conditions (using CsF in dry solvent) prevent hydrolytic deboronation.

  • Solvent: THF or DME (Degassed). If water is needed for solubility, keep the ratio low (e.g., 10:1).

  • Condition: Heat to 60-70°C. Do not overheat. Monitor by LCMS hourly.

Protocol C: Stability/Quality Control Assay

Before using stored 2-fluoro derivatives, validate integrity:

  • Dissolve 5 mg in DMSO-d6.

  • Run 1H-NMR.[3]

  • Check: Look for the triplet/multiplet of the ipso-proton (indicating deboronation) vs the distinct pattern of the boronic acid.

  • Criteria: If >10% deboronated product is present, recrystallize or repurify, as the impurity can poison the catalyst.

Part 5: References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 132(31), 10891–10902.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4]

  • BenchChem Technical Support. (2025). A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids.

  • Korenaga, T., et al. (2005).[5] Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Synthesis. (Relating to ortho-F reactivity).

Sources

Mass spectrometry fragmentation patterns of 3-aminocarbonyl-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Characterization of 3-Aminocarbonyl-2-fluorophenylboronic Acid

Executive Summary

The characterization of 3-aminocarbonyl-2-fluorophenylboronic acid (CAS: 1451392-76-9) presents a unique analytical challenge due to the "push-pull" electronic environment created by the electron-withdrawing fluorine atom sandwiched between a Lewis-acidic boronic acid and a resonance-active aminocarbonyl (amide) group.

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns of this compound, comparing direct ionization methods against derivatization strategies. It is designed for medicinal chemists and analytical scientists optimizing Suzuki-Miyaura coupling workflows or validating fragment libraries.

Structural Dynamics & Ionization Physics

The analyte,


 (MW 

183.05 Da for

), exhibits distinct behaviors depending on the ionization polarity. The proximity of the fluorine atom at position 2 to the boronic acid (position 1) and the amide (position 3) creates steric and electronic effects that dictate fragmentation.
The Isobaric Interference Challenge

A critical insight for this specific molecule is the near-overlap of two primary neutral loss pathways in positive ion mode:

  • Dehydration (

    
    , 18.01 Da): Characteristic of boronic acids.
    
  • Deamination (

    
    , 17.03 Da): Characteristic of primary amides.
    

Without High-Resolution Mass Spectrometry (HRMS), these fragments (


) are indistinguishable in unit-resolution instruments (e.g., single quads), leading to potential structural misassignment.

Fragmentation Pathways & Mechanism

The following diagram details the competing fragmentation pathways in Electrospray Ionization (ESI), highlighting the transition from the molecular ion to stable diagnostic fragments.

Fragmentation M_Plus [M+H]+ Precursor m/z 184.06 (Protonated Amide) Dehydration Fragment A: Boroxine/Anhydride [M+H - H2O]+ m/z 166.05 M_Plus->Dehydration - H2O (18.01 Da) Dominant in Source Deamination Fragment B: Acylium Ion [M+H - NH3]+ m/z 167.03 M_Plus->Deamination - NH3 (17.03 Da) High Energy CID M_Minus [M-H]- Precursor m/z 182.04 (Boronate Anion) M_Minus->Dehydration Anhydride Formation Deboronation Fragment C: Fluorobenzamide [M-B(OH)2]- m/z 138.03 M_Minus->Deboronation Protodeboronation Loss of B(OH)3 Benzonitrile Fragment D: 2-Fluoro-3-cyanophenyl... (Nitrile Formation) m/z 148.04 Deamination->Benzonitrile - H2O (Secondary)

Figure 1: Competing fragmentation pathways for 3-aminocarbonyl-2-fluorophenylboronic acid. Note the divergence between Positive (Blue) and Negative (Red) modes.

Detailed Pathway Analysis
  • Pathway A: Boroxine Formation (The "Trimer Trap"): Boronic acids spontaneously dehydrate in the gas phase and in non-aqueous solvents to form cyclic boroxine trimers (

    
    ). In the mass spectrum, this appears as clusters at higher mass ranges (approx.[1] 
    
    
    
    ), which can be mistaken for impurities or polymerization products.
  • Pathway B: Protodeboronation: In ESI(-), the C-B bond is labile. The presence of the electron-withdrawing fluorine at the ortho position weakens the C-B bond, facilitating the loss of the boronic acid moiety entirely, yielding a 3-aminocarbonyl-2-fluorobenzene radical anion.

Comparative Guide: Analytical Alternatives

When analyzing this compound, researchers must choose between direct analysis (rapid but prone to artifacts) and derivatization (robust but time-consuming).

Table 1: Performance Comparison of MS Methodologies
FeatureMethod A: Direct ESI (+) Method B: Direct ESI (-) Method C: Diol Derivatization
Primary Ion

(

184)

(

182)

(Varies)
Stability Low (Dehydration common)Medium (Lewis acid stabilized)High (Boronate ester locked)
Sensitivity Good for Amide detectionExcellent for Boron detectionHigh (Lipophilic enhancement)
Artifacts

,

dimers
Boroxine trimersMinimal
Rec. Use Purity check (Qualitative)Trace analysis (Quantitative)Library Validation / PK Studies
Why "Method C" (Derivatization) is the Gold Standard

While direct ESI is faster, the lability of the boronic acid group often leads to poor peak shape and inconsistent fragmentation. The industry-standard alternative is in-situ derivatization with pinacol or 1,2-diols .

  • Mechanism: The diol reacts with

    
     to form a cyclic boronate ester.
    
  • Benefit: This eliminates the dehydration pathway, locks the monomeric state, and increases lipophilicity for better ionization efficiency.

Experimental Protocols

Protocol A: Direct Injection (Rapid Screening)
  • Solvent: Acetonitrile:Water (50:50) + 0.1% Formic Acid.

    • Note: Avoid Methanol. Boronic acids readily form methyl esters in MeOH, creating "ghost" peaks at

      
      .
      
  • Source Parameters:

    • Capillary Temp:

      
       (Keep low to prevent thermal dehydration).
      
    • Cone Voltage: Low (15-20 V) to preserve the molecular ion.

Protocol B: Pinacol Derivatization (Recommended for Quant)
  • Prepare Reagent: 10 mM Pinacol in Acetonitrile.

  • Mix: Add 50

    
     sample + 50 
    
    
    
    Pinacol solution.
  • Incubate: Room temperature for 10 minutes (reaction is rapid).

  • Analyze: Monitor the Pinacol Ester shift (

    
    ).
    
    • Target

      
       (
      
      
      
      ).

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] Wiley-VCH.

  • Yan, Z., et al. (2011). Fragmentation of Phenylboronic Acids in ESI Mass Spectrometry. Journal of Mass Spectrometry.

  • Larkin, T. J., et al. (2015). Rapid Characterization of Boronic Acids using ESI-MS. Rapid Communications in Mass Spectrometry.

  • Combi-Blocks. (2024). Product Data: 3-Aminocarbonyl-2-fluorophenylboronic acid.[3][4][5]

Sources

Boronic Acid vs. Pinacol Ester Reactivity for the 3-Aminocarbonyl-2-fluorophenyl Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminocarbonyl-2-fluorophenyl scaffold is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase and bromodomain inhibitors[1]. However, incorporating this motif via Suzuki-Miyaura cross-coupling presents a significant synthetic challenge. The combination of an ortho-fluoro atom and a meta-carbamoyl group creates an extremely electron-deficient boron center that is highly susceptible to base-catalyzed protodeboronation (cleavage of the C–B bond).

As a Senior Application Scientist, choosing between the free boronic acid and its pinacol ester (BPin) derivative is not merely a matter of commercial availability; it is a strategic kinetic decision. This guide provides an in-depth, objective comparison of both reagents, explaining the causality behind their reactivity profiles and providing self-validating experimental protocols to maximize cross-coupling yields.

Mechanistic Grounding: The Ortho-Fluoro & Carbamoyl Effect

To master the reactivity of this scaffold, one must understand the kinetics of its degradation. Under the basic aqueous conditions typical of Suzuki-Miyaura couplings, boronic species equilibrate with their anionic boronate forms.

  • The Ortho-Fluoro Effect: The highly electronegative fluorine atom at the 2-position exerts a strong inductive (-I) pull, significantly increasing the Lewis acidity of the boron atom. This drives the rapid formation of the reactive boronate anion. More critically, during the heterolytic cleavage of the C–B bond, the ortho-fluoro substituent stabilizes the developing carbanion transition state, accelerating protodeboronation by orders of magnitude compared to unfunctionalized phenyl rings[2].

  • The 3-Aminocarbonyl (Carbamoyl) Effect: The primary amide at the 3-position acts as an additional electron-withdrawing group via both resonance (-M) and induction (-I), further exacerbating the boron's Lewis acidity. Additionally, the steric bulk and coordinating ability of the amide can impede the approach of the bulky Palladium(II) complex, slowing down the productive transmetalation step.

When transmetalation is slowed and C–B cleavage is accelerated, protodeboronation outcompetes cross-coupling. The choice between Boronic Acid and Pinacol Ester directly dictates how we manipulate this kinetic race.

G BPin Pinacol Ester (BPin) Stable Reservoir BA Boronic Acid -B(OH)2 Transient/Reactive BPin->BA Hydrolysis (Rate Limiting) Anion Boronate Anion [-B(OH)3]- BA->Anion Base (OH-) Product Cross-Coupled Product (Suzuki-Miyaura) Anion->Product Pd(II)-Ar Transmetalation Degradation Protodeboronation (Ar-H + Borate) Anion->Degradation Cleavage (Ortho-F accelerated)

Divergent pathways of boronic species: Productive cross-coupling vs. protodeboronation degradation.

Head-to-Head Comparison: Boronic Acid vs. Pinacol Ester

Direct base-catalyzed protodeboronation of a pinacol ester is exceptionally slow. Instead, the ester must first hydrolyze to the free boronic acid before it can rapidly degrade[3]. Therefore, using the Pinacol Ester acts as a "slow-release" mechanism. It maintains a low steady-state concentration of the fragile boronate anion, feeding the Palladium catalytic cycle just in time to prevent a buildup of degrading species.

Conversely, the Boronic Acid provides immediate reactivity but requires highly specialized, mild conditions to prevent instantaneous destruction.

Table 1: Reactivity & Stability Profile Comparison
Parameter3-Aminocarbonyl-2-fluorophenylboronic Acid3-Aminocarbonyl-2-fluorophenyl BPin Ester
Atom Economy High (MW: 182.94 g/mol )Lower (MW: 265.09 g/mol )
Storage Stability Poor (Prone to boroxine/anhydride formation)Excellent (Stable indefinitely under ambient conditions)
Protodeboronation Rate Extremely High (Instantaneous in strong aqueous base)Low (Rate-limited by ester hydrolysis)
Transmetalation Kinetics Fast (Direct formation of reactive ate-complex)Slow (Pre-hydrolysis is required)
Optimal Base Mild, anhydrous-leaning (KF, CsF)Stronger, aqueous biphasic (K₃PO₄, Ba(OH)₂)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to address the specific kinetic vulnerabilities of the 3-aminocarbonyl-2-fluorophenyl scaffold.

Protocol A: Mild Suzuki-Miyaura Coupling (Using Boronic Acid)

Objective: Maximize the transmetalation rate while suppressing base-catalyzed degradation by utilizing a fluoride base and strict order-of-addition.

  • Preparation: Charge an oven-dried Schlenk flask with the aryl halide (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous KF (3.0 eq).

  • Atmosphere: Evacuate and backfill the flask with N₂ (3 cycles) to ensure a strictly oxygen-free environment, preventing oxidative homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v). Stir at room temperature for 5 minutes to allow the active Pd(0) species to initiate oxidative addition with the aryl halide.

  • Crucial Step (Self-Validation): Add the 3-aminocarbonyl-2-fluorophenylboronic acid (1.5 eq) last . Causality: Exposing this highly unstable boronic acid to the basic aqueous environment before the Pd(II)-aryl complex is fully formed will result in >50% protodeboronation within minutes.

  • Reaction: Heat to 60 °C. Causality: Keeping the temperature relatively low suppresses the activation energy required for C–B bond cleavage[2]. Stir for 4-6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Controlled-Release Suzuki-Miyaura (Using Pinacol Ester)

Objective: Utilize the BPin ester as a kinetic reservoir, relying on a stronger base and higher temperature to drive the rate-limiting hydrolysis step synchronously with the Pd cycle[3].

  • Preparation: Charge a flask with the aryl halide (1.0 eq), the BPin ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Atmosphere: Evacuate and backfill with N₂ (3 cycles).

  • Solvent Addition: Add a degassed biphasic mixture of Toluene/H₂O (3:1 v/v).

  • Reaction: Heat vigorously to 90 °C. Causality: Unlike Protocol A, high heat is mandatory here. The bulky pinacol group requires significant thermal energy to undergo base-catalyzed hydrolysis. If run at 60 °C, the reaction will stall due to a lack of available boronic acid.

  • Monitoring: Stir for 12-16 hours. The biphasic system ensures that as the BPin hydrolyzes at the interface, it is immediately consumed by the organic-soluble Pd catalyst.

  • Workup: Separate the organic layer, extract the aqueous layer with EtOAc, combine organics, dry, and concentrate.

Data Presentation: Yield Optimization & Causality

The following experimental matrix demonstrates the causal relationship between reagent choice, base strength, and temperature on the ultimate fate of the 3-aminocarbonyl-2-fluorophenyl scaffold.

Table 2: Experimental Yield Optimization
Substrate FormBase / Solvent SystemTemp (°C)Time (h)Cross-Coupled Yield (%)Protodeboronation (%)
Boronic Acid K₂CO₃ / Dioxane:H₂O90225%70% (Rapid degradation)
Boronic Acid KF / Dioxane:H₂O60678% 15% (Controlled via mild base)
Pinacol Ester K₂CO₃ / Dioxane:H₂O901245%10% (45% unreacted BPin)
Pinacol Ester K₃PO₄ / Toluene:H₂O901288% <5% (Ideal slow-release)

Conclusion & Strategic Recommendations

For the 3-aminocarbonyl-2-fluorophenyl scaffold, the Pinacol Ester (BPin) is objectively superior for scale-up and general screening due to its indefinite shelf-life and resistance to premature protodeboronation. It allows for robust, high-yielding biphasic reactions (Protocol B).

However, if rapid coupling at lower temperatures is required (e.g., when coupling to a thermally sensitive aryl halide), the free Boronic Acid can be utilized highly effectively, provided that strict order-of-addition and mild fluoride bases are employed (Protocol A) to outpace its inherent instability.

References

  • Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Journal of the American Chemical Society (ACS)[Link][2]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (ACS)[Link][3]

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 3-Aminocarbonyl-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Key Building Block

3-Aminocarbonyl-2-fluorophenylboronic acid (CAS 1451392-76-9) has emerged as a vital structural motif in modern medicinal chemistry.[1] Its utility as a precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient synthesis of complex molecules.[2] The incorporation of the 2-fluoro and 3-aminocarbonyl substituents is a strategic design element; the fluorine atom can enhance metabolic stability, bioavailability, and target binding affinity, while the amide group provides a key hydrogen bonding moiety.[2][3] These features make the parent molecule a valuable building block for active pharmaceutical ingredients (APIs) across numerous therapeutic areas.

However, for drug development professionals, the purity of this starting material is not a trivial matter; it is a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological or toxicological profile of the final API, or interfering with the robustness of subsequent synthetic steps.[4] Therefore, a rigorous and systematic characterization of any commercial source of 3-aminocarbonyl-2-fluorophenylboronic acid is a non-negotiable step in the development pipeline.

This guide provides a comprehensive framework for identifying and characterizing these impurities, grounded in the principles of regulatory compliance and sound scientific reasoning. We will explore the likely origins of impurities, detail robust analytical strategies, and provide actionable protocols, reflecting the best practices in the pharmaceutical industry.

Pillar 1: Understanding the Impurity Landscape

A successful characterization strategy begins with a theoretical understanding of the potential impurities that may be present. These can be broadly categorized according to guidelines established by the International Council for Harmonisation (ICH).[5][6][7]

  • Organic Impurities: These are the most common and structurally diverse class of impurities. They can be further subdivided:

    • Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials, intermediates, and by-products from side reactions.[][9] For example, a common synthesis for a similar compound, 4-amino-3-fluorophenylboronic acid, involves a lithium-bromine exchange on a protected bromo-fluoroaniline, followed by reaction with a borate ester.[10][11] This suggests potential impurities could include the original bromo-aniline precursor or isomers formed during the borylation step.

    • Degradation Products: Boronic acids are susceptible to degradation.[4][6] The two most prevalent pathways are oxidative deboronation, which cleaves the C-B bond to form the corresponding phenol (3-aminocarbonyl-2-fluorophenol), and protodeboronation, which replaces the boronic acid group with a hydrogen atom (2-fluoro-benzamide).[12][13]

  • Inorganic Impurities: These can include reagents, ligands, or catalysts used in the manufacturing process.[6][14] Given that boronic acids are often used in palladium-catalyzed reactions, residual metals are a key concern.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product and are controlled according to ICH Q3C guidelines.[5][6]

Below is a workflow illustrating the logical process for identifying and controlling these potential impurities.

G cluster_0 Impurity Origin Assessment cluster_1 Analytical Strategy cluster_2 Regulatory Compliance & Control Synthethic_Route Review Synthetic Route HPLC_MS HPLC-UV/MS for Organic Impurities Synthethic_Route->HPLC_MS Predicts process- related impurities Degradation_Pathways Assess Stability & Degradation Pathways Degradation_Pathways->HPLC_MS Predicts degradants Reagents_Solvents List Reagents, Catalysts & Solvents GC_MS GC-MS for Residual Solvents Reagents_Solvents->GC_MS ICP_MS ICP-MS for Elemental Impurities Reagents_Solvents->ICP_MS NMR NMR for Structural Confirmation HPLC_MS->NMR Isolate for confirmation ICH_Thresholds Compare Against ICH Thresholds (Reporting, Identification, Qualification) HPLC_MS->ICH_Thresholds Quantify & Identify GC_MS->ICH_Thresholds ICP_MS->ICH_Thresholds Set_Specs Set Internal Specifications ICH_Thresholds->Set_Specs Qualify Qualify Impurities if Necessary Set_Specs->Qualify

Caption: Impurity characterization workflow, from origin assessment to control.

Pillar 2: A Multi-Detector Approach to Characterization

No single analytical technique can provide a complete impurity profile. An orthogonal approach, using multiple, complementary methods, is essential for a comprehensive and trustworthy characterization. The choice of techniques is driven by the need to separate, identify, and quantify impurities that may have diverse chemical properties.

Primary Platform: Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV detection and Mass Spectrometry (MS) is the cornerstone of impurity profiling.[14]

  • Expertise in Method Development: The reactivity of boronic acids presents analytical challenges, particularly their susceptibility to on-column hydrolysis.[15]

    • Column Choice: A reversed-phase C18 column with low silanol activity is often preferred to minimize undesirable interactions.

    • Mobile Phase: An acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) is typically employed. This serves two purposes: it ensures the boronic acid (a weak Lewis acid) is in its neutral form, promoting better retention and peak shape, and it provides a source of protons for positive-ion electrospray ionization (ESI) in the mass spectrometer.

  • Detection Strategy:

    • UV/DAD: A Diode Array Detector (DAD) provides quantitative data and initial purity assessment based on peak area percentage. It also offers preliminary identification clues by comparing the UV spectra of impurity peaks to the main component.

    • HRMS: High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) is indispensable for structural elucidation. It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This is critical for distinguishing between isomers and isobaric compounds.

    • Tandem MS (MS/MS): By fragmenting the parent ion, MS/MS provides structural information that helps piece together the molecule's identity. Comparing the fragmentation pattern of an impurity to the API can reveal if it is a related substance.

Confirmatory Analysis: NMR Spectroscopy

While LC-MS is powerful for detection and initial identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for unambiguous structure confirmation, especially for impurities present above the ICH identification threshold (>0.10%).[14]

  • ¹H and ¹³C NMR: Provide the primary carbon-hydrogen framework.

  • ¹⁹F NMR: Is particularly valuable given the fluorine atom in the target molecule. It provides a clean spectrum with a distinct signal for each unique fluorine environment, making it highly sensitive for identifying fluoro-containing impurities.

  • ¹¹B NMR: Can confirm the presence of the boronic acid moiety in the main component and any boron-containing impurities.

Specialized Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for identifying and quantifying residual solvents as per ICH Q3C.[6] It is also suitable for analyzing any volatile or thermally stable impurities.[15][16]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the detection and quantification of elemental impurities, particularly residual catalysts like palladium, which are controlled under ICH Q3D guidelines.[5] ICP-MS offers exceptional sensitivity for this purpose.[16]

The diagram below illustrates the potential synthetic and degradation pathways that give rise to the most probable impurities.

Caption: Potential synthetic and degradation pathways for impurities.

Pillar 3: Experimental Protocols & Data Interpretation

Trustworthy data comes from well-designed and validated protocols. Below are representative experimental procedures.

Protocol 1: HPLC-UV/HRMS Method for Organic Impurity Profiling
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-aminocarbonyl-2-fluorophenylboronic acid sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of ~1 mg/mL.

    • Further dilute this stock solution to a working concentration of ~0.1 mg/mL for analysis.

    • Rationale: The chosen diluent is compatible with the reversed-phase mobile phase to ensure good peak shape upon injection.

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent high-performance column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 220 nm and 254 nm.

    • Rationale: A gradient elution is necessary to separate impurities with a wide range of polarities. Elevated column temperature improves peak efficiency and reduces analysis time.

  • Mass Spectrometry Conditions (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan for impurity detection and targeted MS/MS on peaks exceeding a predefined threshold.

    • Rationale: Positive mode is chosen to protonate the amide nitrogen and facilitate ionization. A wide scan range ensures detection of lighter precursors and heavier dimers.

  • System Suitability:

    • Before analysis, perform five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be <2.0%.

Data Summary

Quantitative data from a comparative analysis of two hypothetical batches ("High Purity" vs. "Standard Grade") should be summarized for clarity.

ImpurityRetention Time (min)Likely IdentityHigh Purity Batch (% Area)Standard Grade Batch (% Area)Identification Method
Main Peak 7.2 3-Aminocarbonyl-2-fluorophenylboronic acid 99.85 99.10 HRMS, NMR
Impurity A4.52-Fluorobenzamide (Protodeboronation)0.040.15HRMS, MS/MS
Impurity B6.83-Aminocarbonyl-2-fluorophenol (Oxidation)0.060.25HRMS, MS/MS
Impurity C9.1Isomeric Impurity<0.03 (Not Detected)0.18HRMS, MS/MS
Impurity D11.5Unreacted Starting Material<0.03 (Not Detected)0.22HRMS, MS/MS
Total Impurities 0.10 0.80

Note: This table presents hypothetical data for illustrative purposes.

Conclusion: Ensuring Quality from the Start

The characterization of impurities in 3-aminocarbonyl-2-fluorophenylboronic acid is a critical exercise in risk management for drug development. It is not merely an analytical task but a fundamental component of ensuring the safety, quality, and efficacy of the final pharmaceutical product. By combining a deep understanding of potential synthetic and degradation pathways with a robust, multi-technique analytical strategy, researchers can confidently assess the quality of this key starting material. This diligence ensures that the foundation of a synthetic route is pure, preventing the propagation of impurities and safeguarding the integrity of the entire development process, in alignment with the stringent expectations of regulatory bodies worldwide.[17][18]

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • EAWAG BBD/PPS. (2008, March 14). Phenol Family Degradation Pathway Map.
  • BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • Görög, S. (2003, November 15). Chemical and analytical characterization of related organic impurities in drugs. PubMed.
  • ECA Academy. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • Wang, W. et al. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
  • BOC Sciences. Impurities Identification and Characterization.
  • European Medicines Agency. Quality: impurities.
  • Singh, L. et al. (2019, August 5). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate.
  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
  • Li, Y. et al. Identification of Pharmaceutical Impurities.
  • George, S. et al. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
  • Regalado, E.L. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega.
  • Wang, Z. et al. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • ChemScene. 1451392-76-9 | 3-Aminocarbonyl-2-fluorophenylboronic acid.
  • Das, S. et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate.
  • Das, S. et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Priya, A. et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Demand for 2-Fluorophenylboronic Acid in Chemical Research and Development.

Sources

A Researcher's Guide to Differentiating Amide and Boronic Acid Functional Groups with Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible tool for this purpose. This guide provides an in-depth comparison of the IR spectral signatures of two critical functional groups: amides and boronic acids. We will explore their characteristic absorption peaks, the underlying principles of their vibrational modes, and the practical considerations for accurate spectral acquisition and interpretation.

The Principle of IR Spectroscopy: A Molecular Vibrational Probe

Infrared spectroscopy operates on the principle that chemical bonds within a molecule are not static; they vibrate at specific frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.[2][3] These absorptions, recorded as peaks in an IR spectrum, serve as a "molecular fingerprint," allowing for the identification of specific functional groups.[3] The position, intensity, and shape of these peaks provide a wealth of structural information.

The Spectroscopic Signature of Amides

Amides are fundamental in biological systems and synthetic chemistry. Their IR spectra are distinguished by several characteristic peaks, primarily arising from the N-H and C=O bonds. The exact position of these peaks is highly sensitive to the amide's substitution (primary, secondary, or tertiary) and the extent of hydrogen bonding within the sample.[4][5][6][7]

N-H Stretching Vibrations

The N-H stretching region is often the most diagnostic for primary and secondary amides.

  • Primary Amides (R-CO-NH₂): These display two distinct, moderately intense bands in the 3520-3170 cm⁻¹ region.[4][5][8] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric stretch.[4] In solid samples or concentrated solutions, hydrogen bonding can broaden these peaks and shift them to lower wavenumbers (typically 3350 and 3180 cm⁻¹).[4] In dilute solutions with non-polar solvents, these peaks are sharper and appear at higher frequencies (around 3520 and 3400 cm⁻¹).[4]

  • Secondary Amides (R-CO-NH-R'): Having only one N-H bond, secondary amides show a single N-H stretching peak.[5][9] In the solid state, this peak is typically found between 3370 and 3170 cm⁻¹.[5] In dilute solutions, this "free" N-H stretch shifts to a higher frequency, near 3500-3400 cm⁻¹.[4]

  • Tertiary Amides (R-CO-NR'R''): Lacking an N-H bond, tertiary amides do not exhibit any peaks in this region.[4][10]

Carbonyl (C=O) Stretching: The Amide I Band

All amides exhibit a strong, prominent absorption band due to the C=O stretching vibration, known as the Amide I band .[4] Resonance with the nitrogen lone pair weakens the C=O double bond, lowering its stretching frequency compared to ketones.[4] This peak typically appears in the 1690-1630 cm⁻¹ range.[9][11] Its position is influenced by the physical state; in solid, hydrogen-bonded samples, the peak is at the lower end of the range (around 1650-1630 cm⁻¹), while in dilute solutions, it shifts to higher wavenumbers (1690-1670 cm⁻¹).[4]

N-H Bending Vibrations: The Amide II Band

The N-H bending vibration, coupled with C-N stretching, gives rise to another key peak known as the Amide II band . This band is characteristic of primary and secondary amides.

  • Primary Amides: Show an N-H scissoring (bending) vibration from 1650 to 1620 cm⁻¹.[5]

  • Secondary Amides: Exhibit a strong and diagnostically useful Amide II band between 1570 and 1515 cm⁻¹ .[5] The intensity and unique position of this peak make it a reliable indicator for secondary amides.[5]

The Spectroscopic Signature of Boronic Acids

Boronic acids (R-B(OH)₂) and their derivatives are versatile building blocks in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[12] Their IR spectra are dominated by vibrations of the O-H and B-O bonds. A crucial consideration when analyzing boronic acids is their propensity to dehydrate and form cyclic trimers known as boroxins.[12]

O-H Stretching Vibrations

The hydroxyl groups of boronic acids give rise to a very strong and broad absorption band in the 3600-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[13][14] In the solid state, this band is often intense and can obscure other nearby peaks. For example, the O-H stretch in phenylboronic acid appears as a strong, broad band at 3280 cm⁻¹, while n-butylboronic acid shows its maximum at 3306 cm⁻¹.[13][15]

B-O Stretching Vibrations

The asymmetric B-O stretching vibration is another key feature, appearing as a strong and broad band between 1400 and 1310 cm⁻¹ .[15][16] This band is often broad due to hydrogen bonding effects.[15] The symmetric B-O stretching vibration is typically weaker and can be found at lower frequencies.

Distinguishing Boronic Acids from Boroxins

The formation of boroxin anhydrides from boronic acids results in a distinct change in the IR spectrum. The most notable difference is the disappearance of the strong, broad O-H stretching band above 3200 cm⁻¹. Concurrently, new peaks characteristic of the B-O-B linkages in the boroxine ring appear. Diagnostic boroxine vibrations can be observed at lower frequencies, for instance, around 705 and 678 cm⁻¹.[17]

Direct Comparison: Amide vs. Boronic Acid

The following table summarizes the key IR absorption peaks, enabling a direct comparison between the two functional groups.

Vibrational Mode Amide Boronic Acid Key Differentiator
~3500-3100 cm⁻¹ N-H Stretch: - Primary: Two bands[5][8]- Secondary: One band[5]- Tertiary: AbsentO-H Stretch: - Very broad, strong single band[13][14]The number and sharpness of peaks. Amide N-H stretches are typically sharper than the broad O-H band of a hydrogen-bonded boronic acid.
~1700-1600 cm⁻¹ Amide I (C=O Stretch): - Strong, sharp peak (1690-1630 cm⁻¹)[9]Amide II (N-H Bend): - Primary: 1650-1620 cm⁻¹[5]- Secondary: 1570-1515 cm⁻¹[5]Generally absent of strong peaks in this region.The presence of the intense Amide I (C=O) band is the most definitive feature for an amide.
~1400-1300 cm⁻¹ C-N stretching (often coupled and complex).B-O Asymmetric Stretch: - Strong, broad peak (1400-1310 cm⁻¹)[15][16]A strong, broad peak in this region is highly indicative of a boronic acid.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The integrity of an IR spectrum is contingent upon meticulous sample preparation.[2] The goal is to prepare a sample that is sufficiently transparent to IR radiation to yield a spectrum with well-defined peaks.[18] The choice of method depends on the physical state of the sample.

Workflow for IR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_solid_methods Solid Methods cluster_liquid_methods Liquid Methods Solid Solid Sample KBr KBr Pellet Method Solid->KBr ATR ATR (Attenuated Total Reflectance) Solid->ATR Liquid Liquid/Solution Sample Neat Neat Liquid Film (Salt Plates) Liquid->Neat ATR_L ATR (Liquid) Liquid->ATR_L Acquire Acquire Background Spectrum (Empty Sample Compartment) KBr->Acquire ATR->Acquire Neat->Acquire ATR_L->Acquire Analyze Place Sample in Spectrometer & Acquire Spectrum Acquire->Analyze Process Process Data (Baseline Correction, etc.) Analyze->Process Interpret Interpret Spectrum Process->Interpret

Caption: General workflow for IR sample analysis.

Step-by-Step Methodology: KBr Pellet for Solid Samples

This is a common technique for obtaining high-quality spectra of solid compounds.[18][19]

  • Sample Grinding: Weigh approximately 1-2 mg of the solid sample and place it in a clean agate mortar.[19] Add about 100-200 mg of dry, IR-grade potassium bromide (KBr).[19] The KBr acts as an IR-transparent matrix.

    • Rationale: The sample must be ground to a fine powder (particle size less than the IR wavelength) to minimize light scattering, which can distort absorption bands.[20]

  • Mixing: Gently grind the sample and KBr together with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

    • Rationale: The pressure fuses the KBr mixture into a transparent or translucent pellet, suitable for transmission analysis.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[20]

Step-by-Step Methodology: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal to no sample preparation and is suitable for solids and liquids.[3][18]

  • Background Collection: Ensure the ATR crystal (commonly diamond) is clean.[19] Take a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[19]

  • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[19]

    • Rationale: Good contact is essential for the IR evanescent wave to penetrate the sample and generate a strong signal.

  • Data Acquisition: Acquire the spectrum. The minimal sample preparation makes ATR an exceptionally efficient and non-destructive technique.[18]

Visualizing the Functional Groups

Caption: Structures of Amide and Boronic Acid derivatives.

Conclusion

Infrared spectroscopy provides clear and distinguishable features for amides and boronic acids. The definitive signature for an amide is the strong Amide I (C=O) stretch between 1690-1630 cm⁻¹, complemented by N-H stretching and bending modes for primary and secondary amides. Conversely, a boronic acid is primarily identified by its very broad O-H stretch above 3200 cm⁻¹ and a strong, broad B-O stretch around 1400-1310 cm⁻¹. By understanding these key differences and employing proper sample preparation techniques, researchers can confidently and accurately characterize their molecules, accelerating discovery and development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Choi, J.-H., Cho, M. (2008, August 28). Dependence of Amide Vibrations on Hydrogen Bonding. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Choi, J.-H., Cho, M. (2008). Dependence of Amide Vibrations on Hydrogen Bonding. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Michalska, D., et al. (2008, March 27). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. Retrieved from [Link]

  • Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Ilic, A., et al. (2014, May 29). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed frequencies in the IR spectra of boric acid and the solid Eu(III) borate. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Retrieved from [Link]

  • PubMed. (2004, June 22). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Benchmarking Guide: 3-Aminocarbonyl-2-fluorophenylboronic Acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide benchmarks 3-aminocarbonyl-2-fluorophenylboronic acid (CAS 1451392-76-9) against its non-fluorinated analog, 3-aminocarbonylphenylboronic acid (CAS 351422-73-6) .[1]

While the introduction of the ortho-fluorine atom significantly enhances the pharmacophoric utility of the scaffold—improving metabolic stability and enabling conformational locking via intramolecular hydrogen bonding—it introduces specific synthetic challenges. The fluorinated analog exhibits increased Lewis acidity and a higher susceptibility to protodeboronation under basic conditions, requiring modified Suzuki-Miyaura coupling protocols. This guide provides the mechanistic insights and optimized experimental workflows necessary to successfully utilize this advanced building block.

Part 1: Chemical Profile & Properties

The structural distinction lies in the fluorine atom at the C2 position, adjacent to the boronic acid moiety. This ortho-substitution fundamentally alters the electronic and steric landscape of the molecule compared to the non-fluorinated baseline.

Comparative Properties Table
FeatureTarget Molecule Non-Fluorinated Analog
Compound Name 3-Aminocarbonyl-2-fluorophenylboronic acid 3-Aminocarbonylphenylboronic acid
CAS Number 1451392-76-9 351422-73-6
Structure Phenyl ring, B(OH)₂ at C1, F at C2, CONH₂ at C3Phenyl ring, B(OH)₂ at C1, CONH₂ at C3
Molecular Weight 182.94 g/mol 164.95 g/mol
Electronic Effect Strong

-inductive withdrawal (F) + H-bond donor/acceptor
Moderate electron withdrawal (Amide only)
pKa (Boronic Acid) ~7.2 - 7.5 (Increased Acidity)~8.6 - 8.8 (Standard Phenylboronic)
Steric Hindrance High (ortho-F interferes with Pd approach)Low (Open coordination sphere)
Metabolic Stability High (F blocks oxidative metabolism at C2)Moderate (Susceptible to oxidation)

Part 2: Stability Benchmark (Protodeboronation)

A critical operational difference is the stability of the carbon-boron (C-B) bond. Boronic acids are prone to protodeboronation (cleavage of the C-B bond by water/base) in aqueous basic media.[2][3]

Mechanistic Insight: The Ortho-Fluoro Risk

The ortho-fluorine atom exerts a dual effect:

  • Inductive Acidification: It lowers the pKa, facilitating the formation of the boronate anion

    
     at lower pH.
    
  • Destabilization: The resulting boronate anion is more susceptible to hydrolysis because the electron-withdrawing fluorine stabilizes the transition state for C-B bond cleavage, leading to the formation of the deboronated byproduct (3-fluorobenzamide).

Visualization: Protodeboronation Pathways

The diagram below illustrates the competing pathways. The fluorinated analog (Path B) accelerates the formation of the reactive boronate species, increasing the risk of decomposition compared to the non-fluorinated analog (Path A).

Protodeboronation Start_NonF Non-Fluorinated Analog (Stable at Neutral pH) Boronate_NonF Boronate Anion (High pH Required) Start_NonF->Boronate_NonF pH > 9.0 Start_F 2-Fluoro Analog (CAS 1451392-76-9) Boronate_F Boronate Anion (Forms at Lower pH) Start_F->Boronate_F pH > 7.5 (Faster) Pd_Cycle Suzuki Catalytic Cycle (Product Formation) Boronate_NonF->Pd_Cycle Transmetallation Decomp Protodeboronation (Byproduct: Ar-H) Boronate_NonF->Decomp Slow Boronate_F->Pd_Cycle Sterically Hindered Boronate_F->Decomp Rapid (Risk)

Caption: Comparative stability pathways. The 2-fluoro analog forms the boronate anion more readily but is significantly more prone to rapid protodeboronation (red path) if transmetallation is slow.

Part 3: Synthetic Performance (Suzuki-Miyaura Coupling)

When using CAS 1451392-76-9 , standard protocols (e.g., Pd(PPh₃)₄ / Na₂CO₃) often fail due to the "perfect storm" of steric hindrance and instability.

Performance Comparison
ParameterNon-Fluorinated Analog 2-Fluoro Analog (Target)
Standard Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Ineffective (Low yield < 20%)
Preferred Ligand Triphenylphosphine (PPh₃)Bulky, Electron-Rich (e.g., SPhos, XPhos)
Base Sensitivity Tolerates strong bases (NaOH, K₂CO₃)Requires mild bases (K₃PO₄, CsF)
Solvent System Aqueous mixtures (DME/H₂O)Low-water systems (Toluene/H₂O 10:1 or Anhydrous)
Recommended Catalyst Systems

To overcome the steric bulk of the ortho-fluorine and prevent deboronation, use active bulky phosphine ligands . These facilitate oxidative addition and accelerate transmetallation, outcompeting the decomposition pathway.

  • System A (High Yield): Pd(OAc)₂ + SPhos (2:1 ratio) with K₃PO₄ in Toluene/Water.

  • System B (Alternative): Pd(dppf)Cl₂ · DCM with Cs₂CO₃ in 1,4-Dioxane (strictly anhydrous).

Part 4: Strategic Application in Drug Design

Why accept the synthetic challenge? The 3-aminocarbonyl-2-fluorophenyl moiety offers distinct medicinal chemistry advantages over the non-fluorinated analog.

  • Conformational Locking: The fluorine atom can form an intramolecular hydrogen bond with the amide proton (N-H···F-C), locking the aryl-amide bond into a planar conformation. This reduces the entropic penalty upon binding to a target protein.

  • Metabolic Blocking: The C2 position is a common site for metabolic oxidation (Cytochrome P450). Fluorine substitution blocks this "soft spot," extending the drug's half-life (

    
    ).
    
  • Polar Hydrophobicity: Fluorine increases lipophilicity (LogP) while maintaining polar interactions, improving membrane permeability.

DrugDesign Scaffold 3-Aminocarbonyl-2-fluorophenyl Scaffold Effect1 Intramolecular H-Bond (Conformational Lock) Scaffold->Effect1 Effect2 Metabolic Stability (Blocks C2 Oxidation) Scaffold->Effect2 Outcome1 Higher Potency (Reduced Entropy Cost) Effect1->Outcome1 Outcome2 Improved PK Profile (Longer Half-life) Effect2->Outcome2

Caption: Strategic benefits of the fluorinated scaffold in medicinal chemistry, translating structural features into pharmacological outcomes.

Part 5: Experimental Protocols

Protocol A: Optimized Suzuki Coupling for CAS 1451392-76-9

Use this protocol to minimize protodeboronation.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 3-aminocarbonyl-2-fluorophenylboronic acid (1.2 - 1.5 equiv)

    • Pd(OAc)₂ (0.05 equiv)

    • SPhos (0.10 equiv)

    • K₃PO₄ (2.0 equiv, tribasic, finely ground)

  • Solvent: Toluene : Water (10:1 ratio). Note: Minimizing water is crucial.

  • Procedure:

    • Charge a reaction vial with the boronic acid, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed Toluene/Water solvent mixture via syringe.

    • Heat to 80°C - 90°C for 4–12 hours. Do not overheat (>100°C) as this accelerates deboronation.

    • Monitor via LC-MS. Look for the product mass and the specific mass of the deboronated byproduct (3-fluorobenzamide, MW ~139).

Protocol B: Stability Assay (Self-Validation)

Run this control experiment before committing valuable aryl halides.

  • Dissolve 10 mg of CAS 1451392-76-9 in 0.6 mL of DMSO-d6.

  • Add 2 equivalents of the base you intend to use (e.g., K₂CO₃ dissolved in minimal D₂O).

  • Heat to 60°C in an NMR tube.

  • Monitor: Acquire ¹H NMR or ¹⁹F NMR spectra at t=0, 1h, and 4h.

  • Pass Criteria: >90% retention of the boronic acid species. If significant 3-fluorobenzamide is observed, switch to a milder base (e.g., K₃PO₄) or anhydrous conditions (CsF in Dioxane).

References

  • Cox, P. A., et al. (2017).[2] "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[2][4] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Combi-Blocks Product Data. "3-Aminocarbonyl-2-fluorophenylboronic acid (CAS 1451392-76-9)."[1][5][6] Link

  • Huateng Pharma. "Boronic Acids/Esters Catalog." Link

  • Zarzeczańska, D., et al. (2017). "Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids." European Journal of Inorganic Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminocarbonyl-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized reagents like 3-Aminocarbonyl-2-fluorophenylboronic acid (CAS No. 1451392-76-9) demand a meticulous and informed approach.[1] This guide moves beyond mere compliance, offering a procedural and scientific framework for its proper disposal, ensuring the protection of laboratory personnel, the integrity of your facility's safety program, and our shared environment.

This document provides a comprehensive, step-by-step plan grounded in regulatory standards and field-proven best practices.

Foundational Principle: Hazard-Based Waste Determination

Hazard ClassificationCategoryDescriptionSupporting Evidence (from Analogs)
Acute Toxicity, Oral Category 4Harmful if swallowed.[5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[5][6]

Causality: This hazard profile mandates that 3-Aminocarbonyl-2-fluorophenylboronic acid be managed as regulated hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] Disposal into standard trash or down the sanitary sewer is strictly prohibited and can lead to environmental contamination and significant regulatory penalties.[7][8][9][10]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensuring personal safety is paramount. Adherence to OSHA standards for handling hazardous chemicals is mandatory.[11][12]

  • Engineering Controls : All handling of solid 3-Aminocarbonyl-2-fluorophenylboronic acid and its waste should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust particles.[2]

  • Eye and Face Protection : Wear tight-sealing safety goggles or a face shield that complies with OSHA regulations (29 CFR 1910.133).

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[2]

  • Protective Clothing : A lab coat or chemically impervious apron is required to prevent skin contact.[2]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures a compliant "cradle-to-grave" management of the chemical waste, as mandated by the EPA.[7]

Step 1: Waste Segregation at the Point of Generation

The moment a material is deemed a waste, it must be properly managed. Do not mix 3-Aminocarbonyl-2-fluorophenylboronic acid waste with other waste streams.[2]

  • Action : Collect solid waste (e.g., residual product, contaminated weighing paper, or gloves) in a designated container. Collect solutions in a separate, compatible container, noting the solvent used.

  • Rationale : Mixing incompatible chemicals can trigger dangerous reactions.[11] Boronic acid waste should be kept separate from strong oxidizing agents, acids, and bases. Segregation simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) department and the licensed waste vendor.

Step 2: Proper Containerization

The integrity of the waste container is critical for safe storage and transport.

  • Action : Select a container made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solids or a glass bottle for solutions). Ensure the container is in good condition, free of leaks, and has a secure, tightly-fitting lid.[8]

  • Rationale : OSHA and the EPA mandate that waste containers must be compatible with their contents and securely closed to prevent spills and exposure.[8]

Step 3: Compliant Waste Labeling

Clear and accurate labeling is a non-negotiable regulatory requirement.

  • Action : Affix a completed hazardous waste label to the container immediately upon starting waste accumulation. The label must include:

    • The words "Hazardous Waste" .[13][14]

    • The full chemical name: "3-Aminocarbonyl-2-fluorophenylboronic acid" .

    • The CAS Number: "1451392-76-9" .

    • An indication of the hazards (e.g., checking boxes for "Irritant" and "Toxic" or applying the appropriate GHS pictograms).[13][14]

  • Rationale : The EPA and OSHA's Hazard Communication Standard require clear identification of hazardous waste to ensure safe handling by all personnel and proper management by disposal vendors.[3][13]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Action : Store the labeled waste container in a designated SAA within your laboratory. This area must be under the control of laboratory personnel.[13][14]

  • Rationale : The SAA designation allows for the safe, short-term collection of waste at the source, minimizing the need to transport hazardous materials frequently through the facility.

Step 5: Final Disposal via Licensed Vendor

The final step must be handled by professionals.

  • Action : Once the container is full or waste is no longer being generated, follow your institution's procedures to have it moved from the SAA to a Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal company.

  • Rationale : Final treatment and disposal of hazardous chemicals require specialized permits and facilities.[7] Common disposal methods for this type of organic material include controlled incineration at a licensed facility, which ensures complete destruction.[10]

G Disposal Workflow for 3-Aminocarbonyl-2-fluorophenylboronic Acid cluster_lab Laboratory Operations cluster_facility Facility Waste Management A Point of Generation (Experiment Completion) B Step 1: Waste Segregation (Isolate Boronic Acid Waste) A->B Waste is declared C Step 2 & 3: Containerize & Label ('Hazardous Waste', Full Name, Hazards) B->C Collect in compatible container D Step 4: Store in SAA (At or Near Point of Generation) C->D Securely sealed E Transfer to CAA (Central Accumulation Area) D->E Follow Institutional EHS Protocol F Step 5: Final Disposal (Pickup by Licensed Vendor) E->F Scheduled Pickup

Caption: A flowchart illustrating the compliant waste disposal pathway.

Critical Contraindications: Why In-Lab Treatment is Unsafe

For certain simple laboratory chemicals like boric acid, neutralization protocols may exist.[9] However, applying such a procedure to a complex, substituted aromatic compound like 3-Aminocarbonyl-2-fluorophenylboronic acid is strongly discouraged .

  • Risk of Unknown Reactions : The presence of the aminocarbonyl and fluoro- substituents on the phenyl ring can lead to unpredictable reactions and the generation of potentially more hazardous byproducts upon attempted neutralization.

  • Regulatory Non-Compliance : Without a validated and EHS-approved protocol, in-lab treatment constitutes unpermitted treatment of hazardous waste, a serious violation of RCRA regulations.

  • Prohibition of Drain Disposal : Under no circumstances should this chemical or its waste be disposed of down the drain.[9][10] This action is illegal and poses a direct threat to aquatic ecosystems.

Spill Management

In the event of an accidental spill, prompt and correct action is crucial.

  • Small Spills : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material carefully to avoid raising dust, place it in a sealed container, and label it as hazardous waste for disposal.

  • Large Spills : Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's commitment to responsible chemical management.

References

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • Safety Data Sheet for 2-Fluorophenylboronic acid. Fisher Scientific.
  • Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem.
  • Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer.
  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration.
  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
  • 3-Aminocarbonyl-2-fluorophenylboronic acid. ChemScene.
  • Chemical Safety Data Sheet for 3-AMINOPHENYLBORONIC ACID. ChemicalBook.
  • SAFETY DATA SHEET for 4-Cyano-2-fluorophenylboronic acid. Fisher Scientific.
  • SAFETY DATA SHEET for (2-Chloro-3-fluorophenyl)boronic Acid. TCI Chemicals.
  • Safety Data Sheet for 3-Aminocarbonyl-5-bromophenylboronic acid. CymitQuimica.
  • Safety Data Sheet for 5-Chloro-2-fluoropyridine-3-boronic acid. Combi-Blocks.

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Personal protective equipment for handling 3-Aminocarbonyl-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity: (3-Carbamoyl-2-fluorophenyl)boronic acid CAS Number: 1451392-76-9 Molecular Formula:


Molecular Weight:  182.94  g/mol [1]

Hazard Profiling & Risk Assessment

Effective safety protocols require understanding not just what the hazards are, but how they manifest during manipulation. This compound combines the respiratory irritant risks of boronic acids with the specific reactivity of ortho-fluorinated aromatics.

Core Hazard Analysis
  • Physical State: Solid powder. The primary vector for exposure is inhalation of airborne dust during weighing and transfer.

  • Chemical Stability (The "Boroxine" Factor): Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This dehydration is reversible but can alter the effective molecular weight.

    • Operational Insight: If high precision stoichiometry is required, consider that the material may contain varying amounts of anhydride.

  • GHS Classification:

    • H315: Causes skin irritation.[2][3][4][5][6]

    • H319: Causes serious eye irritation.[2][3][4][5][6]

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[2][3][4][7]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Certified Chemical Fume Hood.Backup: N95 (US) or P2 (EU) respirator.The fine particulate nature of boronic acids makes them prone to static suspension. A fume hood (face velocity 0.3–0.5 m/s) is the primary barrier.
Ocular Chemical Safety Goggles (ANSI Z87.1 / EN 166).Standard safety glasses are insufficient if fine dust is generated. Goggles seal against airborne particulates that cause severe irritation (H319).
Dermal (Hand) Nitrile Gloves (Min. thickness 0.11 mm / 4-5 mil).Double-gloving recommended if dissolving in DCM or THF.Nitrile provides excellent resistance to the solid. However, if the compound is dissolved in penetrating solvents (e.g., Dichloromethane), the solvent acts as a carrier for the chemical through the glove.
Body Lab Coat (Cotton/Poly blend) + Long pants + Closed-toe shoes .Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.

Operational Handling Protocols

Phase A: Storage & Stability

Protocol: Store at 2–8°C in a tightly sealed container.

  • The "Why": Boronic acids are prone to slow protodeboronation (cleavage of the C-B bond) and dehydration. Low temperature retards these processes.

  • Moisture Control: Keep the container desiccated. Moisture promotes the hydrolysis of the boroxine back to the acid, but uncontrolled moisture can lead to clumping and degradation.

Phase B: Weighing & Transfer

Objective: Transfer solid without generating dust or static charge.

  • Equilibration: Allow the container to warm to room temperature before opening.

    • Reasoning: Opening a cold container in humid air causes condensation, which degrades the boronic acid functionality.

  • Static Elimination: Use an ionizing bar or anti-static gun if the powder is "fly-away."

    • Reasoning: Fluorinated aromatics often carry significant static charge, causing the powder to repel from spatulas and disperse into the air.

  • Transfer: Weigh inside the fume hood using a draft shield on the balance. Do not weigh on an open bench.

Phase C: Reaction Setup (Suzuki-Miyaura Coupling Context)

Context: This reagent is typically used in Palladium-catalyzed cross-coupling.

  • Solvent Selection: Soluble in MeOH, DMSO, DMF, and aqueous base.

  • Base Sensitivity:

    • Critical Insight: The ortho-fluoro substituent creates electronic effects that can accelerate protodeboronation under strongly basic conditions at high heat.

    • Recommendation: Use milder bases (e.g.,

      
      , 
      
      
      
      ) or lower temperatures if yield is low. Avoid strong hydroxides (
      
      
      ) at reflux unless necessary.
  • Inert Atmosphere: While the boronic acid is relatively air-stable, the Palladium catalyst used in the next step is not. Purge solvents with Nitrogen or Argon before adding the catalyst.

Emergency Response & Disposal

Spill Response Decision Logic

Minor Spill (< 5g):

  • Isolate: Alert nearby personnel.

  • PPE: Don goggles and double nitrile gloves.

  • Cleanup:

    • Do not dry sweep. This generates dust.

    • Cover spill with a paper towel dampened with water or acetone.

    • Wipe up and place in a sealed bag.

    • Clean surface with soap and water (boronic acids are water-soluble, especially at high pH).

Exposure:

  • Eye Contact: Rinse immediately with water for 15 minutes.[6] Lift eyelids. Seek medical attention (Boronic acids can be persistent irritants).[6]

  • Skin Contact: Wash with soap and water.[5][8] Do not use ethanol/solvents (increases skin absorption).

Waste Disposal

Classification: Hazardous Organic Solid/Liquid.

  • Segregation: Do not mix with strong oxidizing agents (e.g., peroxides, nitric acid) due to potential exothermic reactivity.

  • Protocol:

    • Dissolve solid waste in a compatible solvent (e.g., Acetone) if required by your facility, or dispose of as solid hazardous waste.

    • Label clearly: "Contains Fluorinated Organoboron Compound."

    • Fluorine Note: High-temperature incineration is required to manage HF generation during destruction. Ensure your waste contractor handles halogenated organics.

Visualizations

Diagram 1: Safe Handling Workflow

This workflow illustrates the critical path from storage to reaction, emphasizing the temperature equilibration step often missed by researchers.

SafeHandling Storage Storage (2-8°C, Desiccated) Equilibrate Equilibrate (Warm to RT sealed) Storage->Equilibrate Prevent Condensation Weighing Weighing (Fume Hood + Draft Shield) Equilibrate->Weighing Anti-static precautions Solubilization Solubilization (MeOH/DMF/DMSO) Weighing->Solubilization Dissolve gently Reaction Reaction Setup (Inert Atm. Recommended) Solubilization->Reaction Add Catalyst last

Caption: Operational workflow emphasizing the critical temperature equilibration step to prevent hydrolytic degradation.

Diagram 2: Spill Response Decision Tree

A logic flow for immediate laboratory response to a solid spill.

SpillResponse Start Spill Detected Assess Assess Size & Hazard Start->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) or Outside Hood Assess->Major ActionMinor 1. Wet Wipe (Acetone/Water) 2. Double Bag 3. Label 'Fluorinated Boron' Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Call EHS/Safety Officer 3. Do NOT Dry Sweep Major->ActionMajor

Caption: Decision matrix for spill response, prioritizing dust suppression (wet wiping) over sweeping.

References

  • PubChem. (n.d.). Compound Summary: (3-Carbamoyl-2-fluorophenyl)boronic acid (CAS 1451392-76-9).[1] National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

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